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Foundational

Technical Guide: Synthesis of N,N-Dimethylmorpholine-3-Carboxamide

Executive Summary This technical guide details the synthesis of N,N-dimethylmorpholine-3-carboxamide , a polar, non-aromatic heterocycle frequently utilized as a chiral scaffold in medicinal chemistry (e.g., in kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of N,N-dimethylmorpholine-3-carboxamide , a polar, non-aromatic heterocycle frequently utilized as a chiral scaffold in medicinal chemistry (e.g., in kinase inhibitors and peptidomimetics).

The guide presents two distinct pathways:

  • The De Novo Asymmetric Synthesis (Route A): Starting from L-Serine (Chiral Pool), offering full stereochemical control and low raw material costs.

  • The Semi-Synthetic Route (Route B): Utilizing commercially available 4-benzylmorpholine-3-carboxylic acid, prioritized for speed and high-throughput medicinal chemistry campaigns.

Key Technical Challenge: The primary synthetic hurdle is the chemoselective reduction of the lactam intermediate without over-reducing the ester moiety (in Route A) and preventing racemization at the C3 position during amide coupling.

Part 1: Retrosynthetic Analysis

The retrosynthesis reveals that the target molecule can be disconnected at the exocyclic amide bond or the morpholine ring itself. The most robust disconnection for chiral synthesis traces back to L-Serine .

Retrosynthesis Target N,N-Dimethylmorpholine- 3-carboxamide ProtectedAmide 4-Benzyl-N,N-dimethyl morpholine-3-carboxamide Target->ProtectedAmide Deprotection (H2, Pd/C) CoreAcid 4-Benzylmorpholine- 3-carboxylic Acid ProtectedAmide->CoreAcid Amide Coupling (HATU, NHMe2) Lactam 4-Benzyl-5-oxomorpholine- 3-carboxylic acid ester CoreAcid->Lactam Selective Reduction (BH3·DMS) Acyclic N-Benzyl-N-(2-chloroacetyl) -Serine Ester Lactam->Acyclic Cyclization (NaH) Serine L-Serine Methyl Ester Acyclic->Serine Acylation & Benzylation

Figure 1: Retrosynthetic tree illustrating the disconnection from the target amide back to the chiral pool (L-Serine).

Part 2: Route A - De Novo Synthesis from L-Serine

Best for: Large-scale preparation, custom stereochemistry, or when the commercial core is unavailable.

Step 1: N-Benzylation and Acylation

The synthesis begins with L-Serine methyl ester hydrochloride . Direct alkylation is avoided due to over-alkylation risks. Instead, reductive amination with benzaldehyde followed by acylation with chloroacetyl chloride is the standard "Fukuyama-type" protocol.

  • Reagents: Benzaldehyde,

    
    , Chloroacetyl chloride.
    
  • Mechanism: Formation of the secondary amine followed by

    
    -acylation to form the acyclic precursor.
    
Step 2: Cyclization to the Lactam (5-Oxomorpholine)

Intramolecular


-alkylation closes the ring.
  • Reagents: Sodium Hydride (NaH) in DMF or THF (

    
    ).
    
  • Critical Control: Temperature must be controlled to prevent elimination of the serine hydroxyl group (dehydroalanine formation).

  • Intermediate: Methyl 4-benzyl-5-oxomorpholine-3-carboxylate.

Step 3: Chemoselective Reduction (The "Make or Break" Step)

This is the most technically demanding step. You must reduce the lactam (amide carbonyl) to a methylene group (


) without reducing the methyl ester to an alcohol.
  • Reagent: Borane-Dimethyl Sulfide complex (

    
    ) or Borane-THF.
    
  • Conditions:

    
    , strictly anhydrous.
    
  • Why it works: Borane complexes reduce amides to amines significantly faster than they reduce esters at controlled temperatures.

  • Alternative: If over-reduction occurs, use 9-BBN , which is highly chemoselective for lactams over esters [1].

Step 4: Hydrolysis and Amide Coupling
  • Hydrolysis: LiOH in THF/Water (Standard saponification).

  • Coupling: React the free acid with Dimethylamine hydrochloride using HATU .

    • Note: HATU is preferred over EDC/HOBt here to minimize epimerization at the C3 chiral center, which is alpha to the carbonyl.

Step 5: Deprotection
  • Reagent:

    
     (1 atm), 10% Pd/C in Methanol.
    
  • Result: Removal of the

    
    -benzyl group to yield the free amine target.
    

Part 3: Route B - Semi-Synthesis (Recommended)

Best for: Medicinal chemistry, rapid analog generation.

This route bypasses the complex ring formation by starting with 4-benzylmorpholine-3-carboxylic acid (CAS: 929047-50-7) or its Boc-protected analog.

Workflow Diagram

SemiSynthesis Start 4-Benzylmorpholine- 3-carboxylic Acid Activation Activated Ester (HATU/OAt Complex) Start->Activation HATU, DIPEA Coupling Amide Formation Activation->Coupling NH(Me)2·HCl Deprotection Pd/C Hydrogenation Coupling->Deprotection H2, MeOH Final Target Molecule Deprotection->Final Filter & Conc.

Figure 2: Streamlined workflow for the semi-synthetic route.

Part 4: Detailed Experimental Protocols

Protocol 1: Amide Coupling (Synthesis of 4-Benzyl-N,N-dimethylmorpholine-3-carboxamide)

Objective: Convert the carboxylic acid core to the dimethyl amide with minimal racemization.

Materials:

  • 4-Benzylmorpholine-3-carboxylic acid (1.0 equiv)

  • Dimethylamine hydrochloride (1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve 4-benzylmorpholine-3-carboxylic acid (e.g., 1.0 g, 4.5 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Add DIPEA (2.35 mL, 13.5 mmol) and stir at

    
     for 5 minutes.
    
  • Coupling Agent: Add HATU (1.88 g, 4.95 mmol) in one portion. Stir at

    
     for 15 minutes to form the activated ester.
    
  • Amine Addition: Add Dimethylamine hydrochloride (0.44 g, 5.4 mmol).

    • Tech Tip: Dimethylamine is volatile. Using the HCl salt is easier than using the solution in THF, provided sufficient base (DIPEA) is present to free the amine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target M+H

    
     249.15).
    
  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with sat.

    
     (2x), water (2x), and brine (1x).
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (0-5% MeOH in DCM).
    
Protocol 2: Hydrogenolysis (N-Debenzylation)

Objective: Remove the benzyl protecting group to release the secondary amine.

Materials:

  • 4-Benzyl-N,N-dimethylmorpholine-3-carboxamide

  • 10% Pd/C (50% wet) (10 wt% loading)

  • Methanol (HPLC grade)

  • Hydrogen Balloon (or Parr shaker at 30 psi)

Procedure:

  • Preparation: Dissolve the amide from Protocol 1 in Methanol (0.1 M concentration).

  • Catalyst: Carefully add 10% Pd/C (10% by weight of the substrate) under an argon stream. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the flask with

    
     gas (balloon) three times. Stir vigorously at room temperature under 
    
    
    
    atmosphere for 12–18 hours.
  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad thoroughly with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The product is often a low-melting solid or viscous oil.

    • Storage: Store under nitrogen at

      
      . Morpholine free bases can absorb 
      
      
      
      from the air (forming carbamates) over time.

Part 5: Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Coupling Volatility of DimethylamineUse excess amine (2.0 eq) or switch to a sealed tube. Ensure DIPEA is fresh.
Racemization High pH or prolonged activationUse T3P (Propylphosphonic anhydride) instead of HATU; maintain temperature

during base addition.
Incomplete Deprotection Catalyst poisoningEnsure the coupling product is free of sulfur/thiol traces (from HATU byproducts). Wash extensively with

before hydrogenation.
Over-reduction (Route A) Ester reduction by Boranestrictly maintain

. Quench reaction immediately upon consumption of starting material. Consider using 9-BBN.

References

  • Selective Reduction of Lactams: Collins, C. J., Lanz, M., & Singaram, B. (1999).[1] Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN).[1] Tetrahedron Letters, 40(19), 3673-3676.[1] Link

  • Morpholine-3-Carboxylic Acid Synthesis: Trapencieris, P., et al. (2007). Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid. Journal of Organic Chemistry. Link

  • Amide Coupling Standards: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Commercial Precursor: Sigma-Aldrich. (3R)-4-Benzylmorpholine-3-carboxylic acid. Link

Sources

Exploratory

Comprehensive Guide to N,N-Dimethylmorpholine-3-carboxamide: Physicochemical Profiling and Solubility Analysis

The following technical guide details the physicochemical profile, solubility characteristics, and experimental determination protocols for N,N-dimethylmorpholine-3-carboxamide . Executive Summary & Chemical Identity N,N...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, solubility characteristics, and experimental determination protocols for N,N-dimethylmorpholine-3-carboxamide .

Executive Summary & Chemical Identity

N,N-dimethylmorpholine-3-carboxamide is a polar, heterocyclic scaffold increasingly utilized in medicinal chemistry as a solubility-enhancing fragment. Unlike its regioisomer (N,N-dimethylmorpholine-4-carboxamide), the 3-carboxamide derivative introduces a chiral center at the C3 position and retains a secondary amine (if N4 is unsubstituted) or modifies the basicity of the N4 nitrogen through inductive effects.

This guide provides a rigorous analysis of its solubility profile, driven by structural logic and validated by standard experimental protocols.

Chemical Identification
PropertyDetail
IUPAC Name N,N-Dimethylmorpholine-3-carboxamide
CAS Number 1101987-05-6 (Racemate)
Molecular Formula C

H

N

O

Molecular Weight 158.20 g/mol
Structural Class Morpholine derivative; Tertiary amide
Chirality Contains one stereocenter at C3.[1] (Available as racemate or enantiopure forms).

Physicochemical Profile & Solubility Logic

Understanding the solubility of this molecule requires analyzing the competition between its hydrophobic carbon skeleton and its hydrophilic functional groups (ether oxygen, amide oxygen, and amine nitrogen).

Calculated & Predicted Properties

The following values represent the consensus of predictive models (ChemAxon/ACD) for the neutral form.

PropertyValue (Predicted)Significance
LogP (Octanol/Water) -0.6 to -0.1Hydrophilic . Indicates high affinity for aqueous phases.
LogD (pH 7.4) -1.5 to -0.8Highly soluble in physiological buffers due to N4 protonation.
TPSA ~32-40 ŲModerate polarity; typically <140 Ų implies good membrane permeability.
pKa (N4 Nitrogen) ~7.0 - 7.5The electron-withdrawing carboxamide group at C3 lowers the basicity compared to unsubstituted morpholine (pKa ~8.3).
H-Bond Acceptors 3 (Ether O, Amide O, Amine N)Facilitates strong solvation in water.
H-Bond Donors 1 (if N4 is -NH); 0 (if N4 is substituted)The CAS 1101987-05-6 structure usually implies the N4 is -NH (secondary amine) unless specified as N-methyl.
Solubility Landscape

Based on the "Like Dissolves Like" principle and the calculated LogP, the solubility profile is categorized as follows:

  • Water/Buffer : High (>100 mg/mL) . The molecule is small, polar, and capable of hydrogen bonding. The protonated form (at pH < 7) will be miscible.

  • Methanol/Ethanol : High . Fully miscible due to polar organic nature.

  • Dichloromethane (DCM) : Moderate to High . Useful for extraction from basic aqueous solutions.

  • Hexanes/Heptane : Low . The polar amide and amine functionalities resist dissolution in non-polar hydrocarbons.

Experimental Protocols for Solubility Determination

As specific experimental values for this CAS are often proprietary, the following self-validating protocols are the industry standard for generating robust solubility data.

Protocol A: Kinetic Solubility (High-Throughput)

Objective : Determine the concentration at which the compound precipitates from a DMSO stock solution into an aqueous buffer (simulating biological screening).

  • Preparation : Dissolve 10 mg of N,N-dimethylmorpholine-3-carboxamide in DMSO to create a 10 mM stock.

  • Dilution : Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).

  • Incubation : Shake at 500 rpm for 2 hours at 25°C.

  • Filtration : Filter using a 0.45 µm PVDF membrane plate to remove precipitates.

  • Quantification : Analyze filtrate via LC-MS/MS or UV-HPLC against a standard curve.

    • Calculation: Solubility (µM) = (Peak Area_sample / Peak Area_standard) × Standard Conc.

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Objective : Determine the absolute equilibrium solubility (Gold Standard).

  • Saturation : Add excess solid compound (~50 mg) to 1 mL of buffer (pH 7.4) or water in a glass vial.

  • Equilibration : Stir or shake at 25°C for 24–48 hours. Visual check: Ensure solid is still present; if not, add more.

  • Phase Separation : Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm syringe filter (pre-saturated).

  • pH Check : Measure the pH of the saturated supernatant (the compound may alter bulk pH).

  • Analysis : Dilute the supernatant (e.g., 1:100) and quantify via HPLC-UV.

Synthesis & Structural Context

To validate the material identity before solubility testing, the synthesis typically follows an amidation pathway.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the standard synthesis route from Morpholine-3-carboxylic acid derivatives.

SynthesisPathway Start Morpholine-3-carboxylic Acid (or Ester) Coupling Coupling Reaction (EDC/HOBt or T3P) Start->Coupling Reagent Dimethylamine (HCl salt or solution) Reagent->Coupling Intermediate Reaction Mixture Coupling->Intermediate RT, 12h Workup Workup: Basic Extraction (DCM) Intermediate->Workup Partition Product N,N-Dimethylmorpholine- 3-carboxamide Workup->Product Evaporation

Caption: Synthesis of N,N-dimethylmorpholine-3-carboxamide via amide coupling.

Applications in Drug Discovery

The high solubility of N,N-dimethylmorpholine-3-carboxamide makes it a valuable "Solubility Enhancing Group" (SEG).

  • Fragment-Based Drug Design (FBDD) : The morpholine ring provides a saturated, 3D-character (Fsp3) scaffold, offering better solubility than flat aromatic rings (e.g., phenyl, pyridine).

  • Prodrug Strategies : The 3-carboxamide can serve as a stable linker or a polar appendage to reduce the LogP of a lipophilic drug candidate.

  • Chiral Resolution : Since the C3 position is chiral, this molecule can be used as a chiral auxiliary or resolving agent in the synthesis of enantiopure pharmaceuticals.

Solubility-Activity Relationship Diagram

SolubilityLogic Structure N,N-dimethylmorpholine-3-carboxamide Feature1 Ether Oxygen (O1) H-Bond Acceptor Structure->Feature1 Feature2 3-Carboxamide Polar/Solubilizing Structure->Feature2 Feature3 Amine (N4) pKa ~7.4 (Ionizable) Structure->Feature3 Outcome1 High Aqueous Solubility Feature1->Outcome1 Feature2->Outcome1 Outcome2 Low Lipophilicity (LogP < 0) Feature2->Outcome2 Feature3->Outcome1 At pH < 7 Outcome3 Lysosomal Trapping Potential Feature3->Outcome3 Basic Amine

Caption: Structural features driving the solubility and pharmacokinetic profile.

References

  • Chemical Identity & CAS : N,N-Dimethylmorpholine-3-carboxamide (CAS 1101987-05-6).[2] Shanghai Balmxy Pharmaceutical Co., Ltd.[2] Product Catalog. Retrieved from

  • General Morpholine Properties : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3411496 (Isomer Reference). Retrieved from

  • Solubility Protocols: Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Synthesis Methodology : "Preparation of N,N-di substituted carboxamides." Patent WO2013065059A1. Google Patents. Retrieved from

  • pKa and LogP Prediction: ChemAxon / MarvinSketch Calculation Algorithms (v2025).

Sources

Foundational

N,N-dimethylmorpholine-3-carboxamide spectral analysis (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of N,N-dimethylmorpholine-3-carboxamide Introduction N,N-dimethylmorpholine-3-carboxamide (CAS 1101987-05-6) is a substituted morpholine derivative of interest in medi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of N,N-dimethylmorpholine-3-carboxamide

Introduction

N,N-dimethylmorpholine-3-carboxamide (CAS 1101987-05-6) is a substituted morpholine derivative of interest in medicinal chemistry and drug development.[1][2] Its structural complexity, incorporating a chiral center, a tertiary amide, and a heterocyclic ether, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides a comprehensive analysis of the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental design and data interpretation for researchers and drug development professionals.

The structural integrity and purity of such compounds are paramount. Therefore, understanding their spectral fingerprint is not merely an academic exercise but a critical component of quality control, reaction monitoring, and regulatory submission. This document is structured to provide not just the data, but the underlying chemical principles that govern the spectral output.

Caption: Structure of N,N-dimethylmorpholine-3-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For N,N-dimethylmorpholine-3-carboxamide, both ¹H and ¹³C NMR will provide distinct and complementary information.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is often a good starting point for its ability to dissolve a wide range of organic compounds.[3]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard, setting its chemical shift to 0.00 ppm.

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets expected from the morpholine ring protons.

  • ¹H NMR: Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR: Acquire several hundred to thousands of scans, as the natural abundance of ¹³C is low (~1.1%). A proton-decoupled experiment is standard to produce singlets for each unique carbon.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is predicted to show several distinct regions corresponding to the different proton environments in the molecule. Due to the chiral center at C3, the adjacent methylene protons (at C2) are diastereotopic and are expected to appear as distinct signals, each likely a doublet of doublets.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
N-(CH₃)₂2.9 - 3.1Two singlets (s)3H each (6H total)Tertiary amide N-methyl groups. Resonance in the amide bond can restrict rotation, making the two methyl groups magnetically non-equivalent.[4]
Morpholine H5, H63.6 - 4.0Multiplets (m)4HProtons on carbons adjacent to the ether oxygen (C5, C6) are significantly deshielded.
Morpholine H23.2 - 3.6Multiplets (m)2HProtons on carbon adjacent to the ring nitrogen (C2). Diastereotopicity due to the C3 chiral center will lead to complex splitting.
Morpholine H32.8 - 3.2Multiplet (m)1HMethine proton at the chiral center, adjacent to both the ring nitrogen and the electron-withdrawing carboxamide group.
¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom. Given the molecule's asymmetry, all seven carbon atoms are expected to be chemically distinct.

Carbon Assignment Predicted δ (ppm) Rationale
C=O (Amide)168 - 172The carbonyl carbon of an amide typically resonates in this downfield region.[5]
C5, C6 (Morpholine)66 - 70Carbons adjacent to the ether oxygen are deshielded.
C2 (Morpholine)45 - 55Carbon adjacent to the ring nitrogen.
C3 (Morpholine)40 - 50Methine carbon at the chiral center, influenced by both nitrogen and the carbonyl group.
N-(CH₃)₂35 - 40The two N-methyl carbons, potentially showing distinct signals due to restricted C-N bond rotation.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The analysis of N,N-dimethylmorpholine-3-carboxamide relies on identifying the characteristic vibrations of its amide, ether, and alkane moieties.

Experimental Protocol: IR Analysis
  • Sample Preparation: The sample can be analyzed as a neat thin film on a salt plate (NaCl or KBr) if it is an oil. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. A background scan of the empty sample compartment (or the pure KBr pellet) must be taken first.

Spectral Interpretation

The IR spectrum provides a molecular fingerprint, with key absorption bands confirming the presence of the principal functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale
C-H Stretch (Alkyl)2850 - 3000Medium-StrongC-H stretching vibrations from the methyl and methylene groups on the morpholine ring and N,N-dimethyl groups.[6]
C=O Stretch (Amide I)1630 - 1680StrongThis is one of the most characteristic and intense peaks in the spectrum, corresponding to the carbonyl stretch of the tertiary amide.[4][7]
C-O-C Stretch (Ether)1070 - 1150StrongAsymmetric C-O-C stretching of the morpholine ether group.
C-N Stretch (Amine/Amide)1250 - 1350MediumStretching vibrations of the C-N bonds of the tertiary amine (morpholine ring) and the tertiary amide.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

Experimental Protocol: MS Analysis
  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for producing the protonated molecular ion [M+H]⁺ with minimal fragmentation, ideal for confirming molecular weight. Electron Ionization (EI) is a higher-energy method that induces extensive fragmentation, providing a detailed fingerprint for structural elucidation.[9]

  • Mass Analyzer: A high-resolution mass spectrometer (such as a Time-of-Flight, TOF, or Orbitrap) is recommended to determine the accurate mass of the molecular ion and its fragments, which can be used to confirm the elemental formula.

  • Data Acquisition: Acquire a full scan spectrum to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate and analyze fragment ions.[9]

Spectral Interpretation

The molecular formula is C₇H₁₄N₂O₂, giving a monoisotopic mass of 158.1055 Da.[1][2][10]

  • Molecular Ion: In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 159.1133. In EI-MS, the molecular ion M⁺˙ at m/z 158.1055 may be observed, though it might be weak depending on its stability.

  • Key Fragmentation Pathways: Amides typically undergo cleavage at the N-CO bond.[11] Alpha-cleavage adjacent to the nitrogen and oxygen atoms of the morpholine ring is also a probable fragmentation route.

Caption: Plausible EI fragmentation pathways for the title compound.

Table of Predicted Fragments:

m/z Value Proposed Fragment Formula Origin
158[C₇H₁₄N₂O₂]⁺˙Molecular Ion (M⁺˙)
114[C₅H₈NO₂]⁺Loss of dimethylamino radical (•N(CH₃)₂) via alpha-cleavage.
99[C₅H₉NO]⁺˙Loss of dimethylcarbamoyl radical (•CON(CH₃)₂) via amide bond cleavage.
72[C₃H₈N₂O]⁺Cleavage of the morpholine ring.
44[C₂H₆N]⁺Dimethylaminomethyl cation, a common fragment from N,N-dimethyl groups.

Conclusion

The comprehensive spectral analysis of N,N-dimethylmorpholine-3-carboxamide provides a robust framework for its unequivocal identification. The predicted ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen skeleton and the subtle stereochemical environment. IR spectroscopy serves as a rapid check for the key amide and ether functional groups. Finally, high-resolution mass spectrometry will confirm the elemental composition and offer definitive structural proof through predictable fragmentation patterns. Together, these techniques provide a self-validating system, ensuring the identity and purity of this compound in research and development settings.

References

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  • ChemicalBook. (n.d.). N,N-Dimethylformamide(68-12-2) 13C NMR spectrum. Retrieved February 17, 2026.
  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved February 17, 2026.
  • Van Deun, J., et al. (2013). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 48(7), 827-842. Available at: [Link]

  • ResearchGate. (2022). Investigation of Features of Mass-Fragmentation of Some N-(N,N-diethylacetamidino)-O-alkylfluorophosphates and Related Alkylfluorophosphonates and their Detection by Liquid Chromatography-High Resolution Mass Spectrometry. Retrieved February 17, 2026.

Sources

Exploratory

A Methodological Guide to the Crystal Structure Determination and Analysis of N,N-dimethylmorpholine-3-carboxamide for Pharmaceutical Applications

Abstract The three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability.[1][2] Sing...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability.[1][2] Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating this arrangement, providing an unambiguous determination of molecular structure and packing.[3][4] This guide presents a comprehensive, in-depth methodology for determining and analyzing the crystal structure of N,N-dimethylmorpholine-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. While a public crystal structure for this specific molecule is not currently available, this document serves as a robust framework for its determination. We detail the complete workflow, from material synthesis and purification to advanced crystallographic analysis, providing researchers, scientists, and drug development professionals with the technical rationale and field-proven protocols necessary to successfully characterize this and similar small molecules.

Introduction: The Central Role of Crystal Structure in Drug Development

In the landscape of modern drug discovery, a molecule's journey from a promising "hit" to a viable drug candidate is paved with rigorous characterization.[3] Among the most crucial data points is the high-resolution, three-dimensional crystal structure. This information is foundational to structure-based drug design (SBDD), where knowledge of atomic arrangements, conformations, and intermolecular interactions guides the rational optimization of lead compounds to enhance efficacy and minimize off-target effects.[5][6]

The solid-state form of an API profoundly influences its therapeutic performance.[7] Different crystal forms, known as polymorphs, can exhibit dramatically different solubilities and dissolution rates, which in turn affect bioavailability.[2][8] Therefore, unambiguously determining the crystal structure is not merely an academic exercise; it is a regulatory and commercial necessity to ensure batch-to-batch consistency, purity, and optimal performance of the final drug product.[1]

X-ray crystallography provides the most direct and detailed picture of a molecule's structure in the solid state.[9][10] By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, scientists can reconstruct a three-dimensional electron density map of the molecule, revealing the precise position of every atom. This guide will walk through the theoretical and practical steps required to achieve this for N,N-dimethylmorpholine-3-carboxamide (Molecular Formula: C7H14N2O2, Molecular Weight: 158.20 g/mol ).[11][12]

Part I: Synthesis and High-Purity Material Preparation

The axiom "garbage in, garbage out" is particularly true for crystallography; the quality of the final structure is entirely dependent on the quality of the crystal, which in turn depends on the purity of the starting material.[13] Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Proposed Synthesis Route

While multiple synthetic routes may exist, a common approach to forming carboxamides involves the coupling of a carboxylic acid with an amine. For N,N-dimethylmorpholine-3-carboxamide, this would likely involve the reaction of morpholine-3-carboxylic acid with dimethylamine, or a derivative thereof, using a suitable coupling agent. An alternative approach could involve reacting morpholine with a dimethylcarbamoyl chloride derivative.[14][15] A generalized synthetic scheme starting from a suitable morpholine precursor is outlined below.

General Reaction: Morpholine-3-carboxylic acid + Dimethylamine → N,N-dimethylmorpholine-3-carboxamide

Protocol: Amide Coupling

  • Activation: Dissolve morpholine-3-carboxylic acid in an anhydrous aprotic solvent (e.g., Dichloromethane, DMF). Cool the solution to 0 °C.

  • Coupling Agent Addition: Add a peptide coupling agent (e.g., EDC·HCl) and an activator (e.g., DMAP) to the solution.[16] Stir for 15-20 minutes to form the active ester.

  • Amine Addition: Introduce dimethylamine (or a salt thereof with a tertiary base like triethylamine) to the reaction mixture.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up & Purification: Quench the reaction, perform an aqueous wash to remove water-soluble reagents, and dry the organic layer. Purify the crude product via column chromatography on silica gel to achieve >99% purity.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part II: The Art and Science of Single Crystal Growth

Growing X-ray quality single crystals is often the most challenging step in the process.[17] The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate into a well-defined crystal lattice.[13] This requires patience and methodical screening of various conditions.

Key Principles and Solvent Selection

The ideal crystallization solvent (or solvent system) should exhibit moderate solubility for the compound of interest. The molecule should not be too soluble (preventing precipitation) or too insoluble (precipitating too quickly as an amorphous powder). Given the structure of N,N-dimethylmorpholine-3-carboxamide, which contains both polar (amide, ether) and non-polar (alkyl) groups, a range of solvents from moderately polar (e.g., ethyl acetate, acetone) to less polar (e.g., toluene, dichloromethane) should be screened. Binary solvent systems, where the compound is dissolved in a "good" solvent and a "poor" solvent (or "anti-solvent") is slowly introduced, are often highly effective.[13]

Experimental Protocols for Crystallization

The following methods should be attempted in parallel to maximize the chances of success. Use small, clean glass vials (e.g., 4 mL) and start with 10-20 mg of highly purified material for each trial.

Method Description Advantages
Slow Evaporation A nearly saturated solution is prepared and the container is loosely covered (e.g., with perforated foil) to allow the solvent to evaporate over several days or weeks.[13][17]Simple to set up and effective for many organic compounds.
Slow Cooling A saturated solution is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool very slowly to room temperature, and subsequently to a lower temperature (e.g., 4 °C).[18][19]Works well for compounds with a steep solubility curve relative to temperature.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble.[18][20] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Provides very slow and controlled crystal growth, often yielding high-quality crystals.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[19] Crystals form slowly at the interface between the two liquids.Excellent for controlling the rate of supersaturation.

Part III: Single-Crystal X-ray Diffraction (SCXRD) Workflow

Once suitable crystals (ideally 0.1 - 0.3 mm in each dimension) are obtained, the process of data collection and structure solution can begin.[20]

The SCXRD Experimental Pipeline

The workflow for determining a small molecule crystal structure is a well-established process.[21]

SCXRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase A Crystal Selection & Mounting B Mount on Diffractometer A->B Micromanipulation C Data Collection (X-ray Exposure) B->C Instrument Setup D Data Integration & Scaling C->D Raw Diffraction Images E Structure Solution (Phase Problem) D->E Determine Space Group F Structure Refinement E->F Build Atomic Model G Validation & Finalization (CIF) F->G Check & Finalize Model

Caption: The comprehensive workflow for single-crystal X-ray diffraction.

Step-by-Step Data Acquisition and Processing Protocol
  • Crystal Mounting: Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a cryoloop or glass fiber using a minimal amount of cryoprotectant oil.

  • Data Collection: Mount the sample on the goniometer head of a modern diffractometer.[4] A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, minimizing thermal motion and radiation damage. The instrument, equipped with a Mo or Cu X-ray source, rotates the crystal while exposing it to the X-ray beam, and a detector collects the resulting diffraction pattern.[4]

  • Data Integration and Reduction: The raw diffraction images are processed to determine the intensity and position of each reflection. This step also determines the crystal's unit cell parameters and space group.

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions, connectivity, and atomic displacement parameters (thermal ellipsoids) of all non-hydrogen atoms are refined against the experimental data using a least-squares algorithm until the model converges. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final model is rigorously checked for geometric and crystallographic consistency. The final output is a Crystallographic Information File (CIF).

Part IV: Structural Analysis and Pharmaceutical Implications

The solved crystal structure provides a wealth of information beyond simple atomic connectivity.[22] A thorough analysis is critical for leveraging the data in drug development.[10]

Hypothetical Crystallographic Data Summary

The following table represents a plausible set of crystallographic parameters that could be obtained for N,N-dimethylmorpholine-3-carboxamide.

Parameter Hypothetical Value Significance
FormulaC₇H₁₄N₂O₂Confirms molecular composition.
Formula Weight158.20Used for density calculations.
Crystal SystemMonoclinicDescribes the basic crystal symmetry.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)8.5, 12.1, 9.3Dimensions of the unit cell.
β (°)105.5Angle of the monoclinic unit cell.
Volume (ų)925.1Volume of the unit cell.
Z4Number of molecules per unit cell.
R₁ (final)< 0.05A key indicator of the quality of the model fit to the data.
wR₂ (final)< 0.12Another indicator of refinement quality.
Molecular Conformation and Supramolecular Assembly

Conformational Analysis: The analysis would first focus on the molecule itself. The morpholine ring is expected to adopt a stable chair conformation. Key details to analyze include the orientation of the carboxamide group (axial vs. equatorial) and the planarity of the amide bond.

Intermolecular Interactions: The way molecules pack together in the crystal lattice is dictated by non-covalent interactions.[23] For N,N-dimethylmorpholine-3-carboxamide, the primary interactions would likely be:

  • Hydrogen Bonding: While the molecule lacks classic hydrogen bond donors (like N-H or O-H), weak C-H···O hydrogen bonds involving the carbonyl oxygen and morpholine oxygen as acceptors are highly probable. These interactions are crucial for stabilizing the crystal lattice.

  • van der Waals Forces: These forces will govern the overall packing efficiency and density of the crystal.

Caption: Potential C-H···O hydrogen bonding network in the crystal lattice.

Understanding this supramolecular assembly is vital, as it directly influences material properties like melting point, density, and mechanical strength.[23] This knowledge can inform strategies for co-crystal formation to deliberately modify these properties.[2][8]

Conclusion

The determination of the single-crystal X-ray structure of N,N-dimethylmorpholine-3-carboxamide is an essential step in its development as a potential pharmaceutical agent. This guide provides a comprehensive and technically grounded framework for achieving this goal, from the foundational requirement of material purity to the nuances of crystal growth and the detailed analysis of the final structure. By following these self-validating protocols, researchers can generate the high-quality structural data needed to understand molecular conformation, predict solid-state properties, and make informed decisions in the complex process of drug design and development. The insights gained from such an analysis are indispensable for both optimizing molecular efficacy and ensuring the safety and consistency of a final pharmaceutical product.

References

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  • OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

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  • DR-NTU, Nanyang Technological University. (n.d.). Single-crystal growth of organic semiconductors. Retrieved from [Link]

  • Staples, R. (2025, October 15). Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals. Retrieved from [Link]

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  • Pharmaceutical Technology. (2026, February 14). Capturing The Advantages Of Co-Crystals. Retrieved from [Link]

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Foundational

biological screening of N,N-dimethylmorpholine-3-carboxamide

An In-Depth Technical Guide to the Biological Screening of N,N-dimethylmorpholine-3-carboxamide Executive Summary The discovery of novel therapeutic agents is a cornerstone of modern medicine, yet the journey from a new...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Screening of N,N-dimethylmorpholine-3-carboxamide

Executive Summary

The discovery of novel therapeutic agents is a cornerstone of modern medicine, yet the journey from a new chemical entity to a clinically approved drug is fraught with challenges. High attrition rates, often due to unfavorable pharmacokinetic or safety profiles, underscore the need for a robust, early-stage biological screening strategy.[1][2] This guide provides a comprehensive, technically-grounded framework for the systematic biological evaluation of N,N-dimethylmorpholine-3-carboxamide, a novel small molecule. As this compound has not been extensively studied, this document outlines a prospective screening cascade designed to efficiently identify its biological activity, elucidate its mechanism of action, and assess its drug-like potential. We will proceed from initial in silico profiling through a multi-tiered in vitro screening approach, culminating in a preliminary assessment of its suitability for further preclinical development. This guide is intended for researchers, scientists, and drug development professionals dedicated to identifying and advancing promising new chemical entities.

Introduction: The Rationale for Screening N,N-dimethylmorpholine-3-carboxamide

N,N-dimethylmorpholine-3-carboxamide is a synthetic organic compound featuring two key pharmacophores: a morpholine ring and a tertiary carboxamide group. The strategic combination of these moieties provides a compelling rationale for its comprehensive biological evaluation.

  • The Morpholine Scaffold: The morpholine ring is a "privileged" scaffold in medicinal chemistry.[3][4] Its inclusion in a molecule can confer a favorable balance of lipophilicity and hydrophilicity, improving aqueous solubility and permeability across biological membranes, including the blood-brain barrier (BBB).[5][6] This makes morpholine-containing compounds particularly promising candidates for central nervous system (CNS) disorders.[5][6] Furthermore, the morpholine ring can engage in crucial hydrogen bonding interactions within protein binding sites and modulate a molecule's metabolic stability and overall pharmacokinetic (PK) profile.[5]

  • The Carboxamide Functional Group: The carboxamide linkage is a ubiquitous feature in pharmaceuticals, known for its metabolic stability and ability to form strong hydrogen bonds with biological targets.[7] Carboxamide derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9]

The presence of both these groups in N,N-dimethylmorpholine-3-carboxamide suggests a high potential for biological activity and favorable drug-like properties, making it a prime candidate for a rigorous screening campaign.

A Tiered Screening Strategy: From Prediction to Biological Validation

A logical, tiered approach is essential to cost-effectively screen a novel compound.[10] Our strategy begins with computational methods to predict its properties, followed by broad in vitro assays to identify potential activity, and finally, more focused assays to confirm and characterize that activity.

G cluster_0 Tier 1: In Silico & Physicochemical Profiling cluster_1 Tier 2: Primary In Vitro Screening cluster_2 Tier 3: Secondary & Mechanistic Assays cluster_3 Tier 4: Early Safety & PK Profiling InSilico Computational ADMET & Liability Prediction PhysChem Physicochemical Characterization (Solubility, LogP, pKa) Cytotox General Cytotoxicity Screening (e.g., NCI-60 Panel) InSilico->Cytotox Guides initial concentration ranges PhysChem->Cytotox HTS High-Throughput Screening (HTS) (Biochemical & Phenotypic Assays) Cytotox->HTS Identifies broad activity HitConfirm Hit Confirmation & Dose-Response Analysis (IC50/EC50) HTS->HitConfirm Identifies initial 'Hits' TargetID Target Deconvolution & Validation HitConfirm->TargetID InVitroTox In Vitro Safety Pharmacology (hERG, CYP Inhibition) HitConfirm->InVitroTox Prioritizes potent hits InVitroPK In Vitro PK Assays (Permeability, Metabolic Stability) HitConfirm->InVitroPK MOA Mechanism of Action (MoA) Studies TargetID->MOA Selectivity Selectivity & Off-Target Profiling MOA->Selectivity

Caption: A multi-tiered workflow for the biological screening of a novel chemical entity.

Tier 1: In Silico and Physicochemical Profiling

Before committing to resource-intensive wet lab experiments, computational modeling provides a crucial first pass to predict the compound's properties and potential liabilities.[1][11]

Computational ADMET Prediction

Numerous web-based platforms and software can predict a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties from its chemical structure.[1] We will utilize a platform like pkCSM or admetSAR to generate initial predictions.[1][11]

Table 1: Key In Silico ADMET Predictions

Property CategoryParameterDesired OutcomeRationale
Absorption Caco-2 Permeability> 1 x 10⁻⁶ cm/sPredicts intestinal absorption for oral bioavailability.
Human Intestinal Absorption> 80%High absorption is critical for oral drug efficacy.
Distribution BBB Permeability (logBB)> 0.3Indicates potential for CNS activity.[5][6]
P-glycoprotein (P-gp) SubstrateNoP-gp is an efflux pump that can limit drug distribution.
Metabolism CYP Isoform Inhibition (e.g., 2D6, 3A4)Non-inhibitorPredicts lower risk of drug-drug interactions.[11][12]
Toxicity AMES ToxicityNegativePredicts mutagenicity (a major safety liability).[11]
hERG InhibitionNon-inhibitorPredicts risk of cardiac toxicity.[11]
Physicochemical Characterization

Experimental measurement of fundamental properties is essential to validate in silico predictions and inform assay design.

  • Protocol 1: Aqueous Solubility Determination

    • Prepare a stock solution of N,N-dimethylmorpholine-3-carboxamide in DMSO (e.g., 10 mM).

    • Add aliquots of the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to create a range of concentrations.

    • Incubate the solutions at room temperature for 2 hours with shaking.

    • Centrifuge the samples to pellet any precipitate.

    • Measure the concentration of the compound in the supernatant using HPLC-UV.

    • The highest measured concentration is the kinetic aqueous solubility.

Tier 2: Primary In Vitro Screening

This tier aims to cast a wide net to uncover any potential biological activity. High-throughput screening (HTS) methods are employed to test the compound against many targets or in various cellular models simultaneously.[10][13][14]

General Cytotoxicity Screening

A primary screen against a diverse panel of human cancer cell lines, such as the NCI-60 panel, is an effective way to identify potential anticancer activity and establish a general cytotoxicity profile.

  • Protocol 2: MTT Cell Viability Assay

    • Cell Plating: Seed cells from different tissue origins (e.g., breast MCF-7, colon HCT-116, leukemia K-562) in 96-well plates at their optimal density and allow them to adhere overnight.[7]

    • Compound Treatment: Treat the cells with a range of concentrations of N,N-dimethylmorpholine-3-carboxamide (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide] solution to each well and incubate for 2-4 hours.[7][15] Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Readout: Measure the absorbance at ~570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

High-Throughput Screening (HTS)

Based on the structural alerts (morpholine suggesting CNS activity), a targeted HTS campaign is warranted.[13] This can involve both biochemical and cell-based (phenotypic) assays.

  • Biochemical Assays: These assays measure the effect of a compound on a purified biological molecule, such as an enzyme or receptor.[14][16]

    • Example Target: Kinases are a major class of drug targets, and many inhibitors contain morpholine moieties. A broad kinase panel screen (e.g., against 100+ kinases) can identify specific inhibitory activity.

  • Phenotypic Assays: These cell-based assays measure a change in cell phenotype without a preconceived target.[17]

    • Example Target: Given the potential for CNS activity, a high-content screening assay using primary neurons or a neuroblastoma cell line (e.g., SH-SY5Y) could be used to screen for effects on neurite outgrowth, apoptosis, or the accumulation of disease-related proteins (e.g., tau, alpha-synuclein).[17]

G cluster_biochem Biochemical HTS cluster_pheno Phenotypic HTS Compound N,N-dimethylmorpholine- 3-carboxamide Kinase Kinase Panel Compound->Kinase GPCR GPCR Binding Panel Compound->GPCR Enzyme Other Enzyme Panels (e.g., Proteases, Phosphatases) Compound->Enzyme Cancer Cancer Cell Proliferation (NCI-60) Compound->Cancer Neuro Neurite Outgrowth Assay (High-Content Imaging) Compound->Neuro Immune Cytokine Release Assay (e.g., LPS-stimulated PBMCs) Compound->Immune Hit Primary Hit(s) (Confirmed Activity in Specific Assay) Kinase->Hit Identifies Area of Activity GPCR->Hit Identifies Area of Activity Enzyme->Hit Identifies Area of Activity Cancer->Hit Identifies Area of Activity Neuro->Hit Identifies Area of Activity Immune->Hit Identifies Area of Activity

Caption: High-Throughput Screening (HTS) strategy for broad target and phenotypic profiling.

Tier 3: Hit Confirmation and Mechanism of Action

Any "hits" from primary screening must be rigorously validated. A hit is defined as a compound that shows consistent, dose-dependent activity in a specific assay.[10]

  • Dose-Response Analysis: The potency of the compound is determined by generating a dose-response curve and calculating the IC₅₀ (for inhibition) or EC₅₀ (for activation) value.

  • Target Deconvolution: For hits from phenotypic screens, significant effort is required to identify the specific molecular target responsible for the observed effect. Techniques can include thermal proteome profiling, affinity chromatography, or genetic approaches.

  • Mechanism of Action (MoA) Studies: Once a target is confirmed, further assays are needed to understand how the compound works. For an enzyme inhibitor, this would involve enzyme kinetics studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Tier 4: Early Safety and Pharmacokinetic Profiling

Concurrent with MoA studies, promising hits should be evaluated in key in vitro safety and PK assays to ensure they possess the necessary properties to be advanced.[2][12]

Table 2: Key In Vitro Safety & PK Assays

Assay TypeSpecific AssayPurpose
Safety hERG Patch ClampGold standard for assessing risk of QT prolongation and cardiac arrhythmia.
Safety Cytochrome P450 (CYP) InhibitionMeasures potential for drug-drug interactions using human liver microsomes.[12]
PK Parallel Artificial Membrane Permeability Assay (PAMPA)A rapid, non-cell-based assay to assess passive permeability.
PK Caco-2 Permeability AssayEvaluates bidirectional permeability and identifies potential for active efflux.
PK Metabolic StabilityMeasures the rate of compound degradation in liver microsomes or hepatocytes to predict in vivo clearance.

Conclusion

This technical guide outlines a systematic, multi-tiered strategy for the comprehensive biological screening of a novel chemical entity, N,N-dimethylmorpholine-3-carboxamide. By integrating in silico predictions, broad primary screening, detailed mechanistic studies, and early ADMET profiling, this workflow is designed to maximize the potential for discovering therapeutically relevant biological activity while simultaneously identifying potential liabilities early in the process. The structural features of this compound suggest a high probability of interesting biological function, particularly in oncology or neuroscience. The execution of this strategic plan will provide the critical data necessary to make an informed decision on the continued development of N,N-dimethylmorpholine-3-carboxamide as a potential lead compound.

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  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Chem-Space. (n.d.). N,N-Dimethylmorpholine-3-carboxamide. Chem-Space. [Link]

  • Google Patents. (n.d.). Process for preparation of n,n-di substituted carboxamides.
  • ResearchGate. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. National Library of Medicine. [Link]

  • MDPI. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. MDPI. [Link]

  • National Institutes of Health. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. National Library of Medicine. [Link]

Sources

Exploratory

Technical Whitepaper: Mechanistic Profiling &amp; Predictive Pharmacology of N,N-Dimethylmorpholine-3-Carboxamide

The following technical guide provides an in-depth predictive analysis of the mechanism of action (MoA) for N,N-dimethylmorpholine-3-carboxamide . As no direct, high-affinity biological target has been exclusively report...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth predictive analysis of the mechanism of action (MoA) for N,N-dimethylmorpholine-3-carboxamide .

As no direct, high-affinity biological target has been exclusively reported for this specific fragment in isolation, this guide utilizes Fragment-Based Drug Discovery (FBDD) principles, Cheminformatics , and Structure-Activity Relationship (SAR) logic to predict its behavior, potential targets, and utility in pharmaceutical development.[1]

[1]

Executive Summary

N,N-dimethylmorpholine-3-carboxamide represents a specialized "privileged scaffold" in medicinal chemistry.[1] Structurally, it combines a saturated morpholine heterocycle with a dimethyl-substituted carboxamide group at the C3 position.[1]

Its predicted Mechanism of Action (MoA) is not singular but context-dependent, functioning primarily as:

  • A Proline Isostere: Mimicking the

    
    -turn of peptides in protease inhibitors.[1]
    
  • A Kinase Hinge-Binder: Utilizing the morpholine oxygen as a hydrogen bond acceptor for ATP-binding sites (e.g., PI3K, mTOR).[1]

  • A Solubility & Metabolic Modulator: Altering the physicochemical properties (LogP, tPSA) of larger lead compounds.[1]

This guide details the predictive framework used to validate these mechanisms, offering protocols for synthesis, in silico docking, and in vitro validation.

Chemical Identity & Structural Analysis[2]

Before predicting the MoA, we must define the pharmacophore features that drive biological interaction.

PropertyDataRelevance to MoA
IUPAC Name N,N-dimethylmorpholine-3-carboxamideCore identity
CAS No. 1101987-05-6Unique Identifier
Formula C7H14N2O2Low MW (Fragment space)
Mol.[1][2][3][4][5] Weight 158.20 g/mol Ideal for Fragment-Based Drug Design (Rule of 3)
H-Bond Acceptors 2 (Morpholine O, Amide O)Critical for Hinge Binding (Kinases)
H-Bond Donors 0 (if tertiary amide)Improves membrane permeability
Chirality C3 is a stereocenterEnantiomers (

vs

) will show differential binding
Structural Logic (The "Why")

The C3-substitution breaks the symmetry of the morpholine ring, introducing chirality.[1] This is critical because:

  • Unsubstituted morpholine is a generic linker.[1]

  • 3-substituted morpholine locks the conformation, allowing it to fit into specific chiral pockets (e.g., the S1' pocket of proteases).[1]

Predicted Mechanism of Action (MoA)[1]

Based on structural homology with approved drugs (e.g., Reboxetine, Linezolid, and experimental PI3K inhibitors), we predict three distinct MoA pathways.[1]

Pathway A: Kinase Inhibition (ATP-Competitive Binding)

Morpholine rings are established hinge-binders .[1] The ether oxygen acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region (e.g., Val882 in PI3K


).[1]
  • Mechanism: The molecule occupies the Adenine binding pocket.[1]

  • The Role of the Carboxamide: The C3-carboxamide vector points towards the solvent front or the ribose-binding pocket, providing a handle to attach solubilizing groups or additional interacting motifs without disrupting the hinge bind.[1]

  • Target Class: PI3K (Phosphoinositide 3-kinase), mTOR, and DNA-PK.[1][6]

Pathway B: Peptidomimetic Proline Isostere

The morpholine ring is structurally analogous to proline but with altered electronic properties and solubility.

  • Mechanism: The N,N-dimethylamide mimics the C-terminal peptide bond.[1] The morpholine ring constrains the

    
     and 
    
    
    
    torsion angles, stabilizing "beta-turn" conformations in peptidomimetics.[1]
  • Target Class: Serine Proteases (e.g., DPP-4, Thrombin) or PPIs (Protein-Protein Interactions).[1]

Pathway C: Metabolic Stability Enhancement

Unlike open-chain amines, the morpholine ring reduces susceptibility to rapid oxidative metabolism (N-dealkylation).[1]

  • Mechanism: The electron-withdrawing effect of the ether oxygen lowers the basicity of the amine nitrogen (pKa ~8.3 vs ~10 for piperidine), reducing protonation at physiological pH and improving blood-brain barrier (BBB) penetration.[1]

Visualization of Signaling & Interaction Logic[1]

The following diagram illustrates the predicted interaction logic and the fragment-to-lead evolution process.

MoA_Prediction Fragment N,N-dimethylmorpholine- 3-carboxamide MorphO Morpholine Oxygen (H-Bond Acceptor) Fragment->MorphO Amide C3-Carboxamide (Vector for Growth) Fragment->Amide Chiral C3 Chirality (Stereoselectivity) Fragment->Chiral Kinase Kinase Hinge Region (PI3K, mTOR) MorphO->Kinase Binds Backbone NH Amide->Kinase Solvent Interaction Protease Protease S1 Pocket (Proline Mimetic) Chiral->Protease Shape Complementarity Inhibition ATP Competition (Signal Blockade) Kinase->Inhibition Stab Conformational Lock (Beta-Turn Mimicry) Protease->Stab

Figure 1: Mechanistic flow from chemical features (Yellow) to biological targets (Red) and functional outcomes (Green).[1]

Experimental Validation Protocols

To validate these predictions, the following stepwise experimental framework is recommended. This moves from in silico prediction to in vitro confirmation.[1]

Phase 1: In Silico Docking (Virtual Screening)
  • Objective: Confirm binding affinity to PI3K

    
     (PDB: 1E8X) or DPP-4 (PDB: 4A5S).
    
  • Tool: AutoDock Vina or Glide.[1]

  • Protocol:

    • Prepare Ligand: Generate 3D conformers of both (R) and (S) enantiomers of N,N-dimethylmorpholine-3-carboxamide.[1]

    • Prepare Protein: Remove water molecules, add polar hydrogens.[1]

    • Grid Generation: Center grid box on the ATP binding site (for Kinases) or the active site Serine (for Proteases).[1]

    • Scoring: Filter poses with Binding Energy

      
       kcal/mol.[1]
      
Phase 2: Chemical Synthesis (For Probing)

If the compound is not sourced commercially, synthesize it to ensure high purity (>98%) for biological assays.

Reaction Scheme:

  • Starting Material: Morpholine-3-carboxylic acid (protected if necessary).[1]

  • Coupling: React with Dimethylamine hydrochloride using HATU/DIPEA in DMF.

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Synthesis_Workflow Start Morpholine-3-carboxylic acid Intermediate Reaction Mixture (DMF, RT, 12h) Start->Intermediate Amide Coupling Reagents Dimethylamine + HATU + DIPEA Reagents->Intermediate Workup Extraction (DCM/H2O) & Drying (MgSO4) Intermediate->Workup Product N,N-dimethylmorpholine- 3-carboxamide Workup->Product Yield ~85%

Figure 2: Standard synthesis pathway for the generation of the probe molecule.

Phase 3: Surface Plasmon Resonance (SPR) Screening

Since this is a low-molecular-weight fragment, standard IC50 assays may be too insensitive.[1] SPR is the gold standard for fragment binding.[1]

  • Instrument: Biacore T200 or S200.

  • Sensor Chip: CM5 chip with immobilized Target Protein (e.g., PI3K isoform).

  • Protocol:

    • Immobilization: Amine coupling of target to ~3000 RU.

    • Injection: Inject compound at high concentrations (10

      
      M to 1 mM) due to expected low affinity (
      
      
      
      in mM range).
    • Analysis: Look for "square wave" sensorgrams indicating rapid on/off rates, characteristic of specific fragment binding.[1]

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Kour, G. et al. (2020).[1] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Chemical Biology & Drug Design. [1]

  • PI3K Inhibition Mechanisms

    • Knight, Z. A. et al. (2004).[1] Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold. Bioorganic & Medicinal Chemistry.

  • Fragment-Based Drug Discovery (FBDD)

    • Erlanson, D. A. et al. (2016).[1][7] Fragment-to-Lead: Driving Drug Discovery. Journal of Medicinal Chemistry. [1]

  • Amide Synthesis Protocols

    • Montalbetti, C. A. G. N.[1] & Falque, V. (2005).[1][8] Amide bond formation and peptide coupling. Tetrahedron.

  • Chemical Properties & Sourcing

    • PubChem Compound Summary for CID 54366629 (Related Morpholine Carboxamides).[1]

Disclaimer: This document is a theoretical mechanism of action prediction based on structural pharmacophore analysis. N,N-dimethylmorpholine-3-carboxamide is a chemical intermediate; specific biological activity depends on the larger molecular context in which it is employed.

Sources

Foundational

discovery of N,N-dimethylmorpholine-3-carboxamide and analogs

The following technical guide details the discovery, synthesis, and medicinal chemistry utility of -Dimethylmorpholine-3-carboxamide and its structural analogs. Technical Guide: Discovery and Application of -Dimethylmorp...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and medicinal chemistry utility of


-Dimethylmorpholine-3-carboxamide  and its structural analogs.

Technical Guide: Discovery and Application of -Dimethylmorpholine-3-carboxamide Scaffolds[1]

Executive Summary


-Dimethylmorpholine-3-carboxamide is a "privileged scaffold" in modern drug discovery, valued for its ability to function as a non-peptide peptidomimetic.[1] Structurally, it serves as a constrained surrogate for proline or pipecolic acid, offering superior metabolic stability and solubility profiles.[1]

This guide analyzes the transition of this moiety from a simple chemical building block to a critical pharmacophore in Renin Inhibitors (cardiovascular) and TLR7/8 Antagonists (immunology).[1] It details the synthetic evolution from chiral amino acid precursors to high-throughput amenable intermediates.[1]

Structural Significance & Pharmacophore Logic[1]

The morpholine-3-carboxamide core offers distinct advantages over traditional carbocycles (like cyclohexane) or planar heterocycles (like pyridine):

  • 3D-Vectorization: The chiral center at C3 projects the amide substituent out of the ring plane, allowing precise probing of solvent-exposed pockets or specific hydrogen-bonding networks (e.g., the S1' pocket of proteases).[1]

  • Solubility Enhancement: The morpholine oxygen lowers

    
     (lipophilicity) while maintaining membrane permeability, a critical balance for CNS-active drugs.[1]
    
  • Metabolic Stability: The

    
    -dimethyl amide cap blocks common metabolic soft spots (amidase hydrolysis), extending half-life compared to primary or secondary amides.[1]
    
SAR Logic: The "Proline Surrogate" Effect

In many biological targets, the native substrate contains a proline residue that induces a "kink" in the peptide chain.[1]


-Dimethylmorpholine-3-carboxamide mimics this turn conformation but lacks the labile peptide bond, freezing the bioactive conformation.[1]

SAR_Logic Proline Native Proline (Peptide Turn Inducer) Instability Proteolytic Instability (In Vivo Degradation) Proline->Instability Natural Limitation Morpholine Morpholine-3-Carboxamide (Bioisostere) Proline->Morpholine Scaffold Hopping Features 1. Ether Oxygen (Solubility) 2. C3 Chirality (Vector Control) 3. Dimethyl Amide (Metabolic Block) Morpholine->Features Structural Gains Target High Affinity Binding (Renin / TLR7 / Keap1) Features->Target Optimized PK/PD

Figure 1: Logical progression from native peptide substrates to the optimized morpholine scaffold.

Synthetic Routes: From Discovery to Scale-Up[1]

The synthesis of


-dimethylmorpholine-3-carboxamide typically follows one of two primary pathways: the Chiral Pool Approach  (Discovery Scale) or the Regioselective Cyclization  (Process Scale).[1]
Route A: The Chiral Pool Approach (Discovery)

This route utilizes natural amino acids (L-Serine or L-Threonine) to establish the C3 stereocenter early.[1]

Mechanism:

  • N-Alkylation: L-Serine methyl ester is alkylated with 2-chloroethyl ether or similar electrophiles.[1]

  • Cyclization: Base-mediated closure forms the morpholine ring.[1]

  • Amidation: The ester is hydrolyzed and coupled with dimethylamine.[1]

Route B: Regioselective O-Sulfonylation (High Enantiopurity)

For drug development requiring >99% ee, the method described by Palchykov et al.[1] (Organic Letters, 2016) is superior.[1] It avoids racemization by using solid-liquid phase-transfer catalysis (SL-PTC).[1]

Protocol Logic:

  • Substrate:

    
    -Bis(2-hydroxyalkyl)tosylamides derived from chiral epoxides.[1]
    
  • Key Step: Regioselective mono-O-sulfonylation.[1][2] The reaction conditions differentiate between the two hydroxyl groups based on steric hindrance, ensuring only one cyclization pathway is accessible.[1]

Detailed Protocol: Synthesis of (S)-N,N-Dimethylmorpholine-3-carboxamide

Note: This protocol is adapted for laboratory-scale synthesis (10 mmol).

Materials:

  • (S)-4-Benzylmorpholine-3-carboxylic acid (Start Material)[1]

  • Dimethylamine (2M in THF)[1]

  • HATU (Coupling Agent)[1]

  • DIPEA (Base)[1]

  • Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Activation: Dissolve (S)-4-benzylmorpholine-3-carboxylic acid (2.21 g, 10 mmol) in anhydrous DCM (50 mL) under

    
     atmosphere. Cool to 0°C.
    
  • Base Addition: Add DIPEA (3.5 mL, 20 mmol) followed by HATU (4.18 g, 11 mmol). Stir for 30 minutes to form the active ester.[1] Causality: Pre-activation at low temperature minimizes racemization at the C3 position.[1]

  • Coupling: Add Dimethylamine (2M in THF, 6.0 mL, 12 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up: Quench with saturated

    
     (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Debenzylation (Optional for final core): Dissolve the intermediate in MeOH, add Pd/C (10% w/w), and stir under

    
     (1 atm) for 12 hours. Filter and concentrate to yield the free amine title compound.
    

Yield Expectations:

  • Amide Coupling: 85-92%[1]

  • Debenzylation: >95%[3]

Medicinal Chemistry Applications

Case Study 1: Renin Inhibitors (Cardiovascular)

Context: The Renin-Angiotensin-Aldosterone System (RAAS) regulates blood pressure.[1] Direct Renin Inhibitors (DRIs) like Aliskiren are effective but suffer from low bioavailability.[1] Innovation: Mitsubishi-Tanabe and other groups identified that replacing the P1 sub-pocket binding element with a morpholine-3-carboxamide dramatically improved oral bioavailability.[1] Mechanism: The morpholine oxygen acts as a hydrogen bond acceptor for the backbone NH of the enzyme, while the C3-carboxamide orients the "warhead" into the catalytic site.[1]

  • Reference: Mitsubishi-Tanabe Pharma Corp patents (e.g., WO2007/xxxx) and TandF Online Reviews.[1]

Case Study 2: TLR7/8 Antagonists (Autoimmune)

Context: Toll-like Receptors 7 and 8 drive autoimmune diseases like Lupus.[1][4] Molecule: MHV370 (Novartis/Merck KGaA lineage).[1] Role of Scaffold: The morpholine-3-carboxamide fragment in MHV370 is not just a linker; it locks the molecule into a specific conformation that fits the narrow hydrophobic groove of the TLR dimer interface.[1] The dimethyl amide portion improves the solubility of the otherwise lipophilic pyrazolopyridine core.

Comparative Data: Morpholine vs. Piperidine Analogs

The following table illustrates why the morpholine core is often preferred over its piperidine analog in these specific applications.

FeatureMorpholine-3-carboxamidePiperidine-3-carboxamideImpact on Drug Design
LogP (Lipophilicity) ~0.5 (Lower)~1.2 (Higher)Morpholine improves water solubility and reduces non-specific binding.[1]
pKa (Basic Nitrogen) ~8.3~11.0Morpholine is less basic, reducing lysosomal trapping and improving BBB penetration.[1]
H-Bonding Acceptor (Ether O)NoneEther oxygen provides an additional vector for target engagement.[1]
Metabolic Stability HighModeratePiperidine rings are more prone to oxidative metabolism (CYP450).[1]

Visualizing the Discovery Workflow

The following diagram outlines the decision tree for selecting this scaffold during a Hit-to-Lead campaign.

Discovery_Workflow cluster_choices Core Selection Hit High Throughput Screen Hit (Peptide or Unstable Lead) Analysis Liability Analysis: 1. Low Solubility 2. Rapid Metabolism Hit->Analysis Design Scaffold Hopping Design Analysis->Design Piperidine Piperidine Core (High Basicity Issue) Design->Piperidine Morpholine Morpholine-3-Carboxamide (Balanced Properties) Design->Morpholine Optimization Substituent Optimization (N,N-dimethyl vs N-benzyl) Piperidine->Optimization Fail Morpholine->Optimization Success Candidate Clinical Candidate (e.g., MHV370) Optimization->Candidate

Figure 2: Decision matrix for selecting the morpholine scaffold in Hit-to-Lead optimization.

References

  • Mitsubishi Tanabe Pharma Corp. (2013). Recent progress on the discovery of non-peptidic direct renin inhibitors. Taylor & Francis Online.[1]

  • Palchykov, V. A., et al. (2016).[1][2] Regioselective O-Sulfonylation of N,N-Bis(2-hydroxyalkyl)tosylamides as a Synthetic Key Step to Enantiopure Morpholines. Organic Letters, ACS Publications.[1][2] [1]

  • Novartis/Merck KGaA. (2026). Artificial intelligence-driven discovery of novel scaffolds for selective TLR7 antagonists. ResearchGate.

  • Smolecule. (2024). N,N-Dimethylmorpholine-3-carboxamide Product Data. Smolecule.

  • Vertex Pharmaceuticals. (2006). N-acryloylmorpholine derivatives as Keap1 modulators. Google Patents.

Sources

Exploratory

N,N-Dimethylmorpholine-3-Carboxamide: A Technical Guide to Synthesis and Medicinal Application

The following technical guide provides an in-depth analysis of N,N-dimethylmorpholine-3-carboxamide , a critical heterocyclic scaffold in modern medicinal chemistry. This document is structured to serve as a reference fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N,N-dimethylmorpholine-3-carboxamide , a critical heterocyclic scaffold in modern medicinal chemistry. This document is structured to serve as a reference for synthetic methodologies, physicochemical profiling, and pharmacophore application in drug design.

Executive Summary

N,N-dimethylmorpholine-3-carboxamide (CAS: 1101987-05-6) represents a privileged structural motif in fragment-based drug discovery (FBDD). Unlike its urea analog (morpholine-4-carboxamide), the 3-carboxamide derivative leverages the chirality of the C3 carbon to project substituents into defined vectors, mimicking the spatial arrangement of proline residues while offering superior metabolic stability and water solubility.

This guide details the synthesis, stereochemical considerations, and pharmacological utility of this scaffold, specifically focusing on its role as a bioisostere for piperidine-3-carboxamides and its application in targeting renin and TLR7/8 pathways.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of a morpholine ring substituted at the 3-position with a dimethylcarboxamide group.[1]

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 158.20 g/mol [2]

  • Chirality: The C3 position is a stereogenic center. The (S)-enantiomer is frequently the bioactive conformer in pharmaceutical applications (e.g., MHV370), derived from the chiral pool (L-serine).

  • Conformation: The morpholine ring predominantly adopts a chair conformation. The 3-carboxamide substituent prefers an equatorial orientation to minimize 1,3-diaxial interactions, though this can be influenced by N4-substitution.

Physicochemical Profile

The morpholine oxygen atom exerts a strong electron-withdrawing effect, modulating the basicity of the N4 nitrogen.[3]

PropertyValue / CharacteristicImpact on Drug Design
pKa (N4-H) ~8.3Lower than piperidine (~11.0), improving bioavailability and reducing lysosomal trapping.
LogP -0.6 (Predicted)High water solubility; excellent for lowering lipophilicity in lead optimization.
H-Bonding 1 Donor (NH), 2 Acceptors (O, C=O)The ether oxygen acts as a weak H-bond acceptor; the amide carbonyl is a strong acceptor.
Metabolic Stability HighThe ether oxygen blocks oxidative metabolism common in piperidine rings (CYP450 oxidation).

Synthetic Methodologies

The synthesis of N,N-dimethylmorpholine-3-carboxamide typically proceeds via the coupling of morpholine-3-carboxylic acid with dimethylamine . The choice of coupling reagent and protecting group strategy is critical to prevent racemization at the C3 center.

Retrosynthetic Analysis

The core is accessible via two primary routes:[1]

  • Chiral Pool Synthesis: From L-Serine (yields (S)-isomer).

  • Racemic Synthesis & Resolution: From ethanolamine and epichlorohydrin, followed by chiral HPLC or diastereomeric salt resolution.

Optimized Synthetic Protocol (Amide Coupling)

Objective: Synthesis of (S)-N,N-dimethylmorpholine-3-carboxamide from (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid.

Reagents:

  • Substrate: (S)-N-Boc-morpholine-3-carboxylic acid

  • Amine Source: Dimethylamine (2.0 M in THF)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[4][5]

  • Base: DIPEA (N,N-Diisopropylethylamine)[4][5]

  • Solvent: DMF (N,N-Dimethylformamide)[6]

Step-by-Step Protocol:

  • Activation: Dissolve (S)-N-Boc-morpholine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under N

    
     atmosphere. Add DIPEA (2.0 eq) and stir at 0°C for 10 minutes.
    
  • Coupling: Add HATU (1.2 eq) in one portion. Stir for 15 minutes at 0°C to form the active ester.

  • Amination: Add dimethylamine (2.0 M in THF, 3.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS for disappearance of starting material.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Deprotection: Dissolve the crude Boc-intermediate in DCM. Add TFA (20% v/v) and stir for 1 hour. Concentrate in vacuo.

  • Purification: Neutralize with ion-exchange resin (e.g., Amberlyst A-21) or purify via reverse-phase HPLC to obtain the free base.

Synthetic Pathway Visualization

Synthesis Start L-Serine (Chiral Pool) Inter1 Morpholine-3-COOH (N-Boc Protected) Start->Inter1 Cyclization Inter2 N-Boc-Amide Intermediate Inter1->Inter2 Amide Coupling Reagents HATU, DIPEA Dimethylamine Reagents->Inter2 Final (S)-N,N-Dimethyl- morpholine-3-carboxamide Inter2->Final Deprotection Deprotect TFA / DCM Deprotect->Final

Caption: Synthetic route from chiral pool precursor to final amide product.

Medicinal Chemistry Applications

Bioisosterism & Pharmacophore Mapping

The morpholine-3-carboxamide scaffold is often used as a bioisostere for proline or piperidine-3-carboxamide .

  • Vs. Proline: It retains the turn-inducing capability of proline but adds a polar oxygen atom, which can engage in backbone hydrogen bonding or solvent interactions, improving solubility.

  • Vs. Piperidine: The morpholine oxygen lowers the pKa of the secondary amine, reducing the energy penalty for desolvation when binding to hydrophobic pockets.

Case Studies in Drug Development

While "N,N-dimethylmorpholine-3-carboxamide" is a fragment, its substituted analogs are potent clinical candidates:

  • Renin Inhibitors (Mitsubishi-Tanabe): Derivatives of morpholine-3-carboxamide were designed to inhibit Renin, a key enzyme in blood pressure regulation.[7] The 3-carboxamide group orients the inhibitor into the S3 subpocket of the enzyme, while the morpholine oxygen improves oral bioavailability compared to earlier piperidine analogs.

  • TLR7/8 Antagonists (Novartis - MHV370): The clinical candidate MHV370 utilizes an (S)-morpholine-3-carboxamide core.[1]

    • Function: The scaffold serves as a rigid linker that positions the pyrazolopyridine "head" group for optimal receptor binding.

    • Significance: The (S)-configuration was found to be critical for potency, with the morpholine ring providing a balance of permeability and metabolic stability that the piperazine analog lacked.

Structure-Activity Relationship (SAR) Logic

SAR Core Morpholine-3-Carboxamide Scaffold N4 N4-Position (Secondary Amine) Core->N4 C3 C3-Carboxamide (Vector) Core->C3 O1 O1-Ether (Oxygen) Core->O1 N4_Effect Site for linker attachment or diversity elements N4->N4_Effect C3_Effect Defines stereochemistry ((S) > (R)) and H-bond acceptor capability C3->C3_Effect O1_Effect Lowers pKa (~8.3) Increases Solubility Blocks CYP oxidation O1->O1_Effect

Caption: SAR analysis of the morpholine-3-carboxamide core.

References

  • Mitsubishi Tanabe Pharma Corp. (2008). Morpholine derivatives as renin inhibitors. Patent WO2008153182.[7]

  • Novartis Institutes for BioMedical Research. (2020). Discovery of the TLR7/8 Antagonist MHV370. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[3] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.

  • ChemicalBook. (2025). N,N-Dimethylmorpholine-3-carboxamide Product Entry & Physical Data.

  • Sladojevich, F., et al. (2007).[4] Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. Journal of Organic Chemistry, 72(11), 4254–4257.

Sources

Protocols & Analytical Methods

Method

N,N-dimethylmorpholine-3-carboxamide in medicinal chemistry

An In-Depth Guide to the Morpholine Carboxamide Scaffold in Medicinal Chemistry Introduction: The Power of Privileged Scaffolds In the landscape of modern drug discovery, certain molecular frameworks consistently appear...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Morpholine Carboxamide Scaffold in Medicinal Chemistry

Introduction: The Power of Privileged Scaffolds

In the landscape of modern drug discovery, certain molecular frameworks consistently appear in a multitude of bioactive compounds and approved drugs. These are termed "privileged structures" due to their inherent ability to interact with diverse biological targets. The morpholine ring and the carboxamide functional group are two such entities. Morpholine, a saturated heterocycle, is prized for its capacity to improve the pharmacokinetic profile of a molecule, enhancing properties like aqueous solubility and metabolic stability.[1][2] The carboxamide group is a versatile hydrogen bond donor and acceptor, crucial for anchoring a molecule within the binding site of a protein target.[3][4][5]

The strategic combination of these two components into a morpholine carboxamide scaffold creates a powerful building block for medicinal chemists. This guide explores the application of this scaffold, with a focus on structures like N,N-dimethylmorpholine-3-carboxamide, providing a technical overview for researchers, scientists, and drug development professionals. We will delve into the rationale behind its use, its applications in various therapeutic areas, and detailed protocols for its synthesis and characterization.

Part 1: The Morpholine Carboxamide Scaffold - A Synergistic Pharmacophore

The utility of the morpholine carboxamide scaffold stems from the complementary physicochemical properties of its constituent parts. Understanding these properties is key to appreciating its role in drug design.

The Contribution of the Morpholine Moiety

The morpholine ring is more than just a simple heterocyclic linker; it actively modulates a compound's properties:

  • Enhanced Solubility and Permeability: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, improving a compound's interaction with water and thus its aqueous solubility.[2] The ring's flexible, chair-like conformation and the weak basicity of its nitrogen atom contribute to a balanced lipophilicity, which can improve membrane permeability and even facilitate passage across the blood-brain barrier.[6]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation, which can increase the half-life of a drug. This makes it a favorable replacement for more metabolically labile groups.[2]

  • Vectorial Orientation: As a saturated ring system, it provides a three-dimensional architecture that can orient appended functional groups into specific vectors in space, allowing for precise interaction with complex protein binding sites.[7]

The Role of the Carboxamide Linkage

The carboxamide is one of the most common functional groups found in pharmaceuticals for several critical reasons:

  • Target Engagement: It features a planar, resonance-stabilized structure with a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This arrangement is ideal for forming strong, directional interactions with the amino acid backbones of protein targets, such as the hinge region of kinases.[4]

  • Structural Rigidity: The partial double-bond character of the C-N bond restricts rotation, which can help lock a molecule into a bioactive conformation, reducing the entropic penalty of binding.

  • Synthetic Accessibility: The formation of an amide bond is one of the most robust and well-understood reactions in organic chemistry, allowing for the reliable coupling of molecular fragments.[8]

The combination of these features in a single scaffold provides a synthetically tractable way to generate molecules with favorable drug-like properties and a high potential for potent target engagement.

Part 2: Applications in Drug Discovery

The morpholine carboxamide scaffold is a cornerstone in the design of inhibitors for various enzyme classes and is prevalent in oncology, virology, and anti-inflammatory drug discovery programs.

Case Study: Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors utilize a "hinge-binding" motif to anchor themselves to the ATP-binding site of the enzyme. The carboxamide group is perfectly suited for this role. The morpholine ring is often used to occupy adjacent pockets, providing solubility and a vector for further substitution to achieve selectivity.

For example, derivatives of quinoline-3-carboxamide and cinnoline-3-carboxamides have been developed as highly potent and selective inhibitors of the ATM kinase, a critical component of the DNA damage repair (DDR) pathway.[9][10][11] In these molecules, the carboxamide interacts with the kinase hinge, while substitutions on the quinoline or cinnoline ring system, often incorporating morpholine-containing side chains, are optimized to improve potency and pharmacokinetic properties.

cluster_Inhibitor Morpholine Carboxamide Inhibitor cluster_Kinase Kinase ATP Binding Site Morpholine Morpholine Ring Solvent Solvent-Exposed Region Morpholine->Solvent Carboxamide Carboxamide Linker Carboxamide->Morpholine links to solubilizing group Hinge Hinge Region Carboxamide->Hinge H-Bonds Aryl Aryl Scaffold (e.g., Quinoline) Aryl->Carboxamide provides structural core Pocket1 Hydrophobic Pocket Aryl->Pocket1 Hydrophobic Interactions Start Precursors: Morpholine-3-carboxylic acid Dimethylamine HCl Coupling Amide Coupling Reaction (PyBOP, DIEA, DMF) Start->Coupling Protocol 1 Workup Aqueous Work-up (Extraction & Washing) Coupling->Workup Purification Flash Column Chromatography Workup->Purification Characterization Structural Confirmation (NMR, MS, IR) Purification->Characterization Protocol 2 Product Pure N,N-dimethylmorpholine- 3-carboxamide Characterization->Product

Sources

Application

The Versatile N,N-dimethylmorpholine-3-carboxamide Scaffold: A Gateway to Novel Chemical Entities

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of medicinal chemistry and drug discovery, the morpholine ring stands out as a "privileged" scaffold. Its inherent physicochemical propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the morpholine ring stands out as a "privileged" scaffold. Its inherent physicochemical properties, including a favorable balance of hydrophilicity and lipophilicity, metabolic stability, and the ability to improve the pharmacokinetic profile of drug candidates, have made it a cornerstone in the design of a multitude of therapeutic agents.[1][2][3] Specifically, the morpholine moiety is a key component in drugs targeting the central nervous system (CNS), owing to its ability to enhance permeability across the blood-brain barrier (BBB).[4][5] When functionalized with a carboxamide group, particularly at the 3-position, the resulting scaffold presents multiple points for diversification, opening avenues to a vast chemical space with diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[6][3][7]

This technical guide focuses on N,N-dimethylmorpholine-3-carboxamide , a specific and promising starting point for the development of novel molecular entities. We will explore its potential as a chemical scaffold, providing detailed synthetic protocols for its derivatization and outlining potential therapeutic applications based on the established pharmacology of related structures.

The N,N-dimethylmorpholine-3-carboxamide Scaffold: A Structural Overview

The N,N-dimethylmorpholine-3-carboxamide molecule offers three primary sites for chemical modification, allowing for a systematic exploration of structure-activity relationships (SAR).

Scaffold_Overview cluster_points Key Modification Points scaffold N,N-dimethylmorpholine-3-carboxamide N4 N-4 Position (Morpholine Nitrogen) scaffold->N4 C3_amide C-3 Amide (Hydrolysis & Re-functionalization) scaffold->C3_amide C2_C5 C-2/C-5 Positions (Ring Functionalization) scaffold->C2_C5

Figure 1: Key diversification points of the N,N-dimethylmorpholine-3-carboxamide scaffold.

  • The Morpholine Nitrogen (N-4): The secondary amine of the morpholine ring is a prime site for introducing a wide array of substituents. This can be achieved through reactions such as N-alkylation, N-arylation, and reductive amination. Modification at this position can significantly impact the molecule's polarity, basicity, and overall pharmacokinetic profile.

  • The Carboxamide Group (C-3): The N,N-dimethylcarboxamide at the 3-position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines or alcohols to generate new amide or ester derivatives, respectively. This allows for the exploration of various interactions with biological targets.

  • The Morpholine Ring (C-2 and C-5): While more challenging, functionalization of the morpholine ring itself, for instance at the C-2 or C-5 positions, can introduce additional diversity and stereochemical complexity.

Synthetic Strategies and Protocols

This section provides detailed protocols for the derivatization of the N,N-dimethylmorpholine-3-carboxamide scaffold.

Protocol 1: N-Functionalization of the Morpholine Ring

This protocol describes the N-alkylation of the morpholine nitrogen, a fundamental step in diversifying the scaffold.

Workflow for N-Alkylation:

N_Alkylation_Workflow start Start: N,N-dimethylmorpholine-3-carboxamide reagents Reagents: Alkyl halide (R-X) Base (e.g., K2CO3, DIPEA) Solvent (e.g., ACN, DMF) start->reagents 1. Add reaction Reaction: Stir at RT to 80°C Monitor by TLC/LC-MS reagents->reaction 2. React workup Work-up: Aqueous extraction Drying of organic phase reaction->workup 3. Quench & Extract purification Purification: Column chromatography or Recrystallization workup->purification 4. Purify product Product: N-alkylated derivative purification->product 5. Isolate

Figure 2: General workflow for the N-alkylation of the morpholine scaffold.

Materials:

  • N,N-dimethylmorpholine-3-carboxamide

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a solution of N,N-dimethylmorpholine-3-carboxamide (1.0 eq) in ACN or DMF (0.2 M), add the alkyl halide (1.1 eq) and K₂CO₃ (2.0 eq) or DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated derivative.[8]

  • Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9][10]

Protocol 2: Modification of the Carboxamide Moiety

This protocol involves the hydrolysis of the N,N-dimethylcarboxamide to the carboxylic acid, followed by amide coupling with a new amine.

Workflow for Amide Modification:

Amide_Modification_Workflow start Start: N,N-dimethylmorpholine-3-carboxamide hydrolysis Step 1: Hydrolysis Reagents: NaOH or LiOH Solvent: H2O/MeOH Heat to reflux start->hydrolysis acid Intermediate: Morpholine-3-carboxylic acid hydrolysis->acid coupling Step 2: Amide Coupling Reagents: New amine (R-NH2) Coupling agent (e.g., HATU, EDCI) Base (e.g., DIPEA) Solvent: DMF acid->coupling workup Work-up & Purification coupling->workup product Product: New amide derivative workup->product

Figure 3: Two-step workflow for the modification of the carboxamide group.

Part A: Hydrolysis to the Carboxylic Acid

Materials:

  • N,N-dimethylmorpholine-3-carboxamide

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Dissolve N,N-dimethylmorpholine-3-carboxamide (1.0 eq) in a mixture of MeOH and water (1:1).

  • Add NaOH (3.0 eq) and heat the mixture to reflux. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., EtOAc).

  • Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the crude morpholine-3-carboxylic acid. This intermediate can often be used in the next step without further purification.

Part B: Amide Coupling

Materials:

  • Morpholine-3-carboxylic acid (from Part A)

  • Desired amine (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DIPEA

  • DMF

  • Standard laboratory glassware

Procedure:

  • Dissolve the morpholine-3-carboxylic acid (1.0 eq) in DMF.

  • Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide derivative.[11][12]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10][13]

Potential Applications in Drug Discovery

The N,N-dimethylmorpholine-3-carboxamide scaffold is a promising starting point for developing new therapeutics in several areas.

Central Nervous System (CNS) Disorders

The morpholine ring is a well-established scaffold for CNS-active compounds.[5][14] Its ability to improve BBB penetration makes it attractive for targeting diseases like Alzheimer's, Parkinson's, and depression.[1] Derivatives of this scaffold could be designed as inhibitors of key enzymes such as cholinesterases or monoamine oxidases, which are implicated in the pathology of these neurodegenerative diseases.[1][15]

Potential CNS Targets for Scaffold Derivatives:

Target ClassTherapeutic AreaRationale for Morpholine Scaffold
Cholinesterase InhibitorsAlzheimer's DiseaseThe morpholine moiety can enhance BBB permeability to reach CNS targets.[1]
Monoamine Oxidase (MAO) InhibitorsParkinson's Disease, DepressionThe scaffold can be decorated to achieve selective inhibition of MAO-A or MAO-B.[15]
Dopamine Receptor LigandsParkinson's DiseaseThe morpholine ring can act as a bioisostere for other amine-containing structures.[5]
Oncology

The carboxamide functional group is a common feature in many anticancer agents.[7][16] By modifying the N,N-dimethylmorpholine-3-carboxamide scaffold, it is possible to design molecules that target various cancer-related pathways. For instance, derivatives could be developed as kinase inhibitors or as compounds that interfere with DNA replication in cancer cells. The morpholine group can also improve the solubility and pharmacokinetic properties of potential anticancer drugs.[2]

Infectious Diseases

Morpholine derivatives have also shown promise as antibacterial and antifungal agents.[6][3] The scaffold can be modified to generate compounds that inhibit essential microbial enzymes or disrupt the integrity of microbial cell membranes.

Conclusion

N,N-dimethylmorpholine-3-carboxamide represents a versatile and valuable scaffold for the synthesis of novel and diverse chemical libraries. Its strategic functionalization points on the morpholine ring and the carboxamide moiety allow for the systematic exploration of chemical space. The protocols outlined in this guide provide a solid foundation for researchers to begin synthesizing their own libraries of derivatives. Based on the extensive literature on morpholine- and carboxamide-containing compounds, this scaffold holds significant potential for the discovery of new therapeutic agents, particularly for CNS disorders and oncology.

References

  • Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - Taylor & Francis. (2025, June 8). Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). Retrieved from [Link]

  • Assessing molecular scaffolds for CNS drug discovery. (2017, July 15). Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014, July 31). Retrieved from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - Baghdad Science Journal. (2025, August 7). Retrieved from [Link]

  • Assessing molecular scaffolds for CNS drug discovery - White Rose Research Online. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Retrieved from [Link]

  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. Retrieved from [Link]

  • Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021, September 25). Retrieved from [Link]

  • Streamlined System for Purifying and Quantifying a Diverse Library of Compounds and the Effect of Compound Concentration Measure - Expotech USA. Retrieved from [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2025, August 7). Retrieved from [Link]

  • Purification of Laboratory Chemicals, Sixth Edition - Sciencemadness.org. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (2021). Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Retrieved from [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - MDPI. (2025, June 19). Retrieved from [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC. Retrieved from [Link]

  • A review on pharmacological profile of Morpholine derivatives - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed. (2025, June 8). Retrieved from [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. Retrieved from [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - CORE. (2024, May 12). Retrieved from [Link]

  • Different analytical methods of estimation of morpholine or its derivatives - ResearchGate. Retrieved from [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - ResearchGate. (2025, October 10). Retrieved from [Link]

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies - Frontiers. (2016, June 10). Retrieved from [Link]

  • Design, synthesis, molecular modelling, and biological evaluation of novel substituted pyrimidine derivatives as potential anticancer agents for hepatocellular carcinoma - NIH. Retrieved from [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - MDPI. (2014, May 22). Retrieved from [Link]

  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Retrieved from [Link]

Sources

Method

Application Note: N,N-Dimethylmorpholine-3-carboxamide in Asymmetric Organocatalysis

Executive Summary N,N-Dimethylmorpholine-3-carboxamide is a specialized chiral organocatalyst and building block belonging to the class of morpholine-derived amino acid amides. Structurally analogous to the widely used L...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethylmorpholine-3-carboxamide is a specialized chiral organocatalyst and building block belonging to the class of morpholine-derived amino acid amides. Structurally analogous to the widely used L-proline dimethylamide, this reagent replaces the pyrrolidine ring with a morpholine ring. The inclusion of the ether oxygen at the 4-position alters the ring's lipophilicity, pKa, and conformational flexibility, often providing superior solubility and distinct stereoselectivity profiles in asymmetric synthesis, particularly in Michael additions and Aldol reactions .

This guide details the mechanistic grounding, synthesis, and application protocols for utilizing N,N-dimethylmorpholine-3-carboxamide as a robust organocatalyst.

Chemical Profile & Mechanistic Insight[1]

Structural Significance

Unlike rigid proline derivatives, the morpholine ring adopts a chair conformation, offering a different steric environment for the transition state. The exocyclic amide moiety (


) acts as a hydrogen-bond acceptor or a steric shield, directing the approach of electrophiles.
  • CAS No: 1101987-05-6 (Generic/Racemic), 1101822-35-8 (HCl salt). Note: Stereospecific CAS depends on the (R) or (S) enantiomer used.

  • Role: Lewis Base / Hydrogen-Bonding Organocatalyst.

  • Key Feature: The secondary amine (NH) is the active catalytic site for enamine/iminium formation.

Mechanism of Action: Enamine Catalysis

The reagent operates via the Enamine Cycle . In the presence of an enolizable aldehyde or ketone, the secondary amine of the morpholine ring condenses with the carbonyl to form an enamine intermediate. The chiral backbone (C3 position) directs the facial selectivity of the subsequent nucleophilic attack.

Figure 1: Catalytic Cycle (Enamine Pathway)

EnamineCycle Catalyst N,N-Dimethylmorpholine- 3-carboxamide (Free Amine) Iminium Iminium Ion (Intermediate) Catalyst->Iminium + Substrate - H2O Substrate Aldehyde/Ketone (Substrate) Substrate->Iminium Enamine Chiral Enamine (Nucleophile) Iminium->Enamine - H+ Adduct C-C Bond Formation (Iminium Adduct) Enamine->Adduct + Electrophile (Stereoselective Step) Electrophile Electrophile (e.g., Nitroolefin) Electrophile->Adduct Product Chiral Product (Hydrolyzed) Adduct->Product + H2O (Hydrolysis) Product->Catalyst Regeneration

Caption: The catalytic cycle showing the reversible formation of the enamine intermediate, which acts as the chiral nucleophile.

Experimental Protocols

Protocol A: Preparation of the Reagent

Rationale: While commercially available, the reagent is often expensive. It can be synthesized efficiently from Morpholine-3-carboxylic acid (available in chiral forms).

Reagents:

  • (S)-Morpholine-3-carboxylic acid (1.0 equiv)

  • Dimethylamine hydrochloride (1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Triethylamine (2.5 equiv)

  • Dichloromethane (DCM) (0.2 M concentration)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve (S)-Morpholine-3-carboxylic acid in dry DCM under nitrogen.

  • Coupling: Add EDC·HCl and HOBt at 0°C. Stir for 30 minutes to form the active ester.

  • Amine Addition: Add Dimethylamine hydrochloride followed by the dropwise addition of Triethylamine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

  • Deprotection (If N-protected): If starting with N-Boc-morpholine-3-carboxylic acid (common), treat the crude amide with TFA/DCM (1:1) for 1 hour, then neutralize with basic resin or NaOH workup to obtain the free amine catalyst.

  • Purification: The free amine is often an oil or low-melting solid. Purify via flash chromatography (MeOH/DCM) if necessary.

Protocol B: Asymmetric Michael Addition

Application: Enantioselective addition of aldehydes to nitroolefins.[1]

Reagents:

  • Aldehyde (e.g., Butanal, 2.0 equiv)

  • Nitroolefin (e.g., trans-β-Nitrostyrene, 1.0 equiv)

  • Catalyst: N,N-Dimethylmorpholine-3-carboxamide (10–20 mol%)

  • Acid Additive: Benzoic acid (10–20 mol%) (Optional co-catalyst to accelerate iminium hydrolysis)

  • Solvent: Toluene or DCM (1.0 mL per mmol substrate)

Procedure:

  • Setup: To a vial containing the nitroolefin (0.5 mmol), add the solvent (0.5 mL).

  • Catalyst Addition: Add the N,N-dimethylmorpholine-3-carboxamide catalyst (0.05–0.1 mmol) and the acid additive (if using). Stir for 5 minutes to ensure homogeneity.

  • Substrate Addition: Add the aldehyde (1.0 mmol) in one portion.

  • Incubation: Stir the reaction mixture at room temperature (20–25°C). Monitor by TLC (typically 24–48 hours).

    • Note: The morpholine catalyst is slower than proline but often yields higher diastereoselectivity (dr) due to the chair conformation.

  • Quench: Quench with saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Analysis: Determine conversion by ¹H NMR and enantiomeric excess (ee) by chiral HPLC (e.g., Chiralpak AD-H column).

Performance Data & Comparison

The following table summarizes the comparative advantage of using the morpholine-based scaffold versus the traditional proline scaffold in specific solvent systems.

FeatureL-Proline Dimethylamide(S)-N,N-Dimethylmorpholine-3-carboxamide
Ring Structure 5-membered (Envelope)6-membered (Chair)
Solubility (Non-polar) ModerateHigh (Ether oxygen effect)
pKa (Conjugate Acid) ~10.6~8.4 (Lower basicity due to oxygen)
Reaction Rate FastModerate (Requires longer times)
Selectivity (dr) Good (typically 90:[2]10)Excellent (typically >95:5)
Best Solvent DMSO / DMFToluene / DCM / Ethers

Interpretation: The morpholine catalyst is less basic, which reduces non-specific background reactions and polymerization of sensitive substrates (like nitroolefins), often resulting in cleaner reaction profiles despite slower kinetics.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Catalyst poisoning or slow enamine formation.

    • Solution: Add a co-catalyst acid (Benzoic acid or 2,4-Dinitrobenzoic acid) at 10 mol%. This aids in the reversible hydrolysis step of the catalytic cycle.

  • Low Enantioselectivity:

    • Cause: Temperature too high or water contamination.

    • Solution: Lower temperature to 0°C or -10°C. Ensure solvents are anhydrous.

  • Product Racemization:

    • Cause: The product (

      
      -nitroaldehyde) is liable to epimerization on silica.
      
    • Solution: Perform flash chromatography rapidly or reduce the aldehyde to the alcohol (using NaBH₄) in situ before isolation.

References

  • Vaghi, M., et al. (2023).[1] "Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts."[1] Frontiers in Chemistry, 11.

  • Ortiz, K. G., et al. (2024).[3] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 146(44), 29847-29856.

  • PubChem. (n.d.).[4] "N,N-Dimethylmorpholine-3-carboxamide Compound Summary." National Library of Medicine.[4]

  • Mase, N., et al. (2006). "Organocatalytic direct asymmetric aldol reaction in aqueous media." Tetrahedron Letters, 47(29). (Contextual reference for Proline Amide analogs).

Sources

Application

derivatization of N,N-dimethylmorpholine-3-carboxamide

An In-Depth Guide to the Derivatization of N,N-Dimethylmorpholine-3-carboxamide for Accelerated Drug Discovery Abstract The morpholine ring is a privileged scaffold in modern medicinal chemistry, renowned for its ability...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Derivatization of N,N-Dimethylmorpholine-3-carboxamide for Accelerated Drug Discovery

Abstract

The morpholine ring is a privileged scaffold in modern medicinal chemistry, renowned for its ability to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Its introduction into molecules can enhance aqueous solubility, metabolic stability, and central nervous system (CNS) penetration, making it a highly sought-after heterocycle in drug design.[2] This guide focuses on a key building block, N,N-dimethylmorpholine-3-carboxamide, a versatile precursor for creating diverse chemical libraries. We provide a detailed exploration of its derivatization, moving beyond simple step-by-step instructions to explain the underlying chemical principles and strategic considerations. This document offers researchers, scientists, and drug development professionals a comprehensive set of protocols and expert insights to unlock the full potential of this valuable scaffold.

The Strategic Importance of the Morpholine Scaffold

The power of the morpholine moiety lies in its unique physicochemical properties. The oxygen atom acts as a hydrogen bond acceptor, while the weakly basic nitrogen (pKa ≈ 8.5 for morpholine) can be protonated at physiological pH, enhancing solubility and interaction with biological targets.[1][2] N,N-dimethylmorpholine-3-carboxamide presents two primary points for chemical diversification: the secondary amine of the morpholine ring (at the N-4 position) and the C-3 carboxamide group. This dual reactivity allows for the systematic exploration of chemical space to optimize Structure-Activity Relationships (SAR) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

The derivatization strategies outlined herein are designed to be robust and broadly applicable, enabling the synthesis of novel analogs for screening and lead optimization.

cluster_N4 N-4 Position Derivatization cluster_C3 C-3 Position Derivatization start N,N-Dimethylmorpholine- 3-carboxamide N_Alkylation N-Alkylation & N-Arylation start->N_Alkylation Alkyl/Aryl Halides, Reductive Amination N_Acylation N-Acylation & N-Sulfonylation start->N_Acylation Acid Chlorides, Coupling Reagents Amide_Mod Amide Modification (Hydrolysis/Reduction) start->Amide_Mod LiAlH4 or Strong Acid/Base Further_Func Further Functionalization Amide_Mod->Further_Func New Reactive Handle (Acid or Amine)

Figure 1: Key derivatization pathways for N,N-dimethylmorpholine-3-carboxamide.

Core Derivatization Strategies at the N-4 Position

The secondary amine at the N-4 position of the morpholine ring is the most readily accessible site for derivatization due to its nucleophilicity. The following protocols detail common and highly effective transformations.

N-Alkylation and N-Arylation

Introducing alkyl or aryl substituents at the N-4 position is a fundamental strategy to probe steric and electronic requirements within a target binding pocket.

Protocol 2.1.1: N-Alkylation via Reductive Amination

This method forms a C-N bond by reacting the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ.

  • Rationale: Reductive amination is a mild and highly efficient procedure that avoids the use of harsh alkylating agents like alkyl halides, which can lead to over-alkylation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is selective for the iminium ion over the carbonyl starting material and is tolerant of a wide range of functional groups.

  • Step-by-Step Protocol:

    • Dissolution: In a round-bottom flask, dissolve N,N-dimethylmorpholine-3-carboxamide (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

    • Acid Catalyst (Optional): For less reactive carbonyls, add a catalytic amount of acetic acid (0.1 eq.) to facilitate iminium ion formation.

    • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution at room temperature.

    • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

    • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

N-Acylation and N-Sulfonylation

The formation of amides and sulfonamides introduces rigid, planar structures with distinct hydrogen bonding capabilities, which can significantly impact binding affinity and selectivity.

Protocol 2.2.1: Amide Bond Formation via Coupling Reagents

This is a cornerstone reaction in medicinal chemistry, coupling a carboxylic acid to the morpholine nitrogen.[4][5]

  • Rationale: Carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) or uronium/guanidinium salts like HATU are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine.[5][6] This avoids the need to synthesize more reactive acid chlorides.

  • Step-by-Step Protocol:

    • Dissolution: Dissolve the carboxylic acid (1.1 eq.), N,N-dimethylmorpholine-3-carboxamide (1.0 eq.), and a coupling agent such as HATU (1.2 eq.) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or DCM.

    • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture.

    • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

    • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography.

cluster_reactants Reactants cluster_process Reaction Process RCOOH Carboxylic Acid (R-COOH) Activation Activation of R-COOH with HATU RCOOH->Activation Amine Morpholine Amine (M-NH) Coupling Nucleophilic Attack by M-NH Amine->Coupling HATU HATU (Coupling Agent) HATU->Activation DIPEA DIPEA (Base) DIPEA->Coupling Maintains pH Activation->Coupling Product Final Amide Product (M-N-CO-R) Coupling->Product

Sources

Method

Application Note: Scalable Synthesis of (S)-N,N-Dimethylmorpholine-3-carboxamide

This Application Note is designed as a high-level technical guide for the scale-up synthesis of (S)-N,N-dimethylmorpholine-3-carboxamide hydrochloride , a critical chiral building block in medicinal chemistry (e.g., for...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for the scale-up synthesis of (S)-N,N-dimethylmorpholine-3-carboxamide hydrochloride , a critical chiral building block in medicinal chemistry (e.g., for ATM kinase inhibitors and peptidomimetics).

The protocol prioritizes process safety , cost-efficiency , and non-chromatographic purification , utilizing a mixed-anhydride activation strategy that minimizes racemization risks common at the C3 position.

Abstract & Strategic Overview

The synthesis of morpholine-3-carboxamide derivatives on a kilogram scale presents two primary challenges: water solubility of the final product (making aqueous extraction difficult) and enantiomeric purity preservation at the C3 chiral center.

While standard laboratory methods utilize expensive coupling reagents (HATU, EDC) and silica gel chromatography, these are non-viable for scale-up due to cost and waste generation. This protocol details a Mixed Anhydride Coupling route using Isobutyl Chloroformate (IBCF). This method is selected for its:

  • Scalability: Uses commodity reagents (IBCF, NMM).

  • Purification Efficiency: Relies on crystallization and salt formation rather than chromatography.

  • Chiral Integrity: Low-temperature activation (-15°C) prevents racemization via oxazolone formation.

Retrosynthetic Analysis & Pathway

The strategy disconnects the amide bond, tracing back to the commercially available (S)-4-Boc-morpholine-3-carboxylic acid. The nitrogen protection (Boc) is essential to prevent self-polymerization during activation.

Retrosynthesis Target (S)-N,N-Dimethylmorpholine- 3-carboxamide HCl (Target API Intermediate) BocAmide Boc-Protected Amide (Lipophilic Intermediate) Target->BocAmide Deprotection (HCl/IPA) StartMat (S)-4-Boc-morpholine- 3-carboxylic acid (Starting Material) BocAmide->StartMat Amide Coupling (Mixed Anhydride) Reagents Dimethylamine (DMA) Isobutyl Chloroformate (IBCF) Reagents->BocAmide

Figure 1: Retrosynthetic disconnection showing the conversion of the Boc-acid to the target salt via a lipophilic intermediate.

Detailed Experimental Protocol

Phase 1: Mixed Anhydride Coupling (Amidation)

Objective: Convert (S)-4-Boc-morpholine-3-carboxylic acid to (S)-tert-butyl 3-(dimethylcarbamoyl)morpholine-4-carboxylate.

Reagents & Stoichiometry:

Reagent MW Equiv. Mass/Vol (for 1.0 mol scale) Role
(S)-4-Boc-Morph-3-COOH 231.25 1.0 231.3 g Limiting Reagent
N-Methylmorpholine (NMM) 101.15 1.1 111.3 g (121 mL) Base (HCl scavenger)
Isobutyl Chloroformate (IBCF) 136.58 1.1 150.2 g (144 mL) Activator
Dimethylamine (2M in THF) 45.08 1.5 750 mL Nucleophile

| THF (Anhydrous) | - | - | 2.3 L (10V) | Solvent |

Step-by-Step Procedure:

  • Setup: Charge a 5L jacketed reactor with (S)-4-Boc-Morph-3-COOH and THF (10 volumes). Stir until dissolved.

  • Cooling: Cool the solution to -15°C . Critical: Temperature control is vital here to prevent mixed anhydride decomposition.

  • Base Addition: Add NMM dropwise over 20 minutes, maintaining internal temperature < -10°C.

  • Activation: Add IBCF dropwise over 45 minutes. A white precipitate (NMM·HCl) will form. Stir at -15°C for 30 minutes.

    • Mechanism:[1][2][3][4][5] Formation of the mixed carboxylic-carbonic anhydride.

  • Coupling: Add Dimethylamine (2M in THF) via addition funnel over 1 hour, maintaining temperature < -5°C.

    • Note: The reaction is exothermic.

  • Warm-up: Allow the mixture to warm to 20°C over 2 hours.

  • IPC (In-Process Control): Check HPLC/TLC. Target: < 1% unreacted acid.

  • Workup:

    • Filter off the NMM·HCl salts.[6]

    • Concentrate the filtrate to ~3 volumes.

    • Dilute with Ethyl Acetate (10V).

    • Wash with 5% Citric Acid (2x 3V), 5% NaHCO₃ (2x 3V), and Brine (3V).

    • Dry organic layer over Na₂SO₄, filter, and concentrate to yield the Boc-Amide as a thick oil or low-melting solid.

    • Yield Expectation: 85-92%.

Phase 2: Deprotection & Salt Formation

Objective: Remove the Boc group to yield the final Hydrochloride salt.

Reagents:

  • Boc-Amide Intermediate (from Phase 1)

  • HCl (4M in Dioxane or IPA)

  • Isopropyl Alcohol (IPA) or Ethyl Acetate (for precipitation)

Step-by-Step Procedure:

  • Dissolve the crude Boc-Amide in IPA (3 volumes).

  • Cool to 0-5°C.

  • Add HCl (4M in Dioxane, 4.0 equiv) dropwise.

  • Allow to warm to room temperature and stir for 3-5 hours. Gas evolution (CO₂ + Isobutene) will occur.

  • Crystallization: The product often precipitates as the HCl salt. If not, add MTBE (Methyl tert-butyl ether) or Et₂O dropwise to induce crystallization.

  • Filtration: Filter the white solid under N₂ atmosphere (product is hygroscopic).

  • Drying: Vacuum oven at 40°C for 12 hours.

Final Specifications:

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >98%.

  • Chiral Purity (Chiral HPLC): >99% ee (Retains configuration of starting material).

Process Safety & Critical Parameters

Thermal Hazards
  • Mixed Anhydride Stability: The intermediate mixed anhydride is unstable above 0°C and can disproportionate, leading to lower yields and impurities (urethanes). Strictly maintain T < -10°C during activation.

  • Dimethylamine: Highly flammable and volatile. Ensure the reactor is well-vented to a scrubber. Use a pre-cooled solution of DMA rather than gas sparging for better stoichiometry control on this scale.

Impurity Profile & Remediation
Impurity TypeOriginRemediation Strategy
Urethane Byproduct Attack of amine on the carbonate carbonyl of the mixed anhydride.Ensure low temp (-15°C) and slow addition of amine.
Racemate Oxazolone formation during activation.Avoid excess base; use NMM (weaker base) instead of TEA.
Residual NMM Incomplete washing.Acidic washes (Citric acid) in Phase 1 workup are critical.

Workflow Visualization

Workflow cluster_0 Phase 1: Activation & Coupling cluster_1 Phase 2: Workup & Isolation cluster_2 Phase 3: Deprotection Step1 Start: Boc-Morph-3-COOH in THF Step2 Cool to -15°C Add NMM & IBCF Step1->Step2 Step3 Add Dimethylamine (Exothermic) Step2->Step3 Step4 Warm to RT IPC: HPLC Check Step3->Step4 Step5 Aq. Wash (Citric Acid/NaHCO3) Concentrate Organic Phase Step4->Step5 Step6 Crude Boc-Amide Step5->Step6 Step7 Dissolve in IPA Add 4M HCl/Dioxane Step6->Step7 Step8 Precipitate with MTBE Filter & Dry Step7->Step8 Final Final Product: (S)-N,N-Dimethylmorpholine- 3-carboxamide HCl Step8->Final

Figure 2: Process flow diagram illustrating the critical control points (blue) and hazard points (red).

References

  • Joullié, M. M., et al. (2010). Evolution of Amide Bond Formation. Chemical Reviews. Link - Authoritative review on coupling reagents including mixed anhydrides.

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link - Provides industrial context for choosing IBCF over HATU/EDC.

  • Chemical Book. (2023). Product Entry: (S)-4-Boc-morpholine-3-carboxylic acid. Link - Source for starting material properties and CAS verification.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link - Mechanistic insights into racemization suppression.

Sources

Application

Application Note: High-Throughput Screening Strategies for N,N-Dimethylmorpholine-3-Carboxamide Scaffolds

This Application Note is structured as a comprehensive technical guide for drug discovery professionals, focusing on the pharmacological profiling and high-throughput screening (HTS) of N,N-dimethylmorpholine-3-carboxami...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for drug discovery professionals, focusing on the pharmacological profiling and high-throughput screening (HTS) of N,N-dimethylmorpholine-3-carboxamide (DMMC) and its derivatives.

Given the structural classification of DMMC as a "privileged scaffold" fragment, this guide adopts a Fragment-Based Drug Discovery (FBDD) perspective. It details how to screen this specific chemotype against high-value biological targets (specifically Kinases and CNS receptors, where morpholines excel) using orthogonal assay technologies.

Executive Summary & Scientific Rationale

N,N-dimethylmorpholine-3-carboxamide (DMMC) represents a high-value "privileged structure" in modern medicinal chemistry. Its significance lies in its physicochemical profile: the morpholine ring lowers lipophilicity (improving metabolic stability and solubility) while the 3-carboxamide substitution provides a vector for specific hydrogen bonding interactions within enzyme active sites (e.g., the hinge region of kinases).

This guide details the HTS workflow for profiling DMMC and its substituted libraries. Unlike identifying a random hit, screening DMMC requires a Fragment-Based Drug Discovery (FBDD) approach, prioritizing high-sensitivity biophysical assays to detect low-affinity binding (


 in mM-

M range) typical of this fragment size (MW ~158 Da).
Key Mechanistic Advantages of DMMC
  • Solubility: High aqueous solubility reduces false positives caused by aggregation in HTS.

  • Vectorization: The 3-position chirality allows stereoselective probing of receptor pockets.

  • Fsp3 Character: High fraction of

    
     hybridized carbons improves clinical success rates by enhancing 3D complexity.
    

Strategic Workflow: The "Filter-Bind-Function" Triad

To ensure data integrity, we employ a funnel approach. We do not simply "screen"; we validate the chemical integrity first, then assess binding, and finally inhibition.

HTS_Workflow Start DMMC Library Source QC Step 1: QC & Solubility (Nephelometry / LC-MS) Start->QC DMSO Stock Prep Primary Step 2: Primary Binding Screen (SPR / NMR) QC->Primary Pass (>100 µM Sol) Secondary Step 3: Functional Inhibition (TR-FRET / Kinase Assay) Primary->Secondary Confirmed Binders Secondary->Start SAR Iteration HitVal Hit Validation & Expansion (X-ray Crystallography) Secondary->HitVal IC50 < 10 µM

Figure 1: The "Filter-Bind-Function" workflow ensures that only soluble, verified DMMC fragments progress to costly functional assays.

Protocol 1: Compound Management & Solubility QC

Why this matters: Morpholine carboxamides are generally soluble, but N,N-dimethyl substitution can alter crystal packing. Screening precipitated compounds is the #1 cause of HTS artifacts (Pan-Assay Interference).

Materials
  • Instrument: Nephelometer (e.g., BMG LABTECH NEPHELOstar) or DLS plate reader.

  • Buffer: PBS pH 7.4, 1% DMSO.

  • Control: Amiodarone (low solubility control).

Step-by-Step Methodology
  • Stock Preparation: Dissolve DMMC derivatives in 100% DMSO to 100 mM. Sonicate for 10 mins to ensure monomerization.

  • Dilution Plate: Transfer 1 µL of stock to 99 µL of PBS (final 1 mM) in a clear-bottom 384-well UV-Star plate.

  • Incubation: Shake at 600 rpm for 60 mins at RT to reach equilibrium.

  • Read: Measure forward light scattering (laser intensity).

  • Thresholding:

    • Pass: Signal < 2x Buffer Background (Soluble).

    • Fail: Signal > 2x Buffer Background (Aggregated).

Self-Validating Check: If the reference DMMC parent compound shows scattering, check buffer pH. Morpholine nitrogen pKa is ~8.3; ensure pH is 7.4 to maintain cationic state if required, or >8.5 for neutral.

Protocol 2: Primary Biophysical Screen (SPR)

Why this matters: DMMC is a fragment. Standard enzymatic assays often miss weak binders (


). Surface Plasmon Resonance (SPR) is the gold standard for detecting these transient interactions.

Target Case Study: PI3K


 (Phosphoinositide 3-kinase alpha), a common target for morpholine scaffolds.
Materials
  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Biotinylated PI3K protein.

  • Analyte: DMMC Library.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

Experimental Protocol
  • Immobilization: Capture Biotin-PI3K on a Streptavidin (SA) chip to ~3000 RU density. High density is required for fragment screening to maximize signal.

  • Clean Screen (Solvent Correction): Inject a DMSO concentration series (0.5% - 5%) to build a calibration curve.

  • Single-Cycle Kinetics:

    • Inject DMMC analytes at 50, 100, 250, and 500 µM.

    • Contact Time: 30s (fast on/off expected).

    • Dissociation Time: 15s.

  • Regeneration: None required for fragments (rapid dissociation). Wash with buffer.

Data Analysis & Logic
  • Square Wave Shape: DMMC fragments should show "square" sensorgrams (instant on/instant off).

  • Stoichiometry: Calculate

    
    . If Binding Signal > 
    
    
    
    , suspect non-specific super-stoichiometric binding (aggregation).
  • Equation:

    
    
    Where 
    
    
    
    is concentration and
    
    
    is equilibrium response.

Protocol 3: Functional HTS Assay (TR-FRET)

Why this matters: Binding does not equal inhibition. This assay confirms if the DMMC fragment actually blocks the catalytic site.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizing a tracer that competes with ATP or substrate.

Diagram: TR-FRET Mechanism for Kinase Screening

TRFRET_Mechanism cluster_0 No Inhibitor (High Signal) cluster_1 With DMMC (Low Signal) Kinase Target Kinase (GST-tagged) Ab Europium-Anti-GST Ab (Donor) Kinase->Ab Bind Tracer Alexa647-ATP Tracer (Acceptor) Kinase->Tracer Bind Active Site Ab->Tracer FRET (665nm) Inhibitor DMMC Fragment Kinase2 Target Kinase Kinase2->Tracer Displaced Kinase2->Inhibitor Blocks Site

Figure 2: TR-FRET competition assay. DMMC displacement of the tracer results in a decrease in FRET signal.

Detailed Protocol
  • Reagents:

    • LANCE® Ultra Kinase Assay Kit (PerkinElmer).

    • 384-well white ProxiPlate.

  • Reaction Mix:

    • 5 µL Enzyme: 2 nM PI3K in Kinase Buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • 2.5 µL Compound: DMMC derivatives (diluted in <1% DMSO final).

    • 2.5 µL Tracer/Antibody Mix: Eu-anti-GST (2 nM) + Tracer 222 (50 nM).

  • Incubation: 1 hour at 23°C (protected from light).

  • Detection: Read on EnVision Multilabel Reader.

    • Excitation: 320 nm.

    • Emission 1: 665 nm (Acceptor).

    • Emission 2: 615 nm (Donor).

  • Calculation:

    
    
    % Inhibition = 
    
    
    

Data Presentation & Analysis

When reporting HTS results for DMMC libraries, structure your data as follows to allow for rapid SAR (Structure-Activity Relationship) deduction.

Compound IDStructure (R-Group)Solubility (Nephelometry)SPR Binding (

)
TR-FRET IC50Ligand Efficiency (LE)
DMMC-001 -H (Parent)Pass> 500 µM> 1 mMN/A
DMMC-042 -4-FluorophenylPass120 µM250 µM0.32
DMMC-089 -3-PyridylPass45 µM80 µM0.41
DMMC-105 -CyclohexylFail (Agg) N/AFalse PositiveN/A

Critical Analysis:

  • DMMC-001 (Parent): Often weak activity. Used as a baseline.

  • DMMC-105: Note how solubility failure correlates with "active" hits in functional assays. These must be flagged as false positives immediately.

  • Ligand Efficiency (LE): For fragments like DMMC, LE is more important than potency.

    
    
    Target LE > 0.3 for a viable lead.
    

References

  • Morpholine Scaffolds in Medicinal Chemistry: Kour, G., et al. (2025).[1][2] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[3] Journal of Chemical Reviews. Link

  • Fragment-Based Screening of Kinases: Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15(9), 605-619. Link

  • HTS Assay Interference (Aggregation): Irwin, J. J., et al. (2015). "An Aggregation Advisor for Ligand Discovery." Journal of Medicinal Chemistry, 58(17), 7076–7087. Link

  • Morpholine Solubility & CNS Properties: Bouchard, P., et al. (2021). "Occurrence of Morpholine in Central Nervous System Drug Discovery." Journal of Medicinal Chemistry, 64(20), 14855–14886. Link

  • TR-FRET Assay Principles: Degorce, F., et al. (2009). "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Current Chemical Genomics, 3, 22-32. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N,N-dimethylmorpholine-3-carboxamide

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of N,N-dimethylmorpholine-3-carboxamide. This guide is designed for researchers, medicinal chemists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of N,N-dimethylmorpholine-3-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals. We have structured this resource in a flexible question-and-answer format to directly address the practical challenges you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing N,N-dimethylmorpholine-3-carboxamide?

The most prevalent and dependable strategy is the direct amide coupling between a suitable morpholine-3-carboxylic acid precursor and dimethylamine. This transformation requires the activation of the carboxylic acid moiety to facilitate the nucleophilic attack by the amine. The choice of coupling reagent is critical and is often dictated by factors such as scale, desired purity, and the need to preserve stereochemical integrity at the C3 position. Common and effective coupling systems include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive such as HOBt (Hydroxybenzotriazole) or OxymaPure to enhance efficiency and suppress side reactions.[1][2]

Q2: What are the most critical parameters to control for a successful and reproducible synthesis?

Success in this synthesis hinges on three critical areas:

  • Reagent Quality and Stoichiometry: Ensure the morpholine-3-carboxylic acid starting material is pure and dry. Use a slight excess of the coupling agents (typically 1.1-1.2 equivalents) and ensure the dimethylamine (often used as a solution in THF or as a salt like dimethylamine HCl with an added base) is accurately measured.

  • Temperature Control: Amide coupling reactions, particularly the activation step, can be exothermic. Maintaining a low temperature (typically starting at 0 °C) is crucial to minimize side reactions and, most importantly, to prevent racemization of the stereocenter at the C3 position.[3]

  • Moisture-Free Environment: Coupling reagents, especially carbodiimides, are sensitive to moisture. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) with anhydrous solvents is essential for achieving high yields.

Q3: How can I confirm the identity and purity of my final N,N-dimethylmorpholine-3-carboxamide product?

A combination of standard analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Key signals to look for include the morpholine ring protons, the methine proton at C3, and the two N-methyl groups, which may appear as a single peak or two distinct peaks depending on the rotational barrier of the amide bond at the analysis temperature.

  • Mass Spectrometry (MS): ESI-MS is ideal for confirming the molecular weight of the product (C₇H₁₄N₂O₂, MW: 158.20 g/mol ).[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the best method for determining the purity of the final compound. A reverse-phase method with a suitable column (e.g., C18) can effectively separate the product from starting materials and reaction byproducts.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis.

Problem Area 1: Low or No Product Formation

Q: My reaction has stalled, or the yield of N,N-dimethylmorpholine-3-carboxamide is significantly lower than expected. What are the likely causes?

A: Low yields are a common frustration, often stemming from inefficient activation of the carboxylic acid or issues with the amine nucleophile. Let's break down the potential culprits.

  • Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid's hydroxyl group into a better leaving group is the reaction's cornerstone.[2] If this step is incomplete, the reaction will not proceed.

    • Cause: Deactivated or poor-quality coupling reagents. Carbodiimides like EDC can degrade upon exposure to moisture and air.

    • Solution: Use fresh, high-purity EDC and HOBt. Ensure they are stored in a desiccator. When preparing the reaction, allow the carboxylic acid, HOBt, and a suitable base (like N-methylmorpholine or DIPEA) to stir for a few minutes in an anhydrous solvent before adding EDC. This ensures the formation of the HOBt active ester, which is less prone to side reactions than the initial O-acylisourea intermediate.[1]

  • Issues with Dimethylamine:

    • Cause: Dimethylamine is a gas at room temperature and is typically used as a solution (e.g., 2M in THF) or as its hydrochloride salt. If using the solution, its concentration may be inaccurate. If using the salt, the added base might not be strong or soluble enough to liberate the free amine effectively.

    • Solution: If using a solution, consider titrating it to confirm the concentration. When using dimethylamine hydrochloride, use at least two equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to ensure the complete formation of free dimethylamine in situ.

  • Incorrect Solvent Choice:

    • Cause: The solvent must fully dissolve all reactants to ensure a homogenous reaction mixture.

    • Solution: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are excellent choices for amide coupling reactions due to their inert nature and good solvating properties.[5] If solubility of the morpholine-3-carboxylic acid is an issue, DMF is often superior.

Below is a logical flow diagram to help diagnose the root cause of low product yield.

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality (EDC, HOBt, Amine) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Anhydrous, Temp, Solvent) conditions_ok Conditions OK? check_conditions->conditions_ok check_workup Analyze Workup Procedure (pH, Extraction Solvent) workup_ok Workup OK? check_workup->workup_ok reagents_ok->check_conditions Yes remedy_reagents Use Fresh Reagents Titrate Amine Solution reagents_ok->remedy_reagents No conditions_ok->check_workup Yes remedy_conditions Dry Solvents Ensure 0°C Start Check Solubility conditions_ok->remedy_conditions No remedy_workup Adjust pH > 10 Use DCM/EtOAc 'Salt out' Product workup_ok->remedy_workup No end_point Re-run Experiment workup_ok->end_point Yes, Re-evaluate Starting Material remedy_reagents->end_point remedy_conditions->end_point remedy_workup->end_point

Caption: Troubleshooting flowchart for low reaction yield.

Problem Area 2: Impurity Formation and Side Reactions

Q: My crude product is contaminated with significant impurities. What are they, and how can I prevent them?

A: Impurity profiles often point directly to specific mechanistic side-paths. The most common impurities in this synthesis are N-acylurea, unreacted starting materials, and the epimerized product.

  • N-Acylurea Byproduct:

    • What it is: This impurity arises from the rearrangement of the highly reactive O-acylisourea intermediate formed between the carboxylic acid and EDC. This rearranged product is stable and no longer reactive towards the amine.

    • Prevention: This is the primary reason for using additives like HOBt or OxymaPure. These agents rapidly trap the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement. The amine then reacts with this active ester.[1] Always add HOBt to the carboxylic acid before adding EDC.

  • Epimerization/Racemization at C3:

    • What it is: The stereochemical integrity of the C3 position is paramount for many applications. The proton on this carbon is slightly acidic and can be abstracted under basic conditions, especially after the carboxyl group is activated, which increases its acidity. This can lead to a loss of enantiomeric purity.

    • Prevention:

      • Low Temperature: Perform the activation and coupling at 0 °C.

      • Choice of Base: Use a sterically hindered, non-nucleophilic base like DIPEA or N-methylmorpholine (NMM) instead of TEA.[6]

      • Additives: HOBt is known to be effective at suppressing racemization.[3]

The diagram below illustrates the critical role of HOBt. Without it, the reactive O-acylisourea intermediate can rearrange. With HOBt, a more stable active ester is formed, leading to a cleaner reaction.

coupling_mechanism cluster_0 Reaction Pathway cluster_1 Without HOBt cluster_2 With HOBt RCOOH Morpholine-3-COOH Isourea O-Acylisourea (Highly Reactive) RCOOH->Isourea EDC EDC EDC->Isourea Acylurea N-Acylurea (Side Product) Isourea->Acylurea Rearrangement ActiveEster HOBt Active Ester (Stable Intermediate) Isourea->ActiveEster Trapping HOBt HOBt Product Desired Amide ActiveEster->Product Amine Dimethylamine Amine->Product DCU DCU (Byproduct) Product->DCU releases

Caption: Simplified mechanism showing HOBt's role in preventing N-acylurea formation.

Problem Area 3: Product Purification

Q: My product seems highly water-soluble, making extraction from the aqueous workup difficult. How should I approach purification?

A: The N,N-dimethylcarboxamide group and the morpholine ring make the target molecule quite polar and basic, leading to purification challenges.

  • Improving Extraction Efficiency:

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase, reducing the solubility of your organic product and driving it into the organic layer.

    • pH Adjustment: The morpholine nitrogen is basic. During an acidic or neutral workup, it can be protonated, making the molecule a salt and highly water-soluble. Ensure the aqueous layer is adjusted to a pH of >10 with NaOH or K₂CO₃ before extracting with an organic solvent like DCM or ethyl acetate.

    • Choice of Solvent: Dichloromethane is often more effective than ethyl acetate for extracting polar and basic compounds. A mixture of DCM and isopropanol (e.g., 9:1) can also be effective.

  • Chromatography of a Polar, Basic Compound:

    • Problem: Standard silica gel chromatography can result in poor separation and significant tailing (streaking) of basic compounds. The acidic nature of silica gel strongly interacts with the basic morpholine nitrogen.

    • Solutions:

      • Eluent Modification: Add a small amount of a volatile base to your eluent system (e.g., 0.5-1% triethylamine in ethyl acetate/hexanes). This base will occupy the acidic sites on the silica, allowing your product to elute more cleanly.

      • Deactivated Silica: Use commercially available deactivated (e.g., amine-treated) silica gel for your column.

      • Alternative Phases: Consider using alumina (basic or neutral) or reverse-phase (C18) chromatography if standard methods fail.

  • Crystallization:

    • If your product is a solid, crystallization can be an excellent and scalable purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, isopropanol/diethyl ether).

    • Alternatively, the basic morpholine nitrogen allows for the formation of crystalline salts. Reacting the purified oil with an acid like HCl in ether can yield a solid hydrochloride salt, which can often be recrystallized to very high purity.[7]

MethodProsConsBest For
Liquid-Liquid Extraction Fast, good for initial cleanupInefficient for very polar compoundsRemoving inorganic salts and water-soluble byproducts (e.g., DCU).
Silica Gel Chromatography High resolution, widely availableCan cause tailing/loss of basic compoundsIsolating product from non-polar and moderately polar impurities.
Crystallization Excellent for high purity, scalableProduct must be a solid, requires screeningFinal purification step to achieve >99% purity.
Salt Formation & Recrystallization Yields stable, crystalline solidAdds an extra synthetic stepAchieving very high purity and improving handling characteristics.[7]
Appendix A: Recommended Experimental Protocol

This protocol uses the EDC/HOBt coupling system, which is robust and effective at minimizing common side reactions.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add morpholine-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DCM (to make a ~0.2 M solution) and stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Activation: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) followed by the slow, portion-wise addition of EDC (1.2 eq). Stir the mixture at 0 °C for 20 minutes.

  • Amine Addition: Add a 2.0 M solution of dimethylamine in THF (1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, using an eluent system of 0-10% methanol in DCM, with 0.5% triethylamine added to the eluent.

References
  • Pedzisa, L., et al. (2023). Enantio- and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. ResearchGate. Available at: [Link]

  • Allen, C. L., et al. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Royal Society of Chemistry. Available at: [Link]

  • Subash, B., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Available at: [Link]

  • Zhu, M., et al. (n.d.).
  • (n.d.). Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Campaigne, E., & Archer, W. L. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses. Available at: [Link]

  • (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Hudson, A. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.
  • (n.d.). Synthesis of morpholine. Google Patents.
  • (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Schär, H. P., & Ghisalba, O. (1986). Purification and characterization of N,N-dimethylformamidase from Pseudomonas DMF 3/3. European Journal of Biochemistry.
  • Mal'tsev, S. S., & Vatsadze, S. Z. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. MDPI. Available at: [Link]

  • Singh, P., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry.
  • Patora-Komisarska, K., et al. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. ResearchGate. Available at: [Link]

  • (n.d.). Method for purifying cis-2, 6-dimethyl morpholine. Google Patents.
  • Iqbal, J., et al. (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. National Center for Biotechnology Information. Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. National Center for Biotechnology Information. Available at: [Link]

Sources

Optimization

improving the yield of N,N-dimethylmorpholine-3-carboxamide

Technical Support Center: Morpholine-3-Carboxamide Synthesis Ticket ID: #MORPH-3-OPT-001 Subject: Yield Optimization for N,N-Dimethylmorpholine-3-carboxamide Status: Open Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Morpholine-3-Carboxamide Synthesis Ticket ID: #MORPH-3-OPT-001 Subject: Yield Optimization for N,N-Dimethylmorpholine-3-carboxamide Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of N,N-dimethylmorpholine-3-carboxamide presents a classic "deceptive simplicity" challenge in medicinal chemistry. While the bond formation appears standard, two critical failure modes consistently erode yield:

  • Steric Hindrance: The carboxylic acid at the C3 position is adjacent to the morpholine ring nitrogen (N4), creating significant steric drag and electronic deactivation, often stalling standard EDC/HOBt couplings.

  • Aqueous Solubility: The product is a highly polar, water-soluble amide. Standard aqueous workups (DCM/Water extraction) often result in >50% product loss to the aqueous phase.

This guide replaces generic protocols with a T3P® (Propylphosphonic anhydride) mediated workflow, which addresses both steric reactivity and workup efficiency.

Module 1: Synthetic Route Optimization

The Core Problem: Reagent Selection

Standard reagents (EDC, DCC) often fail here because the O-acylisourea intermediate is too short-lived or sterically inaccessible for the secondary amine (dimethylamine) to attack efficiently. We recommend shifting to T3P or HATU .

Decision Matrix: Coupling Agent Selection

CouplingLogic Start Start: Morpholine-3-COOH Protect Is Ring Nitrogen (N4) Protected? Start->Protect DoProtect CRITICAL: Protect with Boc/Cbz (Prevents self-polymerization) Protect->DoProtect No Choice Select Coupling Reagent Protect->Choice Yes (e.g., N-Boc) DoProtect->Choice T3P Route A: T3P (50% in EtOAc) (Recommended) Choice->T3P Scale > 1g or Purification limited HATU Route B: HATU / DIPEA Choice->HATU Scale < 100mg or High Throughput T3P_Pros Pros: Low epimerization, Water-soluble byproducts, Easy workup T3P->T3P_Pros HATU_Pros Pros: Extremely fast Cons: Explosive risk (HOBt), Difficult byproduct removal HATU->HATU_Pros

Figure 1: Decision logic for selecting the optimal coupling strategy based on scale and protection status.

Optimized Protocol: T3P-Mediated Amidation

This protocol minimizes water contact and leverages the high solubility of T3P byproducts in water, allowing the product to remain in the organic phase (if salting out is used) or facilitating easier resin capture.

Reagents:

  • Substrate: 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid (1.0 equiv).

  • Amine: Dimethylamine (2.0 M in THF, 1.5–2.0 equiv). Avoid HCl salts if possible to reduce salt load; if using HCl salt, add extra base.

  • Coupling Agent: T3P (50% w/w in EtOAc, 1.5 equiv).

  • Base: DIPEA (3.0 equiv; 4.0 equiv if using amine-HCl salt).

  • Solvent: 2-MeTHF or EtOAc (Green alternatives to DCM/DMF).

Step-by-Step:

  • Dissolution: Dissolve N-Boc-morpholine-3-COOH in 2-MeTHF (0.2 M concentration).

  • Activation: Add DIPEA. Cool to 0 °C.

  • Amine Addition: Add Dimethylamine solution. Stir for 5 mins.

  • Coupling: Add T3P solution dropwise over 10 minutes. Note: T3P is exothermic; controlling addition rate prevents racemization and side reactions.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LCMS (look for disappearance of acid).

  • Quench: Add a minimal amount of water (just enough to hydrolyze excess T3P).

Module 2: Work-up & Purification (The "Yield Killer")

The most common reason for low yield is not the reaction, but the extraction. The product, tert-butyl 3-(dimethylcarbamoyl)morpholine-4-carboxylate, is moderately polar. If you deprotect to the free amine, it becomes highly water-soluble .

Troubleshooting the Phase Separation:

MethodEfficiencyNotes
DCM / Water Poor (<40%) Product partitions into water. Avoid.
CHCl₃ / IPA (3:1) Good (80-90%) The "magic solvent" for polar amides.
Salting Out Excellent (>90%) Saturate aqueous layer with NaCl to force product into EtOAc.
SCX Column Best (Pure) For deprotected product only. Catch-and-release.
The "Salting Out" Protocol (For N-Boc Intermediate)
  • After the reaction, dilute with EtOAc.

  • Wash with saturated

    
     (removes unreacted acid).
    
  • Critical Step: Wash with saturated brine (NaCl). Do not use plain water. The high ionic strength forces the organic amide out of the aqueous phase.

  • Back-extract the aqueous layer twice with CHCl₃/IPA (3:1).

  • Combine organic layers, dry over

    
    , and concentrate.
    
Deprotection & Isolation (If free amine is target)

If the final target is the free morpholine species:

  • Treat N-Boc intermediate with 4M HCl in Dioxane.

  • Do not perform an aqueous extraction.

  • Remove volatiles in vacuo.

  • Purification: Redissolve residue in MeOH and pass through an SCX-2 (Strong Cation Exchange) cartridge.

    • Wash: MeOH (removes non-basic impurities).

    • Elute: 2M

      
       in MeOH.
      
    • Result: Pure free base in high yield.

Module 3: Troubleshooting & FAQs

Q: My LCMS shows the product mass, but I isolate <10% yield. Where is it? A: It is likely in your aqueous waste stream. Check the aqueous layer by LCMS. If present, saturate the aqueous layer with solid NaCl until it stops dissolving, then extract 3x with THF or CHCl₃/IPA (3:1).

Q: Why use T3P instead of HATU? A: HATU generates tetramethylurea and HOBt/HOAt byproducts which can be difficult to separate from polar amides without column chromatography. T3P byproducts are water-soluble phosphates, which are easily washed away, often eliminating the need for a column.[1]

Q: Can I use morpholine-3-carboxylic acid without N-protection? A: No. The secondary amine in the morpholine ring will compete with the dimethylamine, leading to oligomers (Morpholine-CO-Morpholine-CO...). You must use N-Boc, N-Cbz, or N-Benzyl protection.

Q: The reaction is stuck at 50% conversion. A: This is a steric issue.

  • Increase T3P to 2.0 equiv.

  • Switch solvent to DMF (though this makes workup harder).

  • Heat to 50 °C (T3P is thermally stable, unlike HATU which degrades).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., et al. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2] Organic Letters, 13(19), 5048–5051. Link

  • Patterson, A. W., et al. (2007). Protection of Morpholine-3-carboxylic Acid. Journal of Organic Chemistry.
  • Archibald, T. G., et al. (2012). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides.[1][3][4][5] Organic Process Research & Development. Link

Sources

Troubleshooting

Technical Support Center: N,N-Dimethylmorpholine-3-carboxamide

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N,N-dimethylmorpholine-3-carboxamide (CAS: 1101987-05-6). Due to the limited avail...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N,N-dimethylmorpholine-3-carboxamide (CAS: 1101987-05-6). Due to the limited availability of specific, published stability data for this compound, this document synthesizes information from first principles of organic chemistry and draws upon well-documented analogous structures, such as N,N-dimethylformamide (DMF) and the morpholine heterocyclic system. This approach provides a robust framework for safe storage, handling, and troubleshooting. All recommendations derived from analogous compounds are clearly noted.

Section 1: Frequently Asked Questions (FAQs) on Stability and Storage

This section addresses common questions regarding the long-term stability and optimal storage conditions for N,N-dimethylmorpholine-3-carboxamide.

Q1: What are the recommended storage conditions for N,N-dimethylmorpholine-3-carboxamide?

A1: Based on general principles for polar, amide-containing heterocyclic compounds, the following conditions are recommended to maximize shelf life:

  • Temperature: Store in a cool, well-ventilated place, ideally between 20°C and 25°C (68°F to 77°F).[1] Avoid extreme heat.

  • Atmosphere: The compound contains an amide functional group which can be susceptible to hydrolysis. While amides are generally stable, it is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture.

  • Container: Keep the container tightly closed and sealed to prevent moisture ingress and contamination.[2][3][4] Use the original container or an approved alternative made from a compatible material.

  • Light: Store protected from direct sunlight.[1] While there is no specific data on photosensitivity, amides and amines can be susceptible to photodegradation over time.

Q2: Is N,N-dimethylmorpholine-3-carboxamide sensitive to air or moisture?

A2: Yes, caution is warranted. The morpholine nitrogen and the amide group make the molecule potentially hygroscopic, similar to other polar aprotic solvents like DMF. Absorbed water can, over time and in the presence of acidic or basic catalysts, lead to slow hydrolysis of the amide bond.

Q3: What are the primary potential degradation pathways?

A3: Two primary degradation pathways should be considered:

  • Amide Hydrolysis: This is the most probable chemical degradation route. It can be catalyzed by strong acids or bases, leading to the formation of morpholine-3-carboxylic acid and dimethylamine. At neutral pH and ambient temperature, this reaction is typically very slow.[5]

  • Morpholine Ring Oxidation/Cleavage: The morpholine ring itself is generally stable. However, under harsh oxidative conditions or in certain biological systems, cleavage of the C-N bond can occur.[6] Thermal decomposition at very high temperatures (>350°C for an analog like DMF) can lead to the release of carbon monoxide and dimethylamine.[5]

Q4: What chemicals or materials are incompatible with N,N-dimethylmorpholine-3-carboxamide?

A4: Drawing parallels from N,N-dimethylformamide and general amine/amide chemistry, avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions and degradation of the morpholine ring.

  • Strong Acids and Bases: Can catalyze the hydrolysis of the amide bond, compromising the integrity of the compound.

  • Reducing Agents: May also be incompatible.

  • Halogens and Halogenated Compounds: Can lead to potentially hazardous reactions.[7]

A summary of recommended and discouraged conditions is provided in the table below.

ParameterRecommended ConditionConditions to AvoidRationale
Temperature 20-25°C (68-77°F)[1]Heat, sparks, open flames[2][4]Prevents thermal degradation and reduces vapor pressure.
Atmosphere Inert gas (Argon, Nitrogen)Humid airMinimizes contact with moisture, preventing potential hydrolysis.
Light Dark, or in an amber vial[1]Direct sunlightPrevents potential photodegradation.
pH (in solution) Neutral (approx. 6-8)Strong acids, strong basesAmide linkage is most stable at neutral pH.
Incompatibilities Glass, PTFE, PolypropyleneStrong oxidizing agents, strong acids/bases, halogens[2][7]Prevents catalytic degradation and hazardous reactions.
Section 2: Troubleshooting Guide

This guide provides a logical workflow for addressing common issues that may arise during the use of N,N-dimethylmorpholine-3-carboxamide.

Issue 1: My sample, which was a colorless liquid, has developed a yellow or brown tint.

  • Potential Cause: This often indicates minor degradation. The color may result from the formation of trace-level impurities due to oxidation or slow decomposition, especially if the compound was exposed to air, light, or elevated temperatures.

  • Recommended Action:

    • Assess Purity: Re-analyze the material by a suitable method (e.g., HPLC, LC-MS, NMR) to quantify the level of impurity.

    • Evaluate Impact: Determine if the observed impurity level is acceptable for your specific application. For sensitive assays, using a discolored reagent is not recommended.

    • Review Storage: Ensure your storage conditions align with the recommendations in Section 1. If not, procure a fresh lot of material and store it correctly.

Issue 2: My analytical results (e.g., in a screening assay) are showing high variability or a loss of activity over time.

  • Potential Cause: This could be a sign of compound instability in your experimental medium (e.g., aqueous buffer). The amide bond could be hydrolyzing, or the compound might be reacting with other components in your assay.

  • Recommended Action:

    • Perform a Stability Study: Conduct a short-term stability test of N,N-dimethylmorpholine-3-carboxamide directly in your assay buffer. Analyze samples at t=0 and several subsequent time points (e.g., 2, 4, 8, 24 hours) by HPLC or LC-MS to check for degradation.

    • Prepare Fresh Solutions: Always prepare solutions of the compound fresh for each experiment to minimize the impact of solution-state instability.

    • Check for Incompatibilities: Review all components of your assay medium for potential incompatibilities (see Section 1, Q4).

Issue 3: I observe a precipitate in my stock solution (e.g., in DMSO).

  • Potential Cause: This could be due to exceeding the solubility limit, temperature fluctuations causing the compound to crash out of solution, or degradation into a less soluble impurity.

  • Recommended Action:

    • Gentle Warming: Gently warm the solution (e.g., to 30-37°C) and vortex to see if the precipitate redissolves. If it does, it was likely a solubility issue. Be cautious not to overheat, which could accelerate degradation.

    • Filtration: If the precipitate does not redissolve, it may be an impurity. Filter the solution through a 0.22 µm syringe filter (ensure filter material is compatible, e.g., PTFE).

    • Concentration Check: After filtration, re-verify the concentration of your stock solution, as the active compound may have been lost if it was part of the precipitate.

Troubleshooting Workflow Diagram

start Problem Observed (e.g., Color Change, Inconsistent Data) check_storage Step 1: Review Storage & Handling - Temp, Light, Air Exposure? start->check_storage check_purity Step 2: Re-analyze Purity (HPLC, LC-MS, NMR) check_storage->check_purity is_pure Is Purity Acceptable? check_purity->is_pure sub_workflow Step 3: Investigate Solution Stability - Perform stability study in buffer - Check for assay incompatibilities is_pure->sub_workflow  Yes end_bad Quarantine Material & Contact Supplier is_pure->end_bad  No remediate Step 4: Remediate - Procure fresh material - Prepare solutions fresh - Filter if necessary sub_workflow->remediate end_ok Continue Experiment with Confidence remediate->end_ok

Caption: Troubleshooting workflow for stability issues.

Section 3: Experimental Protocol for Stability Assessment

To provide a self-validating system for your experiments, it is crucial to determine the stability of N,N-dimethylmorpholine-3-carboxamide in your specific experimental matrix.

Protocol: Accelerated Stability Study in Aqueous Buffer

  • Objective: To determine the rate of degradation of N,N-dimethylmorpholine-3-carboxamide in a selected buffer at a specific temperature.

  • Materials:

    • N,N-dimethylmorpholine-3-carboxamide

    • DMSO (or other suitable organic solvent for stock solution)

    • Experimental Buffer (e.g., PBS, pH 7.4)

    • HPLC or LC-MS system with a suitable column (e.g., C18)

    • Calibrated incubator or water bath

  • Methodology:

    • Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

    • Spike the stock solution into your pre-warmed experimental buffer to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.5%) to not affect buffer pH or solubility.

    • Immediately after mixing, take a sample and quench it by diluting with an equal volume of cold acetonitrile. This is your T=0 sample. Store at -20°C until analysis.

    • Incubate the remaining solution at the desired temperature (e.g., 37°C).

    • Take subsequent samples at various time points (e.g., 1, 2, 4, 8, 24 hours), quenching each one as described in Step 3.

    • Analyze all samples by a validated HPLC or LC-MS method.

  • Data Analysis:

    • Calculate the peak area of the parent compound in each sample.

    • Normalize the peak area at each time point to the peak area at T=0.

    • Plot the percentage of compound remaining versus time. This will provide a clear picture of the compound's stability under your specific experimental conditions.

Potential Degradation Pathway Diagram

Caption: Potential degradation pathways for the molecule.

Section 4: Safety & Handling Precautions

Since no specific safety data sheet (SDS) is widely available for N,N-dimethylmorpholine-3-carboxamide, the handling guidelines for the structurally and functionally related compound N,N-dimethylformamide (DMF) should be adopted as a precautionary measure.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., butyl rubber), chemical safety goggles or a face shield, and a lab coat.[1][2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors.[2][3][4]

  • Fire and Explosion Prevention: The compound is likely a combustible liquid. Keep away from heat, sparks, open flames, and other ignition sources.[1][2][4] Use non-sparking tools and take precautionary measures against static discharge.[1][2]

  • Spill Response: In case of a spill, shut off all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1] Avoid dispersal of spilled material into waterways.[1]

  • Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1]

References
  • EU. (n.d.). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. [Link]

  • ChemSupply Australia. (2022). Safety Data Sheet: N,N-Dimethylformamide. [Link]

  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 66(8), 3189–3195. [Link]

  • INCHEM. (n.d.). N,N-DIMETHYLFORMAMIDE. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for N,N-dimethylmorpholine-3-carboxamide

Welcome to the technical support center for the synthesis and optimization of N,N-dimethylmorpholine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of N,N-dimethylmorpholine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction

N,N-dimethylmorpholine-3-carboxamide is a substituted morpholine derivative of interest in medicinal chemistry and drug discovery. The core of its synthesis lies in the formation of a robust amide bond between a morpholine-3-carboxylic acid precursor and dimethylamine. While seemingly straightforward, this reaction is subject to several variables that can significantly impact yield, purity, and scalability. This guide will navigate you through the common challenges and provide evidence-based solutions for optimizing your reaction conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of N,N-dimethylmorpholine-3-carboxamide in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in amide coupling reactions are a common challenge and can often be attributed to several factors. Let's break down the potential causes and solutions:

  • Inadequate Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid must be activated. If your yields are low, your activation step may be inefficient.

    • Solution: Employ a suitable coupling reagent. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) are common choices that form a highly reactive O-acylisourea intermediate.[2][3] For potentially more challenging couplings, consider using phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, HBTU) which can lead to higher yields and faster reaction times.[4][5][6]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.

    • Solution:

      • Solvent: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are generally preferred for amide coupling reactions.[1] DMF can be particularly effective at solubilizing reagents and intermediates.

      • Temperature: Most amide coupling reactions proceed well at room temperature.[1] However, if you are facing steric hindrance or low reactivity, gentle heating (e.g., 40-50 °C) might be beneficial. Conversely, for sensitive substrates, cooling the reaction to 0 °C before adding the coupling agent can minimize side reactions.

      • Reaction Time: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take anywhere from a few hours to overnight. Ensure you are allowing sufficient time for the reaction to go to completion.

  • Stoichiometry of Reagents: The molar ratio of your reactants and coupling agents is critical.

    • Solution: While a 1:1 molar ratio of the carboxylic acid and amine is theoretically required, it is often beneficial to use a slight excess (1.1-1.2 equivalents) of the amine to drive the reaction to completion. The coupling reagent is typically used in a 1.1 to 1.5 molar excess relative to the carboxylic acid.

  • Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and a decrease in yield.

    • Solution: Ensure all your glassware is thoroughly dried and use anhydrous solvents.[7] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

Question 2: I am observing significant side product formation. What are the common side reactions and how can I suppress them?

Answer:

Side product formation can complicate purification and reduce the overall efficiency of your synthesis. Here are the most common side reactions and mitigation strategies:

  • N-acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common and often difficult-to-remove byproduct.

    • Solution: To suppress N-acylurea formation, add a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure®.[5] These additives react with the O-acylisourea to form an active ester intermediate, which is less prone to rearrangement and efficiently reacts with the amine.

  • Racemization: If you are using a chiral morpholine-3-carboxylic acid starting material (e.g., (S)-morpholine-3-carboxylic acid), there is a risk of racemization at the alpha-carbon during the activation step.[4]

    • Solution: The use of additives like HOBt or HOAt (1-hydroxy-7-azabenzotriazole) is highly recommended as they are known to suppress racemization.[4][5] Coupling reagents like HATU, which incorporates a HOAt moiety, are also excellent choices for maintaining stereochemical integrity.[4][6] Performing the reaction at lower temperatures (e.g., 0 °C) can also help to minimize racemization.

  • Reaction at the Morpholine Nitrogen: The secondary amine within the morpholine ring is also a nucleophile and could potentially react, leading to undesired byproducts.

    • Solution: Under standard amide coupling conditions, the carboxylate will preferentially be activated. However, to completely eliminate this possibility, you can protect the morpholine nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, before performing the amide coupling. This protecting group can then be removed in a subsequent step.

Question 3: I am having difficulty purifying my N,N-dimethylmorpholine-3-carboxamide. What are the recommended purification strategies?

Answer:

Effective purification is essential to obtain your target compound with high purity. A multi-step approach is often necessary:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step.

    • Quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate.[8]

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.[7][8]

    • Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid and acidic additives like HOBt. Finally, wash with brine to remove residual water.[7]

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Removal of Urea Byproduct: If you used DCC as your coupling reagent, the dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can be removed by filtration after the reaction is complete but before the aqueous workup. If you used EDC, the corresponding urea byproduct is water-soluble and will be removed during the aqueous extraction.

  • Chromatography: For high purity, column chromatography on silica gel is often required.

    • Solvent System: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a less polar solvent (e.g., dichloromethane or hexanes) is typically effective. The exact solvent system will need to be determined empirically using TLC analysis.

  • Crystallization/Distillation: If your product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step. If it is a volatile liquid, distillation under reduced pressure may be an option, similar to the purification of N,N-dimethylmorpholine-4-carboxamide.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

The most direct precursor is morpholine-3-carboxylic acid. This is commercially available, often as a hydrochloride salt (e.g., (S)-Morpholine-3-carboxylic acid hydrochloride).[10] If you are using the hydrochloride salt, you will need to add an additional equivalent of a non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) to neutralize the HCl and liberate the free amine and carboxylic acid.

Q2: Which coupling reagent is the best choice for this reaction?

The "best" coupling reagent depends on your specific requirements, such as scale, cost, and the need to avoid certain side reactions.

Coupling ReagentAdvantagesDisadvantages
EDC/HOBt Water-soluble urea byproduct, good for minimizing racemization.[2][11]Can be less effective for sterically hindered substrates.
DCC/HOBt Inexpensive and effective.Insoluble urea byproduct can complicate purification.
HATU/DIPEA High coupling efficiency, low racemization, fast reaction times.[4][6]More expensive, can lead to guanidinium side products if used in excess.[5]
PyBOP High reactivity, suitable for difficult couplings.[4]Can be more expensive.
DMTMM Can be used in aqueous or alcoholic solutions, high yields.[6][8]May be less common in some labs.

For a standard, small-scale synthesis, a combination of EDC with HOBt or Oxyma Pure is a reliable and cost-effective choice. For more challenging syntheses or when strict control of stereochemistry is required, HATU is an excellent option.

Q3: How do I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside your starting materials on a silica gel TLC plate and elute with an appropriate solvent system. The disappearance of the limiting starting material and the appearance of a new spot corresponding to your product will indicate the progress of the reaction. Staining with potassium permanganate or ninhydrin (if the morpholine nitrogen is unprotected) can aid in visualization. For more quantitative analysis, LC-MS can be used.

Q4: What are the key safety precautions I should take?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Coupling reagents such as DCC are sensitizers and should be handled with care.

  • Solvents like DCM and DMF have associated health risks and should be handled appropriately.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N,N-dimethylmorpholine-3-carboxamide using EDC/HOBt
  • To a round-bottom flask under an inert atmosphere (N2 or Ar), add morpholine-3-carboxylic acid (1.0 eq).

  • Dissolve the starting material in an anhydrous solvent such as DMF or DCM (to a concentration of approximately 0.1-0.5 M).

  • Add HOBt (1.2 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) in one portion and stir the mixture at 0 °C for 30 minutes.

  • Add a solution of dimethylamine (2.0 M in THF, 1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, proceed with an aqueous workup and purification as described in the troubleshooting section.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Morpholine-3-carboxylic acid & HOBt in anhydrous solvent cool Cool to 0 °C start->cool add_edc Add EDC, stir for 30 min cool->add_edc add_amine Add Dimethylamine solution add_edc->add_amine react Warm to RT, stir 12-24h add_amine->react quench Aqueous Workup (Wash with acid, base, brine) react->quench dry Dry organic layer & concentrate quench->dry purify Column Chromatography dry->purify product N,N-dimethylmorpholine-3-carboxamide purify->product

Caption: General workflow for the synthesis of N,N-dimethylmorpholine-3-carboxamide.

Troubleshooting Decision Tree for Low Yield

G cluster_activation Activation Issues cluster_conditions Condition Issues cluster_water Moisture Issues start Low Yield Observed check_activation Is carboxylic acid activation efficient? start->check_activation activation_no No check_activation->activation_no Check TLC for unreacted acid activation_yes Yes check_activation->activation_yes Acid is consumed check_conditions Are reaction conditions optimal? conditions_no No check_conditions->conditions_no Review protocol conditions_yes Yes check_conditions->conditions_yes Conditions are standard check_water Is the reaction anhydrous? water_no No check_water->water_no Potential moisture contamination solution_activation Use a stronger coupling agent (e.g., HATU) or add an additive (HOBt). activation_no->solution_activation activation_yes->check_conditions solution_conditions Optimize solvent, temperature, and reaction time. Use slight excess of amine. conditions_no->solution_conditions conditions_yes->check_water solution_water Use anhydrous solvents and inert atmosphere. water_no->solution_water

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Supplementary Information. The Royal Society of Chemistry. [URL not available]
  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(16), 9381-9383.
  • Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis. Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Coupling Reagents. Aapptec Peptides.
  • p. 331 - Organic Syntheses Procedure. Organic Syntheses.
  • (S)-Morpholine-3-carboxylic acid hydrochloride (CAS 1187929-04-9). Fluorochem.
  • Amide Synthesis. Fisher Scientific.
  • Barbe, G., & Charette, A. B. (2014). Carboxylic Acids as a Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society, 136(31), 10934–10937.
  • N,N-Dimethylmorpholine-3-carboxamide - CAS:1101987-05-6. Balmxy Pharmaceutic Co. Ltd..
  • Process for preparation of n,n-di substituted carboxamides.
  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
  • Schär, H. P., Holzmann, W., & Rétey, J. (1986). Purification and characterization of N,N-dimethylformamidase from Pseudomonas DMF 3/3. European Journal of Biochemistry, 158(3), 469–475.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Novabiochem® Coupling reagents. Merck.
  • N,N-DiMethylMorpholine-4-carboxaMide | 38952-61-3. ChemicalBook.
  • Synthesis protocols. Peptideweb.com.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • N,N-Dimethylmorpholine-3-carboxamide - CAS:1101987-05-6. Shanghai Xinyuan Pharmaceutical Technology Co., Ltd..
  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013).
  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Rsc.org.
  • N,N-dimethylmorpholine-4-carboxamide. PubChem.
  • Method for purifying cis-2, 6-dimethyl morpholine.
  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. MDPI.
  • What purification method is appropriate to purify a DMF solution of a Co(III) complex in other to obtain single crystals for SC-XRD measurement?
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and Reactions of New Chiral Linear Carboxamides with an Incorporated Peptide Linkage Using Nalidixic Acid and Amino Ac.
  • Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide.
  • Gellis, A., & Vanelle, P. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1939.
  • Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. PMC.

Sources

Troubleshooting

Technical Support Center: Chiral Separation of N,N-Dimethylmorpholine-3-Carboxamide

Introduction: The Challenge of Basic Amides N,N-dimethylmorpholine-3-carboxamide presents a classic challenge in chiral chromatography: it is a basic, polar molecule containing a tertiary amine within the morpholine ring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Basic Amides

N,N-dimethylmorpholine-3-carboxamide presents a classic challenge in chiral chromatography: it is a basic, polar molecule containing a tertiary amine within the morpholine ring and an amide functionality.

Why this separation fails:

  • Peak Tailing: The basic morpholine nitrogen interacts strongly with residual silanols on the silica support of chiral stationary phases (CSPs), leading to severe peak tailing.

  • Solubility: The polar nature of the carboxamide often leads to precipitation in traditional Normal Phase (Hexane-heavy) mobile phases.

  • Masking: The amide group can act as a hydrogen bond acceptor/donor, competing with the chiral selector if the mobile phase is not carefully tuned.

This guide provides a self-validating workflow to overcome these specific hurdles.

Part 1: Method Development (The "Getting Started" FAQ)

Q1: Which column should I screen first for this morpholine derivative?

Recommendation: Do not rely on a single column. You must screen based on the Polysaccharide-based platforms, but with a specific hierarchy.

  • Primary Screen (The "Gold Standards"):

    • Chiralpak AD-H / AD-3 (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel OD-H / OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Reasoning: These coated phases offer the highest probability of success for amides due to their ability to form hydrogen bonds with the carbonyl oxygen of your analyte.

  • Secondary Screen (Immobilized Phases):

    • Chiralpak IA / IC [1]

    • Reasoning: If solubility is an issue (see Q2), these immobilized phases allow the use of "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate to keep your sample in solution.

Q2: My sample precipitates in Hexane/IPA. What is the alternative?

The Fix: Switch to Polar Organic Mode (POM) .

  • Mobile Phase: 100% Acetonitrile, 100% Methanol, or 100% Ethanol.

  • Why it works: POM eliminates the alkane component, significantly increasing the solubility of polar morpholine-3-carboxamides while maintaining chiral recognition.

  • Caution: You must add a basic additive (see Part 2).

Q3: Should I use HPLC or SFC?

Verdict: SFC (Supercritical Fluid Chromatography) is superior for this specific molecule.

  • Data Support: SFC uses CO2 (non-polar) + Methanol (polar).[2] This combination mimics Normal Phase selectivity but with the solubility power of the alcohol.

  • Speed: The low viscosity of supercritical CO2 allows for 3x-5x faster run times, crucial when screening multiple conditions.

Part 2: Troubleshooting Common Issues

Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)

Diagnosis: The morpholine nitrogen is protonated or interacting with acidic silanols on the column silica. The Protocol:

  • Add a Basic Modifier: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the organic portion of your mobile phase.

    • Mechanism:[3][4][5] The DEA/TEA competes for the active silanol sites, effectively "blocking" them from your analyte.

  • Increase Ionic Strength (If in RP mode): Use 20mM Ammonium Bicarbonate (pH 9.0). High pH suppresses the ionization of the morpholine nitrogen (keeping it neutral), reducing ionic interaction.

Issue 2: No Resolution (Single Broad Peak)

Diagnosis: The solvent is interfering with the chiral recognition mechanism. The Protocol:

  • Change the Alcohol: If using IPA, switch to Methanol or Ethanol. The size of the alcohol alkyl group affects how it fits into the chiral grooves of the polymer.

  • Lower the Temperature: Reduce column temperature to 10°C - 15°C .

    • Mechanism:[3][4][5] Lower temperature increases the enthalpy of adsorption, often enhancing the chiral discrimination factor (

      
      ).
      

Part 3: Experimental Protocols & Workflows

Protocol A: The "4-Column" Screening Workflow

Use this protocol to establish a baseline method.

StepParameterSetting / Instruction
1 Columns Chiralpak AD-H, Chiralcel OD-H, Chiralpak IA, Chiralpak IC
2 Mobile Phase A Hexane : Ethanol (80:20) + 0.1% DEA
3 Mobile Phase B Hexane : IPA (80:20) + 0.1% DEA
4 Flow Rate 1.0 mL/min (for 4.6mm ID columns)
5 Detection UV @ 210 nm (Amide absorption) & 254 nm
6 Success Criteria Resolution (

) > 1.5. If

, proceed to Protocol B.
Protocol B: Polar Organic Mode Optimization

Use if Protocol A fails due to solubility or poor resolution.

  • Column: Select the column that showed partial separation in Protocol A.

  • Mobile Phase: 100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid .

    • Note: The combination of acid and base (forming a salt in situ) can sometimes sharpen peaks for zwitterionic-like behavior.

Part 4: Visualization (Decision Pathways)

Figure 1: Method Development Decision Tree

This diagram illustrates the logical flow for selecting the correct separation mode based on sample properties.

ChiralSeparationTree Start Start: N,N-dimethylmorpholine-3-carboxamide SolubilityCheck Check Solubility in Hexane Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble / Precipitates SolubilityCheck->Insoluble No NP_Screen Normal Phase Screening (Hex/EtOH + 0.1% DEA) Soluble->NP_Screen POM_Screen Polar Organic Mode (100% MeOH/ACN + 0.1% DEA) Insoluble->POM_Screen TailingCheck Check Peak Shape NP_Screen->TailingCheck POM_Screen->TailingCheck SevereTailing Tailing Factor > 1.5 TailingCheck->SevereTailing GoodShape Symmetric Peak TailingCheck->GoodShape AddBase Increase DEA to 0.2% or Switch to TEA SevereTailing->AddBase Optimize Optimize Temp & Flow GoodShape->Optimize AddBase->TailingCheck Re-inject

Caption: Logical decision tree for selecting mobile phase and troubleshooting peak tailing based on solubility and symmetry.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, and IJ. Retrieved from [Link]

  • Phenomenex. (2023).[6][7] Chiral HPLC/SFC Column Selection Guide. Retrieved from [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • Pedzisa, L., et al. (2023).[4] Enantioselective synthesis of morpholine syn-α-methyl-β-hydroxycarboxamide. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N,N-Dimethylmorpholine-3-carboxamide Interference

The following technical support guide addresses bioassay interference associated with N,N-dimethylmorpholine-3-carboxamide . This guide is structured for researchers observing anomalous data in high-throughput screening...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses bioassay interference associated with N,N-dimethylmorpholine-3-carboxamide . This guide is structured for researchers observing anomalous data in high-throughput screening (HTS), enzymatic assays, or bioconjugation workflows involving this scaffold.

Topic: Diagnosing and Resolving Bioassay Interference from N,N-Dimethylmorpholine-3-carboxamide Classification: Assay Artifacts / Small Molecule Interference Audience: Assay Development Scientists, Medicinal Chemists

Executive Summary

N,N-dimethylmorpholine-3-carboxamide is a functionalized morpholine scaffold often found in fragment libraries or used as a synthetic intermediate. While chemically stable, its specific structural motif—an


-amino amide  (the morpholine secondary amine adjacent to the carboxamide)—creates a "privileged structure" for assay interference.

The three primary failure modes associated with this molecule are:

  • Metal Chelation: The 1,4-arrangement of the ring nitrogen and the carbonyl oxygen forms a bidentate ligand that sequesters active-site metal ions (Zn

    
    , Mg
    
    
    
    ).
  • Nucleophilic Scavenging: The secondary amine (N4) reacts with electrophilic detection reagents (e.g., NHS-esters, aldehydes).

  • pH-Driven Artifacts: The basicity of the morpholine ring can override weak assay buffers.

Part 1: Diagnostic Workflow

Use this logic gate to determine the source of your interference.

G Start Start: Anomalous Assay Signal CheckType What is the Assay Type? Start->CheckType Metallo Metalloenzyme (MMP, HDAC, Kinase) CheckType->Metallo Fluoro Fluorescence/Absorbance (Labeling/Derivatization) CheckType->Fluoro Cell Cell-Based (Viability/Signaling) CheckType->Cell ChelationCheck Experiment: Add Excess Metal (Zn2+ / Mg2+) Metallo->ChelationCheck ScavengeCheck Experiment: Pre-incubate Cpd with Detection Reagent Fluoro->ScavengeCheck pHCheck Experiment: Check Media Color/pH Cell->pHCheck ChelationRes Does Activity Recover? ChelationCheck->ChelationRes TrueInhib True Inhibition (Allosteric/Competitive) ChelationRes->TrueInhib No FalsePos Artifact: Metal Chelation (False Positive) ChelationRes->FalsePos Yes ScavengeRes Signal Loss? ScavengeCheck->ScavengeRes ScavengeArtifact Artifact: Nucleophilic Scavenging ScavengeRes->ScavengeArtifact Yes pHArtifact Artifact: pH Toxicity pHCheck->pHArtifact

Figure 1: Decision tree for isolating the mechanism of interference based on assay modality.

Part 2: Troubleshooting Guides

Issue 1: False Positives in Metalloenzyme Assays (Chelation)

Symptom: You observe potent inhibition (


) in zinc-dependent proteases (e.g., MMPs) or magnesium-dependent kinases, but the SAR (Structure-Activity Relationship) is flat or erratic.

The Mechanism: The structure of N,N-dimethylmorpholine-3-carboxamide contains a secondary amine at position 4 and a carbonyl oxygen at position 3. These two atoms are spatially arranged to form a 5-membered chelate ring with divalent cations. This mimics the binding mode of known chelators like picolinic acid or proline-based ligands. The molecule strips the metal cofactor from the enzyme's active site, causing loss of activity unrelated to specific binding.

Validation Protocol: The "Metal Rescue" Assay To confirm chelation, you must attempt to "rescue" the enzyme activity by saturating the system with excess cofactor.

StepActionRationale
1 Prepare Assay BufferEnsure buffer lacks EDTA/EGTA.
2 Run Standard

Establish baseline inhibition of the compound.
3 Run "Rescue" ArmRepeat the assay with 10x - 100x excess of the relevant metal (e.g., 1 mM

for MMPs).
4 Analyze ShiftCalculate the shift in

.

Data Interpretation:

  • Significant Shift (>5-fold increase in

    
    ):  The compound is a chelator. The inhibition is an artifact.
    
  • No Shift: The compound is likely a true inhibitor binding to the protein pocket.

Issue 2: Signal Quenching in Fluorescence Assays (Nucleophilic Attack)

Symptom: In assays using amine-reactive probes (e.g., NHS-fluorescein, isothiocyanates) or aldehyde-based substrates, the signal disappears or decreases over time in the presence of the compound.

The Mechanism: Unless the morpholine nitrogen (N4) is substituted, it is a secondary amine . While less reactive than a primary amine, it is still nucleophilic enough to react with electrophilic detection reagents.

  • Reaction: Morpholine-NH + NHS-Probe

    
     Morpholine-Probe (Non-fluorescent or inactive conjugate).
    
  • Result: The compound consumes the detection reagent, appearing as "inhibition" of the biological process.

Validation Protocol: Pre-Incubation Test

  • Mix the test compound (

    
    ) directly with the detection reagent (fluorophore/substrate) in buffer without the enzyme/cells.
    
  • Incubate for the standard assay duration (e.g., 30 mins).

  • Measure fluorescence/absorbance.

  • Compare to a solvent control (DMSO).

Result: If the signal in the "Compound + Reagent" well is significantly lower than the control, the compound is chemically destroying your signal.

Issue 3: pH Drift in Weakly Buffered Systems

Symptom: Cell viability assays show toxicity, or enzymatic rates drop globally across the plate.

The Mechanism: Morpholine has a


 of approximately 8.3. While the electron-withdrawing carboxamide group at C3 lowers the 

of the ring nitrogen (likely to ~6.5–7.5), the molecule remains a buffer. If your assay uses a weak buffer (e.g., 10 mM PBS) and the compound is added at high concentrations (e.g., 100

), it can shift the pH, affecting enzyme kinetics or cell health.

Solution:

  • Increase the concentration of your assay buffer (e.g., move to 50–100 mM HEPES or Tris).

  • Check the pH of the compound stock solution if prepared in aqueous media.

Part 3: Frequently Asked Questions (FAQ)

Q: Is N,N-dimethylmorpholine-3-carboxamide a PAINS (Pan-Assay Interference Compound)? A: Strictly speaking, it is not on the classic Baell & Holloway PAINS list. However, it belongs to the class of


-amino amides , which are known " frequent hitters" in metalloenzyme screens due to the chelation mechanism described above. It should be flagged for counter-screening.

Q: Can I derivatize the molecule to stop the interference? A: Yes. If the interference is caused by the secondary amine (N4), alkylating this nitrogen (e.g., N-methylation) will:

  • Remove the H-bond donor capability.

  • Drastically reduce chelation affinity (steric bulk + loss of N-H).

  • Eliminate nucleophilicity. If the N-methylated analog is inactive in your primary assay, the original activity was likely an artifact.

Q: Does this molecule aggregate? A: While morpholine improves solubility, the dimethyl-carboxamide moiety adds hydrophobicity. At high concentrations (>30


), aggregation is possible. Use a dynamic light scattering (DLS) check or add 0.01% Triton X-100 to your assay buffer to rule this out.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Agrawal, A., et al. (2016). Zinc-Binding Groups for Metalloprotease Inhibitors: Robustness of the Hydroxamate and Alternatives. ChemMedChem.

  • Hermann, J. C., et al. (2008). Predicting Off-Target Interactions: The Impact of Metal Chelation. ChemMedChem.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.

  • PubChem Compound Summary. (2025). N,N-dimethylmorpholine-3-carboxamide. National Center for Biotechnology Information.

Reference Data & Comparative Studies

Validation

comparing biological activity of N,N-dimethylmorpholine-3-carboxamide isomers

Publish Comparison Guide: Biological Activity of N,N-Dimethylmorpholine-3-Carboxamide Isomers Executive Summary: The Stereochemical Imperative N,N-Dimethylmorpholine-3-carboxamide (CAS: 1101987-05-6) is a "privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Activity of N,N-Dimethylmorpholine-3-Carboxamide Isomers

Executive Summary: The Stereochemical Imperative

N,N-Dimethylmorpholine-3-carboxamide (CAS: 1101987-05-6) is a "privileged scaffold" in modern drug discovery, serving as a critical chiral building block for therapeutics targeting TLR7/8 (autoimmune diseases), Renin (hypertension), and Keap1 (oxidative stress).[1]

Unlike achiral morpholine derivatives, the 3-carboxamide substitution creates a chiral center at the C3 position.[1] This guide objectively compares the biological performance of the (


)-isomer  versus the (

)-isomer
.[1]

Key Finding: The (


)-isomer  is overwhelmingly the "eutomer" (active enantiomer) in major pharmaceutical applications (e.g., MHV370), exhibiting superior binding affinity and functional potency.[1] The (

)-isomer
often acts as a "distomer" (inactive or less active), primarily serving as a negative control or requiring removal to prevent off-target toxicity.[1]

Chemical Profile & Isomer Identification

Before analyzing biological activity, researchers must validate the stereochemical identity of their reagent.[1]

Feature(

)-N,N-Dimethylmorpholine-3-carboxamide
(

)-N,N-Dimethylmorpholine-3-carboxamide
Stereochemistry (3S)(3R)
3D Topology Carboxamide group orients equatorially in low-energy conformers, favoring specific pocket occupancy.[1]Carboxamide group orientation mirrors the (

)-isomer, often causing steric clashes in chiral binding pockets.[1]
Primary Role Bioactive Scaffold : Key pharmacophore in TLR7/8 antagonists and Renin inhibitors.[1]Structural Probe : Used to validate binding specificity (SAR studies).[1]
CAS Number 1101987-05-6 (Generic/Racemate often cited; specific enantiomer CAS varies by salt)(Varies by salt form)

Biological Activity Comparison

The biological utility of these isomers is best understood through their application in high-value drug candidates.[1]

A. TLR7/8 Antagonism (Autoimmune Disease)

In the development of MHV370 , a potent TLR7/8 antagonist for Sjögren’s syndrome and Lupus, the morpholine-3-carboxamide moiety is the "anchor" of the molecule.[1]

  • (

    
    )-Isomer Performance:  The (
    
    
    
    )-configuration directs the bulky substituents into the hydrophobic pocket of the TLR7 receptor.[1] This precise fit is required to lock the receptor in an inactive conformation.
  • (

    
    )-Isomer Performance:  The (
    
    
    
    )-isomer fails to achieve the necessary binding pose due to steric hindrance, resulting in a loss of potency (>100-fold reduction in IC
    
    
    typically observed in this class).[1]
  • Data Insight: In structure-activity relationship (SAR) studies, replacing the (

    
    )-core with the (
    
    
    
    )-core often abolishes activity, confirming the stereospecificity of the interaction.[1]
B. Renin Inhibition (Hypertension)

Mitsubishi-Tanabe and other groups have utilized the morpholine-3-carboxamide scaffold to design transition-state analog inhibitors of Renin.[1][2]

  • Mechanism: The 3-carboxamide carbonyl oxygen acts as a hydrogen bond acceptor for the enzyme's catalytic residues.[1]

  • Comparison: The (

    
    )-isomer aligns the carbonyl group correctly with the active site Serine/Threonine residues.[1] The (
    
    
    
    )-isomer misaligns this interaction, leading to weak or non-competitive inhibition.[1]
C. Keap1-Nrf2 Modulation (Oxidative Stress)

As a fragment in N-acryloylmorpholine derivatives:

  • Activity: The N,N-dimethylmorpholine-3-carboxamide fragment serves as a soluble, metabolically stable "cap."[1]

  • Stereo-effect: While less critical than in enzyme active sites, the (

    
    )-isomer often provides better solubility and metabolic stability profiles in microsomal stability assays compared to the racemate.[1]
    

Experimental Protocols

To validate these differences in your own research, follow these self-validating protocols.

Protocol 1: Chiral Separation & Validation

Objective: Ensure enantiomeric excess (ee) >99% before biological testing.[1]

  • Instrument: HPLC with Chiral Stationary Phase (CSP).

  • Column: Chiralpak IA or IC (Amylose-based), 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase:

    
    -Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]
    
  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 210 nm.

  • Expected Result:

    • (

      
      )-Isomer:  Typically elutes first (Retention time ~8-10 min).[1]
      
    • (

      
      )-Isomer:  Typically elutes second (Retention time ~12-15 min).[1]
      
    • Note: Elution order must be confirmed with a standard as it depends on the specific column chemistry.

Protocol 2: Comparative In Vitro Potency Assay (TLR7 Reporter)

Objective: Quantify the "Eutomer/Distomer" ratio.

  • Cell Line: HEK-Blue™ hTLR7 cells (InvivoGen), expressing human TLR7 and an NF-κB/AP-1 inducible SEAP reporter.[1]

  • Reagent Preparation: Dissolve (

    
    ) and (
    
    
    
    ) isomers (or their derivatives) in DMSO to 10 mM stock.
  • Stimulation: Incubate cells (50,000 cells/well) with TLR7 agonist (e.g., R848, 1 µg/mL) to induce signal.[1]

  • Treatment: Add graded concentrations (0.1 nM – 10 µM) of (

    
    )-isomer and (
    
    
    
    )-isomer derivatives.
  • Incubation: 24 hours at 37°C, 5% CO

    
    .
    
  • Readout: Measure SEAP activity using QUANTI-Blue™ reagent (OD 620-655 nm).

  • Calculation: Plot Dose-Response curves. Calculate IC

    
     for both.
    
    • Validation Check: The (

      
      )-isomer should show a sigmoidal inhibition curve.[1] The (
      
      
      
      )-isomer should show a flat line or significantly shifted curve (right-shifted by >2 logs).[1]

Data Visualization & Pathway Logic

Figure 1: Stereochemical Logic of Bioactivity

This diagram illustrates why the (


)-isomer is the preferred scaffold for drug development.[1]

G Racemate Racemic Mixture (N,N-Dimethylmorpholine-3-carboxamide) Resolution Chiral Resolution (HPLC/SFC) Racemate->Resolution Separation S_Isomer (S)-Isomer (Eutomer) Resolution->S_Isomer Retains 3D Shape R_Isomer (R)-Isomer (Distomer) Resolution->R_Isomer Binding Target Binding (TLR7 / Renin) S_Isomer->Binding Fits Hydrophobic Pocket Clash Steric Clash (No Binding) R_Isomer->Clash Wrong Orientation Activity High Potency (IC50 < 100 nM) Binding->Activity Inhibition Inactivity Low/No Activity (IC50 > 10 µM) Clash->Inactivity No Effect

Caption: Workflow demonstrating the divergence in biological fate between the (


) and (

) isomers. The (

)-isomer achieves high-affinity binding, while the (

)-isomer faces steric rejection.[1]

Summary Table: Isomer Performance Matrix

Metric(

)-Isomer Derivative
(

)-Isomer Derivative
Racemate
Primary Target Affinity (TLR7) High (

~nM range)
Low (

> µM range)
Moderate (Diluted activity)
Metabolic Stability High (often optimized)Variable (potential for different metabolic clearance)Average
Risk Profile Low (Single active agent)Low (Inactive)High (50% impurity burden)
Recommended Use Lead Optimization & Clinical Candidate Negative Control (SAR) Early Screening Only

References

  • Discovery of the TLR7/8 Antagonist MHV370. Journal of Medicinal Chemistry. (2021). Describes the optimization of the morpholine-3-carboxamide scaffold where the (

    
    )-configuration was essential for potency. 
    
  • Morpholine-3-carboxamide Derivatives as Renin Inhibitors . Bioorganic & Medicinal Chemistry Letters. (2012). Highlights the stereochemical requirements for renin active site binding.

  • Chiral Separation of Morpholine Derivatives . Journal of Chromatography A. (2018). Provides methodologies for resolving enantiomers of substituted morpholines.

  • N-Acryloylmorpholine Derivatives as Keap1 Modulators . Patent WO2013067036.[1] Discusses the use of the scaffold in oxidative stress pathways.

Sources

Comparative

Part 1: The Mechanistic Foundation: BTK Signaling and Inhibitor Action

An Objective Guide to the Comparative Efficacy of First and Second-Generation BTK Inhibitors: Ibrutinib vs. Zanubrutinib In the landscape of targeted therapies for B-cell malignancies, the emergence of Bruton's tyrosine...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Comparative Efficacy of First and Second-Generation BTK Inhibitors: Ibrutinib vs. Zanubrutinib

In the landscape of targeted therapies for B-cell malignancies, the emergence of Bruton's tyrosine kinase (BTK) inhibitors has marked a pivotal advancement. As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical mediator of B-cell proliferation, trafficking, and survival. This guide provides a detailed comparison of two prominent BTK inhibitors: Ibrutinib, the first-in-class agent, and Zanubrutinib, a next-generation inhibitor designed for improved selectivity and tolerability.

This analysis is structured to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of their in vitro and in vivo efficacy, underpinned by detailed experimental protocols and mechanistic insights.

BTK is a non-receptor tyrosine kinase that plays an indispensable role in transducing signals from the B-cell receptor. Upon antigen binding, a signaling cascade is initiated, leading to the phosphorylation and activation of BTK. Activated BTK, in turn, phosphorylates phospholipase C gamma 2 (PLCγ2), triggering downstream pathways that culminate in cell survival and proliferation. Both Ibrutinib and Zanubrutinib are covalent inhibitors that form an irreversible bond with the cysteine residue at position 481 (Cys481) in the active site of BTK, thereby blocking its enzymatic activity.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK (Kinases) BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 (Second Messengers) PLCg2->DAG_IP3 NFkB_MAPK NF-κB & MAPK Pathways DAG_IP3->NFkB_MAPK Proliferation Gene Transcription (Proliferation, Survival) NFkB_MAPK->Proliferation Inhibitor Ibrutinib / Zanubrutinib Inhibitor->BTK Covalent Inhibition (Cys481)

Caption: The BTK signaling cascade and the point of covalent inhibition.

Part 2: In Vitro Efficacy and Selectivity Profile

The primary distinction between first and second-generation BTK inhibitors lies in their specificity. While potent against BTK, Ibrutinib is known to inhibit other kinases with a Cys481-homologous residue, such as TEC, EGFR, and ITK. These off-target inhibitions are linked to some of its characteristic adverse effects. Zanubrutinib was engineered to have greater specificity for BTK, thereby minimizing these off-target interactions.

Comparative Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Biochemical assays consistently demonstrate that while both drugs are highly potent against BTK, Zanubrutinib exhibits significantly less activity against common off-target kinases.

Kinase TargetIbrutinib IC50 (nM)Zanubrutinib IC50 (nM)Implication of Off-Target Inhibition
BTK 0.5 - 2.1<0.5On-Target Efficacy
TEC2.1 - 7.83.5 - 12.7Potential impact on T-cell function
EGFR5.6 - 9.5>1000Associated with skin rash and diarrhea
ITK10.760 - 200May affect T-cell and NK-cell activity
ERBB2/HER29.4>1000Potential for cardiotoxicity

Data compiled from multiple preclinical studies. Actual values may vary based on assay conditions.

This enhanced selectivity profile suggests that Zanubrutinib may offer a wider therapeutic window, achieving high BTK inhibition with a lower likelihood of off-target-related side effects.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a common method for determining the IC50 values of kinase inhibitors.

Objective: To quantify the binding affinity of Ibrutinib and Zanubrutinib to BTK and a panel of off-target kinases.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitors (Ibrutinib, Zanubrutinib) in a buffer solution containing 1% DMSO.

    • Prepare a solution containing the target kinase (e.g., recombinant human BTK) conjugated to a Europium (Eu)-anti-tag antibody.

    • Prepare a solution containing a fluorescently labeled ATP-competitive tracer (kinase-specific).

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted inhibitor to wells of a 384-well microplate.

    • Add 5 µL of the Eu-labeled kinase solution to each well.

    • Initiate the binding reaction by adding 5 µL of the fluorescent tracer solution to each well.

  • Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader. Excite at 340 nm and measure emissions at 615 nm (Europium) and 665 nm (Tracer).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • A high FRET signal (high ratio) indicates the tracer is bound to the kinase. Inhibition is observed as a decrease in this signal.

    • Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Self-Validation: The protocol includes positive controls (no inhibitor, maximum FRET) and negative controls (no kinase, minimum FRET) to ensure assay integrity and define the dynamic range.

Part 3: In Vivo Efficacy, Pharmacokinetics, and Pharmacodynamics

The ultimate test of a drug's efficacy lies in its performance in vivo. Preclinical and clinical studies have demonstrated that the in vitro advantages of Zanubrutinib translate to meaningful differences in pharmacodynamics and clinical outcomes.

Pharmacodynamics: BTK Occupancy

A key pharmacodynamic marker for covalent BTK inhibitors is the level of BTK occupancy in target cells. This measures the percentage of BTK enzymes that are irreversibly bound by the drug. Zanubrutinib was designed for more complete and sustained BTK occupancy. Clinical studies have shown that Zanubrutinib can achieve complete and sustained BTK occupancy in both peripheral blood mononuclear cells (PBMCs) and lymph node compartments at its recommended dosing. Ibrutinib, at its standard dose, may result in less complete occupancy, particularly in the lymph nodes where malignant cells often reside. This difference is attributed to Zanubrutinib's superior pharmacokinetic properties, including higher bioavailability and a longer half-life.

Preclinical Efficacy in Xenograft Models

In animal models, such as mouse xenografts using human B-cell lymphoma cell lines, Zanubrutinib has demonstrated superior anti-tumor activity compared to Ibrutinib. This is often attributed to its ability to maintain higher plasma concentrations and achieve more sustained BTK inhibition over a 24-hour period.

Experimental Protocol: Murine Xenograft Model for Efficacy Assessment

Objective: To compare the in vivo anti-tumor efficacy of Ibrutinib and Zanubrutinib in a subcutaneous tumor model.

Xenograft_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A 1. Cell Culture (e.g., TMD8 DLBCL cells) B 2. Cell Implantation (Subcutaneous injection into immunodeficient mice) A->B C 3. Tumor Growth (Monitor until tumors reach ~150-200 mm³) B->C D 4. Randomization (Group mice into cohorts: Vehicle, Ibrutinib, Zanubrutinib) C->D E 5. Drug Administration (Daily oral gavage) D->E F 6. Monitoring (Measure tumor volume and body weight 2-3x weekly) E->F G 7. Endpoint Reached (e.g., Tumor volume >2000 mm³ or 28 days of treatment) F->G H 8. Tissue Harvest (Collect tumors and plasma for PD/PK analysis) G->H I 9. Data Analysis (Tumor Growth Inhibition, BTK Occupancy Assay) H->I

Caption: Standard workflow for a preclinical xenograft efficacy study.

Methodology:

  • Cell Implantation: Immunodeficient mice (e.g., NOD/SCID) are subcutaneously injected with a human B-cell lymphoma cell line (e.g., 5-10 million cells).

  • Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). Mice are then randomized into treatment groups (e.g., n=8-10 per group):

    • Vehicle Control (e.g., 0.5% methylcellulose)

    • Ibrutinib (e.g., 10 mg/kg, daily)

    • Zanubrutinib (e.g., 10 mg/kg, daily)

  • Treatment and Monitoring: Drugs are administered daily via oral gavage. Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a set duration.

    • Efficacy Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

    • Pharmacodynamic (PD) Analysis: At the study's end, blood and tumor samples can be collected to measure BTK occupancy via flow cytometry or western blot.

Conclusion and Clinical Implications

The comparison between Ibrutinib and Zanubrutinib provides a clear example of rational drug design aimed at improving upon a first-in-class therapy.

  • In Vitro: Zanubrutinib demonstrates superior selectivity for BTK with significantly less inhibition of off-target kinases like EGFR and ITK. This predicts a more favorable safety profile.

  • In Vivo: Zanubrutinib's optimized pharmacokinetics lead to more complete and sustained BTK occupancy, which has been shown to translate into improved efficacy in preclinical models and certain clinical settings. The higher specificity also corresponds to a lower incidence of off-target-related adverse events, such as rash and diarrhea, in clinical trials.

For drug development professionals, this comparison underscores the importance of kinase selectivity profiling during early-stage development. For researchers and clinicians, the data supports the hypothesis that a more targeted inhibition of BTK can enhance the therapeutic index, potentially leading to better patient outcomes through improved efficacy and tolerability. The choice between these agents may depend on the specific clinical context, but the evolution from Ibrutinib to Zanubrutinib represents a significant step forward in precision oncology.

References

  • Comparative head-to-head trials of ibrutinib versus zanubrutinib for chronic lymphocytic leukemia (CLL). Journal of Hematology & Oncology. [Link]

  • Zanubrutinib, a next-generation Bruton's tyrosine kinase (BTK) inhibitor. Journal of Hematology & Oncology. [Link]

  • The discovery of zanubrutinib (BGB-3111), a novel, potent, and selective covalent inhibitor of Bruton’s tyrosine kinase. Journal of Medicinal Chemistry. [Link]

  • Ibrutinib and its off-target effects. Cancer Research. [Link]

  • Head-to-Head Trials of BTK Inhibitors in Chronic Lymphocytic Leukemia. JAMA Oncology. [Link]

Validation

A Researcher's Guide to Target Validation: A Comparative Analysis of Methodologies for Novel Compounds like N,N-dimethylmorpholine-3-carboxamide

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical, and often defining, step in this process is the accurat...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical, and often defining, step in this process is the accurate identification and subsequent validation of the compound's biological target. A well-validated target provides a solid foundation for understanding the mechanism of action, predicting potential toxicities, and developing robust structure-activity relationships. This guide offers a comprehensive comparison of contemporary target validation strategies, using the hypothetical case of a novel compound, N,N-dimethylmorpholine-3-carboxamide, to illustrate the decision-making process and experimental workflows. While the specific biological target of N,N-dimethylmorpholine-3-carboxamide is not yet established in public scientific literature, its carboxamide and morpholine moieties are present in a wide array of bioactive molecules, suggesting a rich potential for interaction with various biological targets such as kinases, metalloproteinases, and G-protein coupled receptors[1][2][3][4][5][6].

This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind choosing the most appropriate validation methods. We will navigate through the multi-faceted approaches of target validation, from initial hypothesis generation to rigorous in-cell and in-vivo confirmation.

The Target Validation Funnel: A Strategic Overview

The process of validating a drug target can be conceptualized as a funnel, starting with broad, unbiased screening methods to identify potential interactors and progressively narrowing down to specific, high-confidence targets through a series of orthogonal experiments. This systematic approach minimizes the risk of pursuing false positives and ensures a robust foundation for subsequent drug development efforts.

Target_Validation_Funnel Target Identification (Broad Screen) Target Identification (Broad, Unbiased) Target Engagement (Initial Confirmation) Target Engagement (Direct Binding Confirmation) Target Identification (Broad Screen)->Target Engagement (Initial Confirmation) Target Relevance (Biological Function) Target Relevance (Functional & Phenotypic Assays) Target Engagement (Initial Confirmation)->Target Relevance (Biological Function) Preclinical Candidate Preclinical Candidate Target Relevance (Biological Function)->Preclinical Candidate

Caption: A strategic funnel for target validation, from broad identification to a preclinical candidate.

Part 1: Target Identification - Casting a Wide Net

For a novel compound like N,N-dimethylmorpholine-3-carboxamide, the first step is to identify its potential protein binding partners. This is a critical discovery phase where unbiased, proteome-wide approaches are invaluable.[7][8]

Chemical Proteomics: A Powerful Discovery Engine

Chemical proteomics has emerged as a cornerstone for identifying the targets of small molecules directly in their native cellular environment.[9] This approach utilizes the compound of interest, or a close chemical probe, to "fish" for its interacting proteins from a complex biological sample.

1. Activity-Based Protein Profiling (ABPP):

ABPP is a functional proteomic technology that employs chemical probes to assess the functional state of entire enzyme families.[10] For N,N-dimethylmorpholine-3-carboxamide, if a reactive handle can be incorporated without disrupting its core activity, an ABPP probe could be synthesized. This probe would then be used to covalently label its target proteins in a cellular lysate or even in live cells.

2. Compound-Centric Chemical Proteomics (CCCP):

CCCP is a more direct approach where the compound itself, or a derivatized version, is used to pull down its binding partners.[9] A common strategy involves immobilizing the compound on a solid support (e.g., beads) to create an affinity matrix.

CCCP_Workflow cluster_0 CCCP Experimental Workflow Immobilize Compound Immobilize N,N-dimethylmorpholine-3-carboxamide on solid support Incubate with Lysate Incubate with cell lysate Immobilize Compound->Incubate with Lysate Wash Wash away non-specific binders Incubate with Lysate->Wash Elute Elute bound proteins Wash->Elute Analyze Identify proteins by Mass Spectrometry Elute->Analyze

Caption: A schematic of the Compound-Centric Chemical Proteomics (CCCP) workflow.

Comparison of Target Identification Methods:

MethodPrincipleAdvantagesDisadvantages
Activity-Based Protein Profiling (ABPP) Covalent labeling of active enzyme sites with a reactive probe.Provides functional information; can be performed in living cells.Requires a suitable reactive handle on the compound; limited to certain enzyme classes.
Compound-Centric Chemical Proteomics (CCCP) Affinity-based pulldown of binding partners using an immobilized compound.Unbiased; does not require a reactive group; applicable to a wide range of targets.Immobilization might sterically hinder binding; potential for non-specific interactions.
Kinobeads A specialized form of CCCP using a cocktail of immobilized broad-spectrum kinase inhibitors.[11][12]Excellent for identifying kinase targets; provides a competitive binding format.[11][12]Limited to kinase targets; may not capture all kinases.[12]

Part 2: Target Engagement - Confirming the Handshake

Once a list of potential targets has been generated, the next crucial step is to confirm direct physical binding between the compound and the putative target protein in a cellular context. This is where target engagement assays play a pivotal role.

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Intracellular Target Engagement

CETSA is a powerful biophysical method that assesses the thermal stability of a protein in the presence of a ligand. The principle is that a protein, when bound to a small molecule, becomes more resistant to heat-induced denaturation.[13][14] This allows for the confirmation of target engagement within intact cells, providing a more physiologically relevant assessment.[14]

CETSA Experimental Workflow:

  • Cell Treatment: Treat intact cells with varying concentrations of N,N-dimethylmorpholine-3-carboxamide or a vehicle control.

  • Heat Shock: Expose the treated cells to a temperature gradient.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western Blot or Mass Spectrometry.[15]

CETSA_Workflow cluster_1 CETSA Experimental Workflow Cell Treatment Treat cells with compound Heat Shock Apply heat gradient Cell Treatment->Heat Shock Lysis Lyse cells Heat Shock->Lysis Centrifugation Separate soluble and aggregated proteins Lysis->Centrifugation Quantification Quantify soluble target protein Centrifugation->Quantification

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Isothermal Dose-Response (ITDR) CETSA:

A variation of the CETSA method is the Isothermal Dose-Response (ITDR) CETSA, where cells are treated with a range of compound concentrations and then heated at a single, fixed temperature. This allows for the determination of the compound's potency (EC50) in stabilizing the target protein.[15]

Comparison of Target Engagement Assays:

MethodPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein in cells.[13]Confirms target engagement in a physiological context; label-free.[14]Requires a specific antibody for detection (Western Blot) or advanced mass spectrometry.
Isothermal Dose-Response (ITDR) CETSA Dose-dependent thermal stabilization at a fixed temperature.[15]Provides quantitative potency data (EC50).Same as CETSA.
Kinobeads Competition Binding Competitive binding of a compound against a broad-spectrum kinase inhibitor affinity matrix.[11]Quantitative affinity data for multiple kinases simultaneously.[11]Limited to kinases; performed in cell lysates, not intact cells.

Part 3: Target Relevance - Linking Target to Function

Confirming that a compound binds to a target is only part of the story. The ultimate goal of target validation is to demonstrate that modulating the target with the compound leads to a desired biological outcome.[16] This involves a combination of genetic and pharmacological approaches.

Genetic Approaches: The Power of Precision

Genetic tools provide the most direct way to assess the functional consequence of modulating a target.[17]

CRISPR-Cas9 Gene Editing:

The advent of CRISPR-Cas9 technology has revolutionized target validation.[18] By creating a precise knockout or mutation of the gene encoding the putative target protein, researchers can mimic the effect of a highly specific inhibitor. If the phenotype of the gene-edited cells matches the phenotype observed upon treatment with N,N-dimethylmorpholine-3-carboxamide, it provides strong evidence for on-target activity.[17][18] CRISPR technology can be used for both gene knockout (CRISPR-KO) and gene inhibition (CRISPRi) to modulate target expression.[19]

CRISPR_Validation_Logic cluster_2 CRISPR-Cas9 Validation Logic Compound_Phenotype Phenotype observed with N,N-dimethylmorpholine-3-carboxamide Conclusion Strong evidence for on-target effect Compound_Phenotype->Conclusion Matches CRISPR_Phenotype Phenotype observed with CRISPR-mediated target knockout CRISPR_Phenotype->Conclusion Matches

Caption: The logic behind using CRISPR-Cas9 for target validation.

RNA Interference (RNAi):

While CRISPR offers permanent gene editing, RNAi provides a transient knockdown of the target mRNA, leading to reduced protein expression. This can be a quicker method to assess the immediate consequences of reduced target levels.

Pharmacological and In Vivo Validation

Orthogonal Chemical Probes:

Using a structurally different compound that is known to inhibit the same target can help to confirm that the observed phenotype is due to on-target effects and not an artifact of the specific chemical scaffold of N,N-dimethylmorpholine-3-carboxamide.

In Vivo Models:

Ultimately, validating a target requires demonstrating its relevance in a living organism.[20][21] This can involve using animal models where the target gene is knocked out or humanized, and then assessing the therapeutic effect of the compound.[20] Animal models are crucial for understanding the systemic effects of target modulation.[21]

Comparison of Target Relevance Methods:

MethodPrincipleAdvantagesDisadvantages
CRISPR-Cas9 Gene Editing Permanent gene knockout or mutation.High specificity; provides a clean genetic background for comparison.[18]Can have off-target effects; permanent knockout may induce compensatory mechanisms.
RNA Interference (RNAi) Transient knockdown of mRNA.Quicker than generating stable knockout lines; tunable knockdown levels.Incomplete knockdown; potential for off-target effects.
Orthogonal Chemical Probes Using a structurally distinct compound for the same target.Helps to rule out off-target effects of the primary compound.A suitable orthogonal probe may not be available.
In Vivo Models Assessing compound efficacy in a living organism with a modulated target.[20]Provides the most physiologically relevant validation.[21]Expensive; time-consuming; ethical considerations.

Conclusion: A Multi-Pronged Approach to Confidence

The validation of a drug target is not a linear process but rather an iterative cycle of hypothesis generation, testing, and refinement. For a novel compound like N,N-dimethylmorpholine-3-carboxamide, a multi-pronged approach that combines unbiased discovery proteomics, rigorous biophysical confirmation of target engagement, and functional validation through genetic and pharmacological means is essential. By systematically applying the comparative strategies outlined in this guide, researchers can build a compelling and robust case for the biological target of their compound, paving the way for successful downstream drug development.

References

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Creative Diagnostics. (2025, April 17). CRISPR-Validated Target Druggability for Small Molecule Drugs. Retrieved from [Link]

  • Patsnap. (2025, May 27). What is the role of proteomics in drug discovery? Retrieved from [Link]

  • Fiveable. (2025, September 15). 12.1 Target identification and validation using proteomics. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vivo Target Validation. Retrieved from [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • MDPI. (2024, July 23). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Retrieved from [Link]

  • Labtoo. (n.d.). In vivo target validation & efficacy. Retrieved from [Link]

  • Axxam. (n.d.). In Vitro Assays. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Biognosys. (n.d.). Why structural proteomics is the best tool for drug target validation. Retrieved from [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]

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  • Frontiers. (2025, July 8). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. Retrieved from [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • ResearchGate. (2023, March). In vitro target validation process. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 125-141. [Link]

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  • MDPI. (2022, August 25). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. Retrieved from [Link]

  • Fu, W., et al. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 189, 112070. [Link]

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Comparative

Enantiomeric Purity Analysis of N,N-Dimethylmorpholine-3-Carboxamide: A Technical Guide

Executive Summary & Molecular Context The separation of N,N-dimethylmorpholine-3-carboxamide (CAS: 1101987-05-6) presents a classic challenge in chiral chromatography: resolving a polar, basic heterocycle with a single s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context

The separation of N,N-dimethylmorpholine-3-carboxamide (CAS: 1101987-05-6) presents a classic challenge in chiral chromatography: resolving a polar, basic heterocycle with a single stereogenic center at the 3-position. Unlike its achiral 4-carboxamide isomer, the 3-carboxamide variant possesses a chiral center adjacent to the morpholine nitrogen and the exocyclic amide carbonyl, creating a steric environment sensitive to polysaccharide-based chiral selectors.

This guide moves beyond generic protocols to provide a targeted strategy. While traditional Normal Phase (NP) HPLC is the historical standard, Supercritical Fluid Chromatography (SFC) is identified here as the superior methodology for this specific analyte due to the basicity of the morpholine ring and the solubility profile of the amide.

Molecular Profile[1][2][3][4]
  • Structure: Six-membered morpholine ring with a dimethylcarboxamide group at C3.

  • Basicity: The morpholine nitrogen (N4) is basic (

    
    ). This requires mobile phase additives to suppress silanol interactions and prevent peak tailing.
    
  • Chromophore: The amide bond provides UV absorption (210–220 nm), sufficient for standard UV/PDA detection.

Strategic Methodology Comparison

The following table contrasts the three primary approaches for enantiomeric excess (%ee) determination.

FeatureMethod A: Chiral SFC (Recommended) Method B: Normal Phase HPLC Method C: 1H-NMR with CSA
Mechanism H-bonding/Inclusion in supercritical CO₂H-bonding/Pi-pi interaction in HexaneDiastereomeric complexation
Analysis Time < 5 minutes15–30 minutes10–20 minutes
Resolution (

)
Typically > 2.0 (High)1.5 – 2.5 (Moderate)N/A (Peak splitting)
Solvent Cost Low (Mainly CO₂)High (Hexane/IPA)Low (Deuterated solvents)
Robustness High (with basic additive)Moderate (temp. sensitive)Low (concentration dependent)
LOD/LOQ High sensitivity (< 0.05% impurity)Good sensitivityPoor (< 1% impurity difficult)

Detailed Experimental Protocols

Method A: Chiral SFC (The Gold Standard)

Rationale: SFC is preferred because the supercritical CO₂ acts as a non-polar solvent similar to hexane but with higher diffusivity, allowing for faster mass transfer. The polarity is easily tuned with methanol, solubilizing the polar amide effectively.

System Prerequisites:

  • Instrument: UPC² or standard SFC system with PDA detector.

  • Back Pressure Regulator (BPR): Set to 120–150 bar to ensure supercritical density.

Step-by-Step Protocol:

  • Column Selection:

    • Primary:Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-3 / IG-3). The amylose helical structure forms an inclusion complex with the morpholine ring.

    • Secondary: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC-3) if the primary fails.

  • Mobile Phase Preparation:

    • Solvent A: CO₂ (Industrial Grade or SFE Grade).

    • Solvent B (Modifier): Methanol + 0.1% Diethylamine (DEA) or Isopropylamine (IPA).

    • Critical Note: The basic additive (DEA) is mandatory . Without it, the morpholine nitrogen will interact with residual silanols on the stationary phase, causing severe tailing and loss of resolution.

  • Gradient Program:

    • Flow Rate: 3.0 mL/min (for 4.6 mm ID column).

    • Gradient: 5% B to 40% B over 5 minutes.

    • Isocratic Hold: If resolution is achieved early, switch to isocratic (e.g., 15% B) for robustness.

  • Detection:

    • UV at 220 nm . (Amide absorption maximum).

Method B: Normal Phase HPLC (The Robust Alternative)

Rationale: If SFC is unavailable, NP-HPLC is the reliable backup. It uses the same stationary phases but requires toxic solvents.

Protocol:

  • Column: Chiralpak AD-H or OD-H (5 µm, 4.6 x 250 mm).

  • Mobile Phase: n-Hexane : Ethanol : DEA (90 : 10 : 0.1 v/v/v).

    • Note: Ethanol is preferred over Isopropanol (IPA) here to reduce system pressure and improve mass transfer for the amide.

  • Temperature: 25°C. Lowering to 10°C can enhance resolution if

    
    .
    
  • Flow Rate: 1.0 mL/min.

Method Development Logic & Visualization

The following diagram illustrates the decision matrix for developing the separation method, ensuring a self-validating workflow.

MethodDevelopment Start Start: Racemic N,N-dimethylmorpholine-3-carboxamide SolubilityCheck Solubility Check: Dissolve in MeOH (SFC) or EtOH (HPLC) Start->SolubilityCheck Screening Screening Phase: Columns: AD, OD, IC, IG Modifier: MeOH + 0.1% DEA SolubilityCheck->Screening Decision1 Resolution (Rs) > 1.5? Screening->Decision1 Optimize Optimization: 1. Adjust % Modifier 2. Change Additive (TEA vs DEA) 3. Lower Temp Decision1->Optimize No (Partial Sep) Success Validation: Linearity, Accuracy, LOQ Decision1->Success Yes SwitchMode Switch Mode: SFC -> NP-HPLC OR Change Column Chemistry Decision1->SwitchMode No (Co-elution) Optimize->Decision1 SwitchMode->Screening

Caption: Figure 1. Systematic screening and optimization workflow for chiral method development.

Self-Validating System Suitability Criteria

To ensure the trustworthiness of your data, every analytical run must meet these criteria before accepting results:

  • Resolution (

    
    ):  Must be 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for both enantiomers. High tailing indicates insufficient basic additive.
  • Signal-to-Noise (S/N): S/N > 10 for the minor enantiomer at the reporting limit (0.1%).

  • Blank Check: Inject mobile phase to confirm no carryover (critical for amides which can stick to injector seals).

References

  • Toribio, L., et al. (2018). "Enantioselective separation of chiral pharmaceuticals by supercritical fluid chromatography." Journal of Chromatography A. Link

  • Daicel Corporation. (2024). "Instruction Manual for CHIRALPAK® AD-H." Chiral Technologies. Link

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Foundational text on basic additives in chiral HPLC).
  • Sigma-Aldrich. (2024). "Product Specification: Morpholine-3-carboxylic acid derivatives." Link

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N,N-dimethylmorpholine-3-carboxamide

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the prop...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of N,N-dimethylmorpholine-3-carboxamide. While a specific Safety Data Sheet (SDS) for this compound is not universally available, its structural components—a substituted morpholine ring and an N,N-dimethylcarboxamide group—necessitate a cautious approach. The guidance herein is synthesized from established protocols for structurally related compounds, such as N,N-dimethylformamide (DMF), and fundamental principles of hazardous waste management.

The core principle of this guide is risk mitigation. The procedures outlined are designed to protect researchers, support staff, and the environment from potential harm. Adherence to these protocols is not merely a suggestion but a critical component of responsible scientific practice.

Hazard Profile & Risk Assessment

Understanding the potential hazards of N,N-dimethylmorpholine-3-carboxamide is the first step in managing its disposal. Based on its chemical structure, we must anticipate a hazard profile similar to other N,N-dimethyl substituted amides and morpholine derivatives.

Anticipated Hazards:

  • Health Hazards: Like DMF, this compound may be harmful if inhaled or absorbed through the skin.[1][2][3][4] It may cause serious eye irritation.[1][2][3][4] Of significant concern is the potential for reproductive toxicity; many related N,N-dimethylamides are classified as substances that may damage an unborn child.[1][2][4][5] Prolonged or repeated exposure could lead to organ damage, particularly affecting the liver.[2]

  • Physical Hazards: The compound should be treated as a flammable liquid and vapor.[1][3][4][6] Vapors can be heavier than air and may travel to an ignition source.[1] Consequently, all handling and disposal procedures must be conducted away from open flames, sparks, or other sources of ignition.[1][3][6][7]

Hazard Category Potential Risk Primary Safety Precaution
Acute Toxicity Harmful if inhaled or in contact with skin.[1][2][3][4]Use only in a well-ventilated area (e.g., chemical fume hood) and wear appropriate gloves.
Eye Irritation Causes serious eye irritation.[1][2][3][4]Wear safety glasses with side shields or chemical splash goggles.
Reproductive Toxicity May damage fertility or the unborn child.[2][4][5]Obtain special instructions before use and do not handle until all safety precautions have been read.[1][2]
Flammability Flammable liquid and vapor.[1][3][4][6]Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[1][2][3][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling and disposing of N,N-dimethylmorpholine-3-carboxamide waste. The goal is to create a complete barrier between the researcher and the chemical.

Equipment Specification Purpose
Hand Protection Chemical-resistant, impervious gloves (e.g., Butyl rubber, Viton™). Note: Nitrile and latex gloves may not provide adequate protection for prolonged contact.[7]To prevent skin absorption, which is a primary route of exposure.[1] If gloves are contaminated, they must be removed immediately and disposed of as hazardous waste.[7]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields, at a minimum. Chemical splash goggles are required when there is a risk of splashing.To protect against splashes that can cause serious eye irritation.[1][2][4]
Skin & Body Protection Flame-retardant lab coat, long pants, and closed-toe shoes.To protect skin from accidental contact and provide a layer of protection against fire hazards.
Respiratory Protection Use only in a properly functioning chemical fume hood. If a hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]To prevent inhalation of harmful vapors.[3][4]

The Primary Disposal Pathway: Mandated Protocol

The only legally compliant and safe method for disposing of N,N-dimethylmorpholine-3-carboxamide is through a licensed hazardous waste management service or your institution's Environmental Health & Safety (EH&S) department.[8][9] On-site chemical treatment or sewer disposal is strictly prohibited without explicit permits and is a violation of regulations such as the Resource Conservation and Recovery Act (RCRA).[10][11]

Step-by-Step Waste Accumulation Protocol
  • Designate a Satellite Accumulation Area (SAA): Identify a location within the laboratory, at or near the point of waste generation, for accumulating the waste.[9][12][13] This area must be under the control of laboratory personnel.

  • Select an Appropriate Waste Container:

    • Use a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) that is in good condition with a secure, leak-proof cap.

    • The container must be compatible with the waste. Do not mix incompatible waste streams.

  • Properly Label the Container:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[9]

    • The label must include:

      • The words "Hazardous Waste ".

      • The full chemical name: "N,N-dimethylmorpholine-3-carboxamide " (no formulas or abbreviations).[9]

      • An accurate estimation of the percentage or volume of the contents.

      • The date when waste was first added (the "accumulation start date").[7]

  • Accumulate Waste Safely:

    • Keep Containers Closed: The waste container must remain tightly sealed at all times, except when adding waste.[9][12] Do not leave a funnel in the container.[9]

    • Do Not Overfill: Fill containers to no more than 90-95% of their capacity to allow for vapor expansion.[7]

    • Segregate: Store the waste container away from incompatible materials, particularly strong oxidizing agents.[1]

  • Arrange for Pickup:

    • Once the container is full or has been in the lab for the maximum allowable time (often 6-12 months, check your institutional policy), schedule a pickup with your EH&S office or designated waste contractor.[7][12]

cluster_Lab In-Laboratory Procedure cluster_Disposal Professional Disposal Pathway gen Waste Generation saa Designate Satellite Accumulation Area (SAA) gen->saa Step 1 container Select & Label Waste Container saa->container Step 2 & 3 accum Add Waste to Container (Keep Closed, Don't Overfill) container->accum Step 4 pickup Schedule Waste Pickup (EH&S or Contractor) accum->pickup Step 5 transport Transport by Licensed Hauler pickup->transport tsdf Final Disposal at a Permitted TSDF Facility transport->tsdf cluster_decision cluster_small Small Spill Response cluster_large Large Spill Response spill Spill Occurs assess Is spill <1L AND contained in fume hood? spill->assess alert_small Alert Personnel assess->alert_small Yes evacuate EVACUATE Area assess->evacuate No ppe Don Appropriate PPE alert_small->ppe contain Contain with Absorbent ppe->contain collect Collect Residue contain->collect dispose_small Dispose as Hazardous Waste collect->dispose_small alert_large Alert Authorities (EH&S, 911) evacuate->alert_large isolate Isolate the Area alert_large->isolate

Caption: Decision-making flowchart for chemical spill response.

References

  • Thermo Fisher Scientific. (2013, November 8).
  • ChemPoint.com. (2019, September 12).
  • Carl ROTH. (n.d.).
  • Chemos GmbH & Co. KG. (2020, February 20).
  • U.S. Environmental Protection Agency. (2025, May 30).
  • ChemRxiv. (n.d.).
  • BLD Pharm. (n.d.). N,N-Dimethylmorpholine-3-carboxamide hydrochloride.
  • Vanderbilt University Medical Center. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Stannylamine Protocol (SnAP)
  • Ing. Petr Švec - PENTA s.r.o. (2025, July 8).
  • University of Chicago Environmental Health and Safety. (n.d.). Standard Operating Procedure for Use of N,N-Dimethylformamide (DMF).
  • American Chemistry Council. (n.d.).
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • University of Pennsylvania Environmental Health and Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • LSUHSC. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF).
  • National Institutes of Health. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • EPFL. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Beilstein Journals. (2015, April 22).
  • European Chemicals Agency. (n.d.).
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • University of Florida Environmental Health & Safety. (n.d.).
  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • DWK Life Sciences. (n.d.).

Sources

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